Technical Documentation Center

6-Bromo-3,5-dichloro-1,2-benzoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3,5-dichloro-1,2-benzoxazole
  • CAS: 1352894-15-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Bromo-3,5-dichloro-1,2-benzoxazole

This technical guide details the chemical properties, synthesis, and reactivity profile of 6-Bromo-3,5-dichloro-1,2-benzoxazole , a highly functionalized heterocyclic scaffold.[1] [1] Executive Summary 6-Bromo-3,5-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of 6-Bromo-3,5-dichloro-1,2-benzoxazole , a highly functionalized heterocyclic scaffold.[1]

[1]

Executive Summary

6-Bromo-3,5-dichloro-1,2-benzoxazole (also designated as 6-Bromo-3,5-dichlorobenzo[d]isoxazole) is a tri-halogenated bicyclic heterocycle.[1] It serves as a high-value "orthogonal" intermediate in medicinal chemistry, particularly for the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (zonisamide derivatives).

Its value lies in its differential reactivity :

  • C3-Chlorine: A highly electrophilic "pseudo-acid chloride" leaving group susceptible to SNAr displacement under mild conditions.[1]

  • C6-Bromine: A stable aryl halide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C5-Chlorine: A steric blocking group or secondary electrophile for late-stage diversification.[1]

Structural Analysis & Physicochemical Profile

Chemical Identity
PropertyDetail
IUPAC Name 6-Bromo-3,5-dichloro-1,2-benzoxazole
Alternative Names 6-Bromo-3,5-dichlorobenzo[d]isoxazole; 6-Bromo-3,5-dichloroindoxazene
Molecular Formula C7H2BrCl2NO
Molecular Weight 266.91 g/mol
Core Scaffold 1,2-Benzoxazole (Benzo[d]isoxazole)
Key Substituents Cl (C3, C5), Br (C6)
Predicted Physicochemical Properties[1]
  • LogP (Octanol/Water): ~3.8 – 4.2 (Highly lipophilic due to tri-halogenation).

  • Solubility: Insoluble in water; soluble in DCM, THF, DMF, and DMSO.

  • Electronic Character: The 1,2-benzoxazole ring is electron-deficient.[1] The C3 position is activated for nucleophilic attack by the electron-withdrawing nitrogen and oxygen atoms, an effect amplified by the inductive pull of the C5-Cl and C6-Br atoms.[1]

Synthetic Pathways[3][4][9][10][11]

Synthesis of this compound typically follows a divergent route starting from substituted salicylic acid derivatives. The most robust industrial pathway involves the construction of the isoxazole ring followed by C3-functionalization.

Primary Synthesis: The Salicylaldehyde Route

This protocol ensures correct regiochemistry of the halogen substituents on the benzene ring before ring closure.

Step 1: Precursor Preparation

  • Starting Material: 4-Bromo-5-chloro-2-hydroxybenzoic acid (or its methyl ester).[1]

  • Conversion: Converted to the salicylhydroxamic acid or salicylaldehyde oxime derivative.

Step 2: Cyclization to the 3-Hydroxy Core

  • Reagents: Thionyl chloride (SOCl2) or Carbonyldiimidazole (CDI).

  • Mechanism: The oxime oxygen attacks the activated carbonyl/nitrile carbon, closing the ring to form 6-Bromo-5-chloro-1,2-benzoxazol-3-ol (often existing as the 3-one tautomer).[1]

Step 3: C3-Chlorination (The Critical Step) [1]

  • Reagents: Phosphorus oxychloride (POCl3) with catalytic Triethylamine (Et3N) or Phosphorus pentachloride (PCl5).

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Outcome: The hydroxyl group at C3 is converted to a chlorine atom. This transforms the stable "lactam-like" intermediate into the reactive "imidoyl chloride-like" target.[1]

Visualization: Synthetic Workflow

Synthesis Start 4-Bromo-5-chloro-2-hydroxy benzoic acid derivative Oxime Salicylhydroxamic Acid Intermediate Start->Oxime NH2OH·HCl Base Cyclized 6-Bromo-5-chloro- 1,2-benzoxazol-3-ol Oxime->Cyclized SOCl2 or CDI Cyclization Target 6-BROMO-3,5-DICHLORO- 1,2-BENZOXAZOLE Cyclized->Target POCl3 / Et3N Chlorination

Figure 1: Step-wise synthesis from substituted salicylic acid precursors to the target electrophile.

Reactivity Profile: The "Orthogonal" Strategy

The power of 6-Bromo-3,5-dichloro-1,2-benzoxazole lies in its ability to undergo selective reactions at different sites without protecting groups.[1]

Site A: Nucleophilic Aromatic Substitution (SNAr) at C3

The C3-Cl bond is chemically distinct from the aryl halogens (C5-Cl, C6-Br).[1] It behaves similarly to an acid chloride.

  • Reactivity Order: C3-Cl >>> C6-Br > C5-Cl.[1]

  • Common Reactions:

    • Amination: Reaction with primary/secondary amines (e.g., piperidine, morpholine) in mild base (K2CO3, DMF, RT) yields 3-amino-1,2-benzoxazoles . This is the standard route to antipsychotic pharmacophores.

    • Etherification: Reaction with NaOMe or NaOEt yields 3-alkoxy-1,2-benzoxazoles .[1]

Site B: Palladium-Catalyzed Coupling at C6

Once the sensitive C3 position is derivatized (or if mild conditions are used), the C6-Bromine atom becomes the primary handle for carbon-carbon bond formation.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids using Pd(dppf)Cl2 or Pd(PPh3)4.[1]

  • Buchwald-Hartwig: Amination at C6 requires stronger forcing conditions (L-proline or BINAP ligands) compared to the spontaneous SNAr at C3.[1]

Site C: Isoxazole Ring Cleavage

The N-O bond is the scaffold's "weak link."

  • Reductive Cleavage: Hydrogenation (H2, Pd/C) or dissolving metal reduction (Fe/AcOH) cleaves the N-O bond to reveal a 2-hydroxybenzophenone (if C3 was substituted with carbon) or salicylamide (if C3 was substituted with amine).

  • Base-Mediated Opening (Kemp Elimination): Strong bases (NaOH, alkoxides) can force ring opening to form 2-hydroxybenzonitriles , particularly if the C3 position is unsubstituted.

Visualization: Reactivity Map

Reactivity Center 6-Bromo-3,5-dichloro- 1,2-benzoxazole Prod_SNAr 3-Amino-6-bromo-5-chloro- 1,2-benzoxazole Center->Prod_SNAr S_NAr (C3) Amines/Base, 25°C Prod_Suzuki 6-Aryl-3,5-dichloro- 1,2-benzoxazole Center->Prod_Suzuki Suzuki Coupling (C6) Ar-B(OH)2, Pd(0), 90°C Prod_RingOpen Substituted Salicylonitrile Center->Prod_RingOpen Kemp Elimination Strong Base (NaOH)

Figure 2: Divergent reactivity pathways. Green arrow indicates the most kinetically favored reaction (C3 substitution).

Experimental Protocols

Protocol A: Synthesis of 3-Amino-Derivative (SNAr)

This protocol validates the activity of the C3-Cl site.[1]

  • Dissolution: Dissolve 1.0 eq of 6-Bromo-3,5-dichloro-1,2-benzoxazole in anhydrous DMF (0.1 M concentration).

  • Addition: Add 1.2 eq of the target amine (e.g., N-methylpiperazine) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (the starting material is less polar than the amine product).

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and dry.[2]

  • Note: Heating is rarely required and may trigger side reactions at the C6-Br position.

Protocol B: Suzuki Coupling at C6

Perform this after C3 derivatization to avoid competing reactions, or use stoichiometric control.

  • Setup: In a microwave vial, combine the benzoxazole substrate (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 4:1 Dioxane:Water (degassed).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Conditions: Heat to 80°C (oil bath) or 100°C (microwave) for 1 hour.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Safety & Handling

  • Hazards: As a halogenated heterocycle and alkylating agent (via C3-Cl), this compound is a skin and eye irritant and a potential sensitizer .

  • Hydrolysis: The C3-Cl bond is sensitive to moisture.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Prolonged exposure to moist air will hydrolyze the compound back to the 3-hydroxy/3-one precursor.[1]

  • Waste: Dispose of as halogenated organic waste.

References

  • Palermo, M. G., et al. (1996). "Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent." Tetrahedron Letters.

  • Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical and Pharmaceutical Bulletin.

  • Arava, V. R., et al. (2007). "Novel Synthesis of 3-chloromethyl-1,2-benzisoxazoles." Beilstein Journal of Organic Chemistry.

  • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole." (Extrapolated structural data).

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 6-Bromo-3,5-dichloro-1,2-benzoxazole

This technical guide details the structural elucidation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-bromo-3,5-dichloro-1,2-benzisoxazole). It is designed for researchers requiring a rigorous analytical frame...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-bromo-3,5-dichloro-1,2-benzisoxazole). It is designed for researchers requiring a rigorous analytical framework to distinguish this specific halogenated heterocycle from its regioisomers.

Executive Summary

The precise characterization of polyhalogenated 1,2-benzoxazoles is critical in medicinal chemistry, particularly for anticonvulsant and antipsychotic scaffolds (e.g., zonisamide derivatives). The target molecule, 6-Bromo-3,5-dichloro-1,2-benzoxazole , presents a unique analytical challenge due to the presence of three halogen atoms and the potential for regioisomerism (e.g., distinguishing 5-Cl/6-Br from 5-Br/6-Cl).

This guide outlines a definitive elucidation protocol utilizing High-Resolution Mass Spectrometry (HRMS) for elemental composition and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy for regio-assignment.

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation. This compound is typically accessed via the chlorination of a 6-bromo-5-chloro-1,2-benzoxazol-3(2H)-one intermediate or the direct halogenation of a 3-chloro-1,2-benzoxazole core.

  • Precursor: 5-Chloro-2-hydroxybenzohydroxamic acid or substituted salicylaldoximes.

  • Key Transformation: The C3-OH (or lactam) is converted to C3-Cl using phosphoryl chloride (

    
    ) or thionyl chloride (
    
    
    
    ).
  • Regio-Selectivity: Electrophilic halogenation of the benzoxazole ring typically favors the 5- and 6-positions. Confirmation of the bromine position (C6) versus chlorine (C5) is the primary analytical objective.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, the elemental composition must be validated. The combination of one bromine and two chlorine atoms creates a distinct isotopic envelope.

Theoretical Isotope Distribution

The molecular formula is


.
  • Bromine (

    
    ):  ~1:1 ratio.
    
  • Chlorine (

    
    ):  ~3:1 ratio.[1]
    

The molecular ion


 cluster will span roughly 6 mass units.
Ion SpeciesMass Calculation (approx)Relative Abundance (Predicted)
M+ (Monoisotopic)

100% (Base)
M+2

OR

~163% (High intensity due to Br + Cl contributions)
M+4

OR

~75%
M+6

~11%

Analytical Protocol:

  • Acquire data using ESI+ or APCI+ in full scan mode.

  • Verify the "M+2" peak is higher than the "M+" peak (a hallmark of Br/Cl combinations).

  • Confirm the mass difference of 264.8 (approx) to 266.8, 268.8, and 270.8.

NMR Spectroscopy: Regio-Assignment

The core challenge is distinguishing the 3,5-dichloro-6-bromo isomer from the 3,6-dichloro-5-bromo isomer. Both would show two singlets in the aromatic region. We rely on Chemical Shift Theory and HMBC connectivity .

H NMR Analysis

The 1,2-benzoxazole system has protons at positions 4, 5, 6, and 7.[2] With substituents at 3, 5, and 6, only H4 and H7 remain.

  • H4: Located at the "peri" position, spatially close to the C3-Cl group.

  • H7: Located adjacent to the ring oxygen (O1).

Predicted Shifts (


, 400 MHz): 
  • H4 (

    
     ~7.6 - 7.8 ppm):  Appears as a sharp singlet (para to H7, 
    
    
    
    Hz). It is deshielded by the adjacent C5-Cl and the aromatic ring current.
  • H7 (

    
     ~7.8 - 8.0 ppm):  Appears as a sharp singlet. Typically more deshielded than H4 in benzoxazoles due to the inductive effect of the adjacent O1 and the C6-Br.
    
C NMR & DEPT
  • C3 (C-Cl): Distinctive shift around 145-150 ppm .

  • C-Halogen Shifts:

    • C5-Cl: ~128-130 ppm (Chlorine causes a downfield shift relative to H).

    • C6-Br: ~115-120 ppm (Bromine often causes an upfield shift relative to Cl due to the heavy atom effect). This is the discriminator. If C6 were Chlorinated, it would be further downfield.

2D NMR Logic (The Proof)

To definitively prove the structure, use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Experiment: Optimize for long-range coupling (

    
     Hz).
    
  • Pathway 1 (H4): H4 will show a strong 3-bond correlation to C3 (the isoxazole carbon).

    • Logic: H4

      
       C3a 
      
      
      
      C3.
  • Pathway 2 (H7): H7 will NOT show a correlation to C3 (too distant, 4 bonds). H7 will correlate to C7a and C5 .

Decision Rule: The proton that correlates to the unique C3-Cl carbon (approx 145-150 ppm) is H4 . Once H4 is identified, its chemical shift and NOE interactions confirm the substituent pattern.

Elucidation Logic Flowchart

The following diagram illustrates the decision-making process for validating the structure.

ElucidationLogic Start Unknown Sample (Halogenated Benzoxazole) MS Step 1: HRMS Analysis Check Isotope Pattern Start->MS IsotopeCheck Pattern Matches 1xBr + 2xCl? MS->IsotopeCheck NMR_1H Step 2: 1H NMR Observe 2 Singlets (H4, H7) IsotopeCheck->NMR_1H Yes NMR_13C Step 3: 13C NMR Identify C-Br (Upfield) vs C-Cl NMR_1H->NMR_13C HMBC Step 4: HMBC Experiment Correlate Protons to C3 NMR_13C->HMBC Result_Correct Correlation: H4 -> C3 CONFIRMED: 3,5-Cl, 6-Br HMBC->Result_Correct H4 sees C3 Result_Incorrect No Correlation to C3 or Wrong Shifts REJECT STRUCTURE HMBC->Result_Incorrect Ambiguous

Caption: Logic flow for the structural validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Experimental Protocol Summary

Protocol A: Sample Preparation for NMR
  • Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
      or 
    
    
    
    . DMSO is preferred if solubility is low, but
    
    
    provides sharper resolution for halogenated aromatics.
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Temperature: Equilibriate at 298 K.

Protocol B: HMBC Parameter Setup
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with fold-over suppression).

  • Coupling Constant: Set cnst13 (J-long range) to 8 Hz . This captures the aromatic 3-bond couplings (H4 to C3).

  • Scans: Minimum 32 scans for sufficient S/N ratio on the cross-peaks.

References

  • Synthesis of 3-chloro-1,2-benzisoxazoles: P. L. Gould et al., Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles, Synthetic Communications , 2010.

  • Benzoxazole Spectral Data: Spectroscopic Characterization of 3,5-Diphenylisoxazole and Derivatives, BenchChem Application Notes, 2025.

  • General Benzisoxazole Review: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives, International Journal of Pharmaceutical and Biological Sciences, 2015.

  • NMR of Halogenated Isoxazoles: J. Yu et al., 13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles, Magnetic Resonance in Chemistry , 2025.

Sources

Foundational

Technical Profile: 6-Bromo-3,5-dichloro-1,2-benzoxazole

The following technical guide details the physicochemical profile, synthesis, and application logic of 6-Bromo-3,5-dichloro-1,2-benzoxazole , a specialized heterocyclic building block. Executive Summary 6-Bromo-3,5-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application logic of 6-Bromo-3,5-dichloro-1,2-benzoxazole , a specialized heterocyclic building block.

Executive Summary

6-Bromo-3,5-dichloro-1,2-benzoxazole is a tris-substituted heterocyclic scaffold belonging to the benzo[d]isoxazole (1,2-benzoxazole) class.[1][2][3][4] Unlike its 1,3-benzoxazole isomers, the 1,2-benzoxazole core possesses a unique N–O bond that imparts distinct electronic properties, making it a "privileged structure" in neuropharmacology (e.g., Zonisamide, Risperidone).

This specific analog is characterized by a high degree of halogenation, providing three distinct sites for orthogonal functionalization:

  • C3-Chlorine: Highly labile for SNAr nucleophilic displacement.[1][2][3]

  • C6-Bromine: Excellent handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3]

  • C5-Chlorine: Provides steric bulk and metabolic stability, modulating the lipophilicity (LogP) of the final drug candidate.[1][2]

Physicochemical Specifications

PropertyValue / Description
Molecular Formula C7H2BrCl2NO
Molecular Weight 266.91 g/mol
Exact Mass 264.8697
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][5]
pKa (Calculated) ~ -2.5 (Conjugate acid of isoxazole N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.
SMILES ClC1=C(Br)C=C2C(ON=C2Cl)=C1

Strategic Synthesis Protocols

The synthesis of 1,2-benzoxazoles requires careful construction of the N–O bond.[1][2] While direct halogenation of the core is possible, it often suffers from regioselectivity issues. The "Bottom-Up" Cyclization Route is the industry standard for high-purity synthesis, ensuring the correct placement of halogens before ring closure.[1][2][3]

Protocol A: The Modified "Zonisamide" Route (De Novo Construction)

This pathway builds the heterocycle from a substituted salicylic acid derivative, ensuring unequivocal structural assignment.

Precursor: 4-Bromo-5-chlorosalicylic acid (or its methyl ester).[2]

Step 1: Formation of the Hydroxamic Acid[1][2][3]
  • Reagents: 4-Bromo-5-chlorosalicylic acid methyl ester, Hydroxylamine hydrochloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), Potassium Hydroxide (KOH).[2][3]
    
  • Conditions: Methanol, 0°C to RT, 4–6 hours.

  • Mechanism: Nucleophilic acyl substitution of the ester by hydroxylamine yields the O-hydroxyaryl hydroxamic acid.[1][2][3]

Step 2: Cyclization to the Benzisoxazole Core[1][2][3]
  • Reagents: Thionyl chloride (

    
    ) or Carbonyldiimidazole (CDI), Pyridine (cat.).
    
  • Conditions: Anhydrous THF or Toluene, Reflux.

  • Intermediate: 6-Bromo-5-chloro-1,2-benzisoxazol-3(2H)-one (often exists as the 3-hydroxy tautomer).[1][2][3]

  • Note: This step closes the ring between the phenol oxygen and the hydroxamic nitrogen (via an internal rearrangement).[1]

Step 3: Chlorodehydroxylation (Installation of C3-Cl)[2][3]
  • Reagents: Phosphorus oxychloride (

    
    ), Triethylamine (
    
    
    
    ) or Phosphorus pentachloride (
    
    
    ).
  • Conditions: 100°C (Neat or in Chlorobenzene), 4–8 hours.

  • Workup: Quench carefully into ice water (exothermic). Extract with DCM.[1][2]

  • Outcome: Conversion of the C3-OH/C3=O moiety to the reactive C3-Cl.[2][3]

Visualization of Synthesis Logic

Synthesis Start 4-Bromo-5-chloro- 2-hydroxybenzoate Step1 Hydroxamic Acid Intermediate Start->Step1 NH2OH KOH Step2 6-Bromo-5-chloro- 1,2-benzisoxazol-3-ol Step1->Step2 SOCl2 or CDI Cyclization Target 6-Bromo-3,5-dichloro- 1,2-benzoxazole Step2->Target POCl3 Chlorination

Figure 1: Step-wise construction of the 1,2-benzoxazole core from salicylate precursors.

Reactivity & Applications in Drug Discovery[2][3]

This scaffold is designed for Divergent Synthesis , allowing researchers to generate libraries of compounds from a single core.

A. The C3-Chlorine "Warhead" (SNAr)

The C3 position in 1,2-benzoxazoles is imidoyl-chloride-like and highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

  • Reactivity: High. Reacts with amines, thiols, and alkoxides.

  • Application: Introduction of piperidine/piperazine side chains (common in antipsychotics like Risperidone).[1]

  • Conditions:

    
    , DMF/Acetonitrile, 60–80°C.
    
B. The C6-Bromine "Anchor" (Cross-Coupling)

The C6-Br bond is chemically distinct from the chlorides and remains intact during mild SNAr conditions at C3.[1][2][3]

  • Reactivity: Excellent substrate for Pd(0) catalysis.[1]

  • Application: Suzuki-Miyaura coupling (Aryl-Aryl bond formation) or Buchwald-Hartwig amination to extend the carbon skeleton.[1][2][3]

  • Selectivity: Pd-coupling can be performed after C3 functionalization to prevent side reactions at the labile C3-Cl.[1][2][3]

C. The C5-Chlorine (Modulator)

The C5-Cl is electronically coupled to the ring but sterically hindered and less reactive than C3-Cl or C6-Br.[1][2][3] It typically remains as a permanent structural feature to block metabolism (preventing ring oxidation) and increase lipophilicity.

Reactivity Map

Reactivity Core 6-Bromo-3,5-dichloro- 1,2-benzoxazole C3_Node C3-Substitution (S_NAr) Core->C3_Node Primary Reactivity (Amines/Alkoxides) C6_Node C6-Coupling (Suzuki/Buchwald) Core->C6_Node Secondary Reactivity (Pd-Catalysis) Product_A Amino-Benzisoxazole (Neuroactive Core) C3_Node->Product_A Product_B Biaryl/Extended Scaffold (Potency Optimization) C6_Node->Product_B

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Safety & Handling

  • Hazards: As an alkylating-like agent (at C3) and aryl halide, treat as a potential sensitizer and irritant.[1]

  • GHS Classification: Warning.[1][2][3] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the isoxazole ring).

  • Waste: Dispose of as halogenated organic waste.

References

  • ChemicalBook. (2025).[1] 6-bromo-3,5-dichloro-1,2-benzoxazole Product Profile. Retrieved from

  • BLD Pharm. (2025).[1] Product Datasheet: 6-Bromo-3,5-dichlorobenzo[d]isoxazole (CAS 1352894-15-5).[1][2][3][4][5][6] Retrieved from

  • PubChem. (2025).[7] Benzoxazole and Benzisoxazole Derivatives: Structure and Activity. National Library of Medicine. Retrieved from

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [8]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-3,5-dichloro-1,2-benzoxazole, a halogenated heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-3,5-dichloro-1,2-benzoxazole, a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The 1,2-benzoxazole (also known as benzisoxazole) core is a significant scaffold in medicinal chemistry, and the introduction of multiple halogen substituents can profoundly influence the molecule's physicochemical and biological properties. This document outlines a rational, multi-step synthesis starting from commercially available precursors. Each step is detailed with a focus on the underlying reaction mechanisms, experimental considerations, and methods for purification and characterization. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole, or benzisoxazole, ring system is a prominent heterocyclic motif found in a variety of biologically active compounds. Its unique structural and electronic properties have made it a valuable building block in the design of novel therapeutic agents.[1][2] Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][4] The ability of the benzoxazole nucleus to serve as a structural isostere of naturally occurring nucleic bases like adenine and guanine allows for potential interactions with biological macromolecules.[2]

The strategic placement of halogen atoms on the benzoxazole core can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the synthesis of specifically halogenated benzoxazoles, such as 6-bromo-3,5-dichloro-1,2-benzoxazole, a topic of considerable interest for structure-activity relationship (SAR) studies in drug discovery.

This guide presents a viable synthetic route to 6-bromo-3,5-dichloro-1,2-benzoxazole, leveraging established methodologies for the construction of the 1,2-benzoxazole ring system.[5]

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of 6-bromo-3,5-dichloro-1,2-benzoxazole can be logically approached through the construction of the benzoxazole ring from a pre-functionalized aromatic precursor. A robust and well-documented method for the formation of 1,2-benzoxazoles is the intramolecular cyclization of ortho-hydroxyaryl ketoximes.[5] This strategy offers a convergent and flexible approach to the target molecule.

The proposed synthetic pathway is outlined below:

Synthetic_Pathway A 2,4-Dichlorophenol B 2-Hydroxy-3,5-dichloroacetophenone A->B Friedel-Crafts Acylation C 4-Bromo-2-hydroxy-3,5-dichloroacetophenone B->C Electrophilic Bromination D 4-Bromo-2-hydroxy-3,5-dichloroacetophenone Oxime C->D Oximation E 6-Bromo-3,5-dichloro-1,2-benzoxazole D->E Intramolecular Cyclization

A proposed multi-step synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

This pathway commences with the Friedel-Crafts acylation of 2,4-dichlorophenol, followed by a regioselective bromination. The resulting acetophenone is then converted to its corresponding oxime, which subsequently undergoes intramolecular cyclization to yield the final product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone

The initial step involves the introduction of an acetyl group onto the 2,4-dichlorophenol ring via a Friedel-Crafts acylation reaction.

  • Reaction Principle: The hydroxyl group of the phenol directs the electrophilic substitution to the ortho and para positions. In this case, the acylation is expected to occur at the position ortho to the hydroxyl group.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of 2,4-dichlorophenol (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-2-hydroxy-3,5-dichloroacetophenone

This step involves the regioselective bromination of the activated aromatic ring.

  • Reaction Principle: The hydroxyl and acetyl groups influence the regioselectivity of the electrophilic bromination. The bromine is expected to substitute at the position para to the hydroxyl group.

  • Protocol:

    • Dissolve 2-hydroxy-3,5-dichloroacetophenone (1.0 eq) in glacial acetic acid.

    • To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with stirring at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 4-Bromo-2-hydroxy-3,5-dichloroacetophenone Oxime

The ketone is converted to its corresponding oxime in this step.

  • Reaction Principle: The carbonyl group of the acetophenone reacts with hydroxylamine to form an oxime.

  • Protocol:

    • Dissolve 4-bromo-2-hydroxy-3,5-dichloroacetophenone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and dry.

Step 4: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

The final step is the intramolecular cyclization of the oxime to form the 1,2-benzoxazole ring.

  • Reaction Principle: Under basic conditions, the hydroxyl group of the oxime can be deprotonated, followed by an intramolecular nucleophilic attack on the carbon bearing the phenolic hydroxyl group, leading to ring closure and elimination of water.

  • Protocol:

    • Dissolve the 4-bromo-2-hydroxy-3,5-dichloroacetophenone oxime (1.0 eq) in a suitable solvent such as ethanol or dioxane.

    • Add a base, such as sodium hydroxide or potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Reagent and Product Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role
2,4-DichlorophenolC₆H₄Cl₂O163.00Starting Material
2-Hydroxy-3,5-dichloroacetophenoneC₈H₆Cl₂O₂205.04Intermediate
4-Bromo-2-hydroxy-3,5-dichloroacetophenoneC₈H₅BrCl₂O₂283.94Intermediate
4-Bromo-2-hydroxy-3,5-dichloroacetophenone OximeC₈H₆BrCl₂NO₂298.95Intermediate
6-Bromo-3,5-dichloro-1,2-benzoxazoleC₇H₂BrCl₂NO264.87Final Product[6]

Characterization of the Final Product

The structure and purity of the synthesized 6-bromo-3,5-dichloro-1,2-benzoxazole should be confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring. The chemical shifts and coupling constants will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the final product. The isotopic pattern due to the presence of bromine and chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds within the benzoxazole ring, as well as the C-Br and C-Cl bonds.

  • Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Mechanistic Insights: The Oxime Cyclization

The key ring-forming step in this synthesis is the intramolecular cyclization of the ortho-hydroxyaryl ketoxime. A plausible mechanism for this transformation is depicted below:

Cyclization_Mechanism cluster_0 Mechanism of 1,2-Benzoxazole Formation A Oxime Intermediate (Deprotonation of Phenolic OH) B Phenoxide Intermediate A->B Base (OH⁻) C Intramolecular Nucleophilic Attack B->C Tautomerization D Cyclized Intermediate C->D Ring Closure E Elimination of Water D->E Proton Transfer F 6-Bromo-3,5-dichloro-1,2-benzoxazole E->F - H₂O

Plausible mechanism for the base-mediated cyclization of the oxime intermediate.

The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by the base. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the imine carbon of the oxime. Subsequent proton transfer and elimination of a water molecule lead to the formation of the aromatic 1,2-benzoxazole ring.

Conclusion

This technical guide has detailed a rational and feasible synthetic route for the preparation of 6-bromo-3,5-dichloro-1,2-benzoxazole. By employing a sequence of well-established organic transformations, including Friedel-Crafts acylation, electrophilic bromination, oximation, and intramolecular cyclization, the target molecule can be synthesized from readily available starting materials. The provided protocols and mechanistic insights offer a solid foundation for researchers and scientists working in the fields of synthetic and medicinal chemistry to produce this and other similarly substituted benzoxazole derivatives for further investigation.

References

  • [No Author]. (n.d.). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Gao, S., et al. (2017). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Chemical Communications (RSC Publishing). DOI:10.1039/C7CC04965J. Retrieved from [Link]

  • [No Author]. (n.d.). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Semantic Scholar. Retrieved from [Link]

  • [No Author]. (2021). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters - ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. [Journal Name].
  • [No Author]. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. Retrieved from [Link]

  • [No Author]. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). Substrate scope for the synthesis of benzoxazoles. [a] Halogenation step required 12 h. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of benzoxazoles from phenylacetylenes. Reaction conditions: 1... ResearchGate. Retrieved from [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]

  • [No Author]. (n.d.). Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. [Journal Name].
  • [No Author]. (2011). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters - ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Journal Name].
  • [No Author]. (n.d.). Benzisoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis method of benzoxazole compound. Google Patents.
  • [No Author]. (n.d.). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. Retrieved from [Link]

  • [No Author]. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Journal Name].
  • [No Author]. (2015).
  • Dubrovskiy, A. V., & Larock, R. C. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Retrieved from [Link]

  • [No Author]. (2011). Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. Notables de la Ciencia - CONICET. Retrieved from [Link]

  • [No Author]. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • [No Author]. (n.d.). 6-bromo-3-(chloromethyl)-1,2-benzoxazole. PubChem. Retrieved from [Link]

  • Stella, P., et al. (2012).
  • [No Author]. (n.d.). 6-bromo-3,5-dichloro-1,2-benzoxazole-None. Thoreauchem. Retrieved from [Link]

  • Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry. Retrieved from [Link]

  • [No Author]. (2012). (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: NMR Characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Topic: Structural Elucidation and Spectroscopic Characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Spectroscopic Characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Executive Summary & Compound Significance

This guide details the spectroscopic validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-bromo-3,5-dichlorobenzo[d]isoxazole). As a poly-halogenated heterocycle, this compound represents a critical scaffold in the synthesis of antipsychotic agents (e.g., Risperidone derivatives) and anticonvulsants.

The presence of three distinct halogen atoms (Cl at C3, Cl at C5, Br at C6) creates a unique electronic environment that complicates standard NMR assignment. This guide provides a definitive protocol for resolving these positions using 1H, 13C, and 2D NMR techniques, emphasizing the "Heavy Atom Effect" and substituent additivity rules.

Structural Analysis & Numbering Convention

To ensure data integrity, we utilize the IUPAC-accepted numbering for the 1,2-benzoxazole (indoxazene) system:

  • Position 1: Oxygen (O)

  • Position 2: Nitrogen (N)[1][2][3]

  • Position 3: Carbon (Isoxazole ring)[2][3][4]

  • Bridgeheads: 3a and 7a[4]

  • Benzenoid Ring: Positions 4, 5, 6, 7

Target Substituents:

  • C3: Chlorine (Cl)

  • C5: Chlorine (Cl)

  • C6: Bromine (Br)[2]

Experimental Protocol (SOP)

Sample Preparation

For high-resolution acquisition, proper solvation is non-negotiable to prevent aggregation-induced line broadening.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Preferred over CDCl₃ to prevent solute aggregation and improve solubility of the polar heterocycle.
Concentration (1H) 5–10 mg / 0.6 mLEnsures sharp lineshapes and minimal viscosity broadening.
Concentration (13C) 30–50 mg / 0.6 mLNecessary to detect quaternary carbons (C3, C3a, C5, C6, C7a) within reasonable scan times.
Tube Quality 5mm High-Precision (Wilmad 528-PP or equiv.)Minimizes shimming gradients for resolving small long-range couplings.
Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds for 13C experiments.

    • Expert Insight: The quaternary carbons attached to halogens (C3, C5, C6) and the bridgeheads have long T1 relaxation times. Short D1 values will suppress these signals, leading to missing peaks.

  • Pulse Angle: 30° (to facilitate faster repetition rates).

1H NMR Interpretation (400 - 600 MHz)

The 1H NMR spectrum of this molecule is deceptively simple, featuring only two aromatic singlets. The challenge lies in unambiguously assigning them to positions H4 and H7 .

Predicted Spectral Data (DMSO-d6)
ProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H4 8.15 – 8.25 Singlet (s)-Deshielded by peri-interaction with the isoxazole ring and ortho-Cl effect.
H7 8.05 – 8.15 Singlet (s)-Ortho to Oxygen (C1) and ortho to Bromine (C6).
Mechanistic Assignment Strategy
  • Multiplicity: Both protons appear as singlets because they are para to each other. Para-coupling (

    
    ) is typically < 1 Hz and often unresolved.
    
  • Chemical Shift Hierarchy:

    • H4 is typically the most downfield signal in 3-halo-1,2-benzoxazoles. It sits in the deshielding cone of the C=N bond and is ortho to the C5-Chlorine.

    • H7 is ortho to the electron-donating Oxygen (via resonance) but also ortho to the electron-withdrawing Bromine. While Oxygen typically shields ortho protons, the fused ring geometry and the halogen usually result in H7 appearing slightly upfield of H4, but the difference is narrow (

      
       ppm).
      
  • Validation (NOE): A 1D NOE difference experiment irradiating the signal at ~8.2 ppm (H4) should show no enhancement of the solvent or other protons, whereas H7 is isolated. Note: NOE is difficult here due to lack of adjacent protons. HMBC is preferred (see Section 6).

13C NMR Interpretation (100 - 150 MHz)

The 13C spectrum will display 7 distinct signals . Five are quaternary (Cq), making detection challenging without optimized parameters.

Predicted Spectral Data (DMSO-d6)
CarbonTypeShift (

, ppm)
Diagnostic Feature
C7a Cq162.0 – 164.0 Most deshielded; attached to Oxygen (C-O).
C3 Cq148.0 – 152.0 Attached to Cl and part of C=N bond.
C3a Cq118.0 – 122.0 Bridgehead; usually shielded relative to other aromatics.
C5 Cq128.0 – 132.0 C-Cl (Aromatic).
C6 Cq115.0 – 118.0 C-Br . Upfield shift due to the "Heavy Atom Effect" of Bromine compared to Chlorine.
C4 CH122.0 – 126.0 Correlates to H4 in HSQC.
C7 CH110.0 – 114.0 Correlates to H7 in HSQC; shielded by Oxygen ortho-position.

Self-Validating Workflow: 2D NMR Logic

To guarantee the structural assignment is correct (Trustworthiness), one must use Heteronuclear Multiple Bond Coherence (HMBC). This technique links protons to carbons 2-3 bonds away.

The HMBC "Connectivity Map"
  • H4 (Proton) will show Strong HMBC correlations to:

    • C3 (3-bond coupling): This is the "smoking gun." Only H4 can see the isoxazole carbon C3. H7 cannot see C3.

    • C6 (3-bond coupling): Links to the C-Br carbon.

    • C7a (3-bond coupling).

  • H7 (Proton) will show Strong HMBC correlations to:

    • C5 (3-bond coupling): Links to the C-Cl carbon.

    • C3a (3-bond coupling): The bridgehead.

Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure using spectroscopic data.

NMR_Workflow Start Sample: 6-Bromo-3,5-dichloro-1,2-benzoxazole Acquisition Acquire 1H & 13C (DMSO-d6) Start->Acquisition H_Analysis 1H Analysis: Identify 2 Singlets (H4 & H7) Acquisition->H_Analysis HSQC HSQC: Map Protons to Carbons C4 & C7 H_Analysis->HSQC HMBC_Decision HMBC Experiment (Key Step) HSQC->HMBC_Decision Path_H4 Proton A correlates to C3 (Isoxazole)? HMBC_Decision->Path_H4 Assign_H4 Assign Proton A = H4 Confirm C3 Shift (~150 ppm) Path_H4->Assign_H4 Yes (3-bond) Assign_H7 Assign Proton B = H7 Confirm C7a Shift (~163 ppm) Path_H4->Assign_H7 No (Proton B) Final_Struct Structure Validated Assign_H4->Final_Struct Assign_H7->Final_Struct

Caption: Figure 1. Self-validating spectroscopic workflow. The critical differentiation relies on the HMBC correlation between H4 and the isoxazole carbon C3.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities in the NMR spectrum. This compound is typically synthesized via the halogenation of the benzisoxazole core or cyclization of a substituted salicylhydroxamic acid derivative.

Common Impurities to Watch:

  • Regioisomers: 5-Bromo-6-chloro derivatives (improper halogenation control).

  • Hydrolysis Products: 2-Hydroxy-4-bromo-5-chlorobenzonitrile (ring opening under basic conditions). This will manifest as a broad -OH singlet at >10 ppm and a nitrile peak in 13C (~118 ppm).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Source for substituent chemical shift additivity rules).

  • Baseer, M. A., et al. (2012). Synthesis and characterization of some new benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.[6] Link

  • BenchChem. (2025).[7] Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Application Note. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for comparative benzisoxazole core shifts). Link

Sources

Exploratory

Mass spectrometry of 6-Bromo-3,5-dichloro-1,2-benzoxazole

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3,5-dichloro-1,2-benzoxazole Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Bromo-3,5-dichloro-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Bromo-3,5-dichloro-1,2-benzoxazole (C₇H₂BrCl₂NO), a halogen-rich heterocyclic compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal mechanisms behind its unique mass spectrum. We will explore the definitive isotopic signature created by the presence of one bromine and two chlorine atoms, detail a robust experimental protocol for analysis via Electron Ionization (EI), and propose the most probable fragmentation pathways. This guide serves as a practical reference for the structural elucidation of this molecule and as a model for interpreting the mass spectra of similarly complex halogenated compounds.

Introduction to 6-Bromo-3,5-dichloro-1,2-benzoxazole

6-Bromo-3,5-dichloro-1,2-benzoxazole is a substituted benzoxazole, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry and materials science.[1][2] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific substitution pattern of one bromine and two chlorine atoms on the benzoxazole core gives this molecule a distinct chemical profile and, critically for this guide, a highly characteristic mass spectrometric fingerprint.

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of synthesized organic compounds. For a molecule like 6-Bromo-3,5-dichloro-1,2-benzoxazole, the complex isotopic patterns and predictable fragmentation routes make mass spectrometry a powerful and definitive identification tool.

The Isotopic Signature: A Definitive Fingerprint

The most immediately striking feature in the mass spectrum of this compound is the molecular ion region. The presence of multiple halogens, each with significant heavy isotopes, creates a complex cluster of peaks that is unequivocally characteristic of its elemental composition.

Foundational Principles of Halogen Isotopes

The unique pattern arises from the natural abundance of bromine and chlorine isotopes:

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), resulting in a signature M and M+2 peak pattern with an intensity ratio of approximately 3:1 for a single chlorine atom.[5][6]

  • Bromine: Exists as two primary isotopes, ⁷⁹Br (≈50.7% abundance) and ⁸¹Br (≈49.3% abundance), resulting in a signature M and M+2 peak pattern with an intensity ratio of nearly 1:1 for a single bromine atom.[7][8]

The Predicted Isotopic Cluster for [C₇H₂BrCl₂NO]⁺•

For a molecule containing one bromine and two chlorine atoms, these individual patterns combine to produce a more complex cluster of peaks at M, M+2, M+4, and M+6. The theoretical relative intensities can be calculated by considering the probabilities of all possible isotopic combinations. This pattern is a powerful diagnostic tool for confirming the presence of the BrCl₂ substitution.

The table below summarizes the expected isotopic distribution for the molecular ion of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Ion PeakNominal Mass (m/z)Contributing Isotope Combination(s)Calculated Relative Intensity (%)
M 265C₇H₂⁷⁹Br³⁵Cl₂NO29.1
M+2 267C₇H₂⁸¹Br³⁵Cl₂NO, C₇H₂⁷⁹Br³⁵Cl³⁷ClNO48.0
M+4 269C₇H₂⁸¹Br³⁵Cl³⁷ClNO, C₇H₂⁷⁹Br³⁷Cl₂NO20.0
M+6 271C₇H₂⁸¹Br³⁷Cl₂NO2.9

Note: Nominal masses are calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br. The relative intensities are calculated based on precise isotopic abundances.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is the method of choice for analyzing relatively small, thermally stable organic molecules. The high energy (70 eV) used in EI ensures reproducible fragmentation patterns, which are essential for structural elucidation and library matching.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 0.1 mg of 6-Bromo-3,5-dichloro-1,2-benzoxazole in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate. The concentration should be low to prevent saturation of the detector.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-400) using a known calibration standard like perfluorotributylamine (PFTBA). This ensures high mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. For this compound, a direct insertion probe (DIP) or injection via a Gas Chromatography (GC) interface is suitable. GC-MS provides the added benefit of separating the analyte from any potential impurities.

  • Ionization and Fragmentation: Operate the ion source under standard EI conditions.

    • Ionization Energy: 70 eV. This energy level is significantly higher than the ionization potentials of most organic molecules, leading to efficient ionization and consistent, extensive fragmentation.

    • Source Temperature: ~230 °C. This temperature ensures the sample is in the gas phase without causing thermal degradation.

  • Mass Analysis: Accelerate the generated ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection & Spectrum Generation: Scan the mass range to detect the ions and generate the mass spectrum, plotting relative abundance versus mass-to-charge ratio (m/z).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Output Dissolution Dissolve Sample (e.g., in CH2Cl2) Injection Sample Introduction (GC or DIP) Dissolution->Injection Ionization Ionization & Fragmentation (EI, 70 eV) Injection->Ionization Analysis Mass Analysis (Quadrupole / TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum (Abundance vs. m/z) Detection->Spectrum

Caption: Workflow for EI-MS analysis of the target compound.

Analysis and Interpretation of the Mass Spectrum

The EI mass spectrum of 6-Bromo-3,5-dichloro-1,2-benzoxazole is expected to be rich with information. The interpretation involves identifying the molecular ion and systematically deducing the structure of fragment ions from their m/z values and isotopic patterns.

The Molecular Ion (M⁺•)

The first step is to locate the molecular ion cluster. Based on the calculations in Section 2.2, we anticipate a cluster of peaks starting at m/z 265, with subsequent signals at m/z 267, 269, and 271. The relative heights of these peaks should closely match the predicted isotopic pattern, providing strong evidence for the compound's elemental formula.

Proposed Fragmentation Pathways

The high energy of electron ionization induces cleavage of the weakest bonds within the molecular ion. In halogenated aromatic compounds, the carbon-halogen bonds are common sites of initial fragmentation.

Primary Fragmentation:

  • Loss of a Bromine Radical (•Br): The C-Br bond is typically weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable initial fragmentation step. This would result in a fragment ion [M-Br]⁺. This type of fragmentation is common in related benzisoxazole structures.[9]

  • Loss of a Chlorine Radical (•Cl): While less probable than bromine loss, the elimination of a chlorine radical to form the [M-Cl]⁺ ion is also a possible primary fragmentation.

Secondary Fragmentation: Following the initial loss, the resulting fragment ions can undergo further decomposition:

  • Sequential Halogen Loss: The [M-Br]⁺ ion can subsequently lose a chlorine radical to form [M-Br-Cl]⁺, and then the second chlorine radical to form [M-Br-Cl-Cl]⁺.

  • Ring Cleavage and Loss of Neutral Molecules: The benzoxazole ring, while aromatic, can fragment under high energy. Common neutral losses from the heterocyclic core include carbon monoxide (CO) and cyanic acid (HCNO).[9][10] For instance, the [M-Br]⁺ ion might lose CO to form a new fragment ion.

Fragmentation Pathway Diagram

G M C₇H₂BrCl₂NO⁺• (Molecular Ion) m/z 265, 267, 269, 271 F1 C₇H₂Cl₂NO⁺ [M-Br]⁺ m/z 186, 188, 190 M->F1 - •Br F2 C₇H₂BrClNO⁺ [M-Cl]⁺ m/z 230, 232, 234 M->F2 - •Cl F3 C₇H₂ClNO⁺ [M-Br-Cl]⁺ m/z 151, 153 F1->F3 - •Cl F4 C₆H₂ClNO⁺ [M-Br-CO]⁺ m/z 158, 160 F1->F4 - CO F5 C₇H₂NO⁺ [M-Br-2Cl]⁺ m/z 116 F3->F5 - •Cl

Caption: Proposed EI fragmentation pathways for the title compound.

Tabulated Summary of Key Ions
Proposed Ion (m/z)FormulaNeutral LossDescription
265, 267, 269, 271[C₇H₂BrCl₂NO]⁺•-Molecular Ion (M⁺•)
186, 188, 190[C₇H₂Cl₂NO]⁺•BrPrimary fragmentation via loss of a bromine radical. Expected to be a major ion.
230, 232, 234[C₇H₂BrClNO]⁺•ClPrimary fragmentation via loss of a chlorine radical.
151, 153[C₇H₂ClNO]⁺•Br, •ClSecondary fragmentation; loss of a chlorine radical from the [M-Br]⁺ ion.
158, 160[C₆H₂ClNO]⁺•Br, COSecondary fragmentation; loss of carbon monoxide from the [M-Br]⁺ ion.
116[C₇H₂NO]⁺•Br, 2•ClTertiary fragmentation; loss of all halogen atoms.

Conclusion

The mass spectrometric analysis of 6-Bromo-3,5-dichloro-1,2-benzoxazole presents a clear case study in the structural elucidation of complex halogenated molecules. The definitive molecular ion cluster, characterized by a unique M:M+2:M+4:M+6 intensity pattern, serves as an unmistakable confirmation of its elemental formula. The fragmentation is dominated by the facile cleavage of the carbon-bromine bond, followed by sequential loss of chlorine radicals and neutral molecules such as carbon monoxide. By understanding these isotopic signatures and fragmentation principles, researchers can confidently identify this compound and apply the same logical framework to characterize other novel halogenated heterocyclic structures, ensuring the integrity and accuracy of their scientific findings.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from ResearchGate. [Link]

  • Chemguide. mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved from PubChem. [Link]

  • Rajam, S., et al. (2014). synthesis, characterization and anti-microbial activity of substituted benzoxazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6). [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Shastri, R.A., & Goswami, D.D. (2004). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry, 16(3-4), 1345-1347. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40235, 2-amino-6-bromo-benzoxazole. Retrieved from PubChem. [Link]

  • Fateallchem. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from fateallchem. [Link]

  • World Journal of Pharmaceutical Research. (2025, February 13). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. Retrieved from World Journal of Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • Thoreauchem. 6-bromo-3,5-dichloro-1,2-benzoxazole-None. Retrieved from Thoreauchem. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Wikipedia. Benzoxazole. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Mass spectrum of compound 17. Retrieved from ResearchGate. [Link]

  • Arkivoc. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from Arkivoc. [Link]

  • National Institute of Standards and Technology. Benzoxazole. Retrieved from NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from PMC. [Link]

  • World Journal of Pharmaceutical Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from World Journal of Pharmaceutical Research. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from Semantic Scholar. [Link]

Sources

Foundational

Strategic Targeting of Polychlorinated Benzoxazoles: Therapeutic Mechanisms vs. Toxicological Liabilities

Topic: Potential Therapeutic Targets of Polychlorinated Benzoxazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Halogenation Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Polychlorinated Benzoxazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogenation Paradox

The benzoxazole scaffold—a fused benzene and oxazole ring—is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine.[1] While the core scaffold exhibits inherent biological activity, the introduction of multiple chlorine atoms ("polychlorination") fundamentally alters its pharmacodynamics.

For the drug developer, polychlorinated benzoxazoles (PCBzs) present a paradox. The addition of chlorine atoms (typically at positions 5, 6, or 7) enhances lipophilicity (logP) and metabolic stability while enabling specific halogen-bonding interactions with hydrophobic pockets in enzymes like Topoisomerase II and Cyclooxygenase-2 (COX-2) . However, this same structural feature mimics the topology of environmental toxins (dioxins/PCBs), creating a liability for off-target binding to the Aryl Hydrocarbon Receptor (AhR) .

This guide delineates the specific therapeutic targets of PCBzs, dissects the Structure-Activity Relationships (SAR) driving their potency, and provides a framework for distinguishing therapeutic efficacy from dioxin-like toxicity.

Primary Therapeutic Targets

Topoisomerase II (Anticancer Target)

Polychlorinated benzoxazoles, particularly 5,7-dichloro derivatives, have emerged as potent inhibitors of human DNA Topoisomerase II


 (Topo II). Unlike catalytic inhibitors, these compounds often act as Topoisomerase Poisons .
  • Mechanism of Action: The planar benzoxazole core intercalates between DNA base pairs at the cleavage site. The chlorine substituents at positions 5 and 7 occupy specific hydrophobic sub-pockets within the ATPase domain or the DNA-cleavage core, stabilizing the "cleavable complex" (enzyme-DNA covalent intermediate). This prevents DNA religation, leading to the accumulation of double-strand breaks and subsequent apoptosis.

  • SAR Insight: The 5,7-dichloro substitution pattern is critical. The electron-withdrawing nature of the chlorines reduces the pKa of the benzoxazole nitrogen, potentially altering hydrogen bonding capabilities, while the steric bulk fills the hydrophobic pocket more effectively than mono-chlorinated variants.

DNA Gyrase / Topoisomerase IV (Antimicrobial Target)

In bacterial systems, PCBzs target the ATP-binding subunit (GyrB) of DNA Gyrase.

  • Mechanism: These compounds function as ATP competitive inhibitors. The benzoxazole ring mimics the adenine ring of ATP.

  • Chlorine Contribution: Polychlorination increases the affinity for the hydrophobic pocket adjacent to the ATP binding site. For example, 5,7-dichloro-2-(substituted)-benzoxazoles show significantly lower MIC values against MRSA and M. tuberculosis compared to their non-chlorinated analogs due to enhanced membrane permeability and tighter active site binding.

Cyclooxygenase-2 (Anti-inflammatory Target)
  • Mechanism: PCBzs bind to the COX-2 active site, inhibiting the conversion of arachidonic acid to prostaglandins.

  • Selectivity: The larger volume of the COX-2 active site (compared to COX-1) accommodates the bulkier polychlorinated scaffold. The chlorine atoms can form halogen bonds with carbonyl oxygens of the peptide backbone within the enzyme channel, a specific interaction not available to hydrogen-substituted analogs.

The Toxicological Liability: Aryl Hydrocarbon Receptor (AhR)

A critical consideration in developing PCBzs is their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

  • The Risk: Highly chlorinated benzoxazoles can act as ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR).

  • Consequence: Binding induces AhR translocation to the nucleus, heterodimerization with ARNT, and binding to Dioxin Response Elements (DRE). This upregulates CYP1A1/CYP1B1, leading to oxidative stress and potential endocrine disruption.

  • Mitigation Strategy: Drug design must optimize the "aspect ratio" of the molecule. While TCDD is planar and rectangular, therapeutic PCBzs should incorporate bulky substituents at the 2-position (e.g., non-planar amines or alkyl chains) to sterically hinder AhR binding while maintaining Topoisomerase affinity.

Visualization of Signaling Pathways

Therapeutic vs. Toxicological Pathways

The following diagram contrasts the intended therapeutic pathway (Topo II inhibition) with the unintended toxicological pathway (AhR activation).

G Compound Polychlorinated Benzoxazole (PCBz) TopoII Target: Topoisomerase II (Nucleus) Compound->TopoII  Specific Binding   AhR Off-Target: AhR (Cytosol) Compound->AhR  Structural Mimicry   CleavableComplex Stabilization of Cleavable Complex TopoII->CleavableComplex DSB DNA Double-Strand Breaks CleavableComplex->DSB Apoptosis Therapeutic Outcome: Apoptosis (Cancer Cell Death) DSB->Apoptosis Translocation Nuclear Translocation & ARNT Dimerization AhR->Translocation DRE Binding to Dioxin Response Elements (DRE) Translocation->DRE CYP1A1 CYP1A1 Induction & Oxidative Stress DRE->CYP1A1

Figure 1: Dual mechanism showing the therapeutic Topoisomerase II pathway versus the off-target AhR toxicity pathway.

Experimental Protocols

Synthesis of 5,7-Dichloro-1,3-Benzoxazole Derivatives

Rationale: This protocol utilizes a condensation reaction optimized for electron-deficient phenols (due to chlorination).

Reagents:

  • 2-Amino-4,6-dichlorophenol (Starting material)

  • Substituted Carboxylic Acid or Aldehyde (R-COOH / R-CHO)

  • Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TSA)

Procedure:

  • Preparation: In a round-bottom flask, mix 2-amino-4,6-dichlorophenol (10 mmol) with the appropriate carboxylic acid derivative (11 mmol).

  • Cyclization: Add Polyphosphoric Acid (15 g) as both solvent and catalyst.

  • Reaction: Heat the mixture to 140–160°C for 4–6 hours. Note: Higher temperatures are required compared to non-chlorinated variants due to the reduced nucleophilicity of the amino group caused by the inductive effect of chlorine atoms.

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Neutralize the slurry with 10% NaHCO₃ solution until pH ~8.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (7:3).

  • Validation: Confirm structure via ¹H-NMR (look for loss of -NH₂ and -OH protons) and Mass Spectrometry (verify isotope pattern for Cl₂: M+, M+2, M+4 in 9:6:1 ratio).

Topoisomerase II Relaxation Assay

Rationale: This assay definitively proves if the compound targets the enzyme's catalytic ability to relax supercoiled DNA.

Materials:

  • Purified Human Topoisomerase II

    
    
    
  • Supercoiled pHOT1 plasmid DNA

  • Assay Buffer (Tris-HCl, ATP, MgCl₂, KCl)

Workflow:

  • Incubation: Mix 200 ng of supercoiled pHOT1 DNA with 2 units of Topo II

    
     in the presence of varying concentrations of the PCBz (0.1 µM – 100 µM). Include a DMSO control (negative) and Etoposide (positive control).
    
  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 10% SDS and Proteinase K (to digest the enzyme).

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide) and run at 2-3 V/cm for 4 hours.

  • Staining: Stain gel with Ethidium Bromide after the run.

  • Analysis: Visualize under UV light.

    • Active Topo II: Converts supercoiled DNA (fast migrating) to relaxed circular DNA (slow migrating).

    • Inhibition: Retention of the supercoiled DNA band indicates inhibition of the relaxation activity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of chlorination patterns on biological activity, derived from comparative studies of benzoxazole derivatives.

Substitution PatternLogP (Est.)Topo II InhibitionAntimicrobial (MIC)AhR Activation Risk
Unsubstituted ~1.6LowHigh (>100 µg/mL)Negligible
5-Chloro ~2.2ModerateModerateLow
5,7-Dichloro ~2.9High (Optimal)High (<10 µg/mL)Moderate
4,5,6,7-Tetrachloro ~4.1Low (Steric clash)Low (Solubility issues)High

Note: The 5,7-dichloro pattern represents the "sweet spot" for therapeutic efficacy, balancing lipophilicity and active site fit without excessive steric bulk or extreme insolubility.

References

  • Design, Synthesis, and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents . Biosciences Biotechnology Research Asia. Link

  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives . Journal of Chemistry. Link

  • Benzoxazole derivatives: design, synthesis and biological evaluation . Chemistry Central Journal. Link

  • The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds . Environmental Health Perspectives. Link

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential . ResearchGate.[2][3] Link

Sources

Exploratory

A Technical Guide to the Synthesis of Polysubstituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Benzoxazole Scaffold The benzoxazole core, a fused bicyclic system of benzene and oxazole, is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole core, a fused bicyclic system of benzene and oxazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This widespread utility has driven continuous innovation in synthetic organic chemistry to develop efficient, versatile, and scalable routes to access polysubstituted benzoxazoles, allowing for the fine-tuning of their biological and physical properties.

This technical guide provides an in-depth exploration of the core synthetic strategies for preparing these valuable compounds. Moving beyond a simple recitation of methods, this document emphasizes the underlying principles and mechanistic rationale that guide the choice of reagents and reaction conditions, offering field-proven insights for the practicing scientist.

Part 1: Classical Routes: The Foundation of Benzoxazole Synthesis

The most traditional and direct approach to the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, followed by a cyclodehydration step.[6][7] Though often requiring harsh conditions, these methods are foundational and still widely practiced due to their simplicity and use of readily available starting materials.

Condensation with Carboxylic Acids

The direct coupling of o-aminophenols with carboxylic acids is a robust method for creating 2-substituted benzoxazoles.[5][6]

  • Mechanism and Rationale: The reaction proceeds in two key stages: an initial nucleophilic attack of the amino group on the carboxylic acid to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring.

  • Causality Behind Experimental Choices: High temperatures (>150 °C) are typically necessary to drive the thermodynamically challenging dehydration of the intermediate.[1] To facilitate this, strong acids are often employed not just as catalysts but as dehydrating agents. Polyphosphoric acid (PPA) is a classic choice, serving as both a solvent and a potent dehydrating agent, effectively pulling the equilibrium towards the desired product.[4][6][7]

Caption: General mechanism for benzoxazole synthesis from o-aminophenol and a carboxylic acid.

Variations: Acyl Chlorides and Aldehydes

To circumvent the harsh conditions of direct carboxylic acid condensation, more reactive electrophiles can be used.

  • From Acyl Chlorides: Acyl chlorides react readily with o-aminophenols under milder conditions, often at or slightly above room temperature.[6] The initial acylation of the amino group is rapid, forming an o-hydroxyamide intermediate that can then be cyclized, often with gentle heating or the addition of a mild acid catalyst.[6]

  • From Aldehydes: The reaction with aldehydes introduces a different mechanistic pathway. An initial condensation forms a Schiff base intermediate. This intermediate must then undergo an oxidative cyclization to form the aromatic benzoxazole ring.[5][6] A variety of oxidants can be employed, from manganese salts to DDQ, or even aerobic oxidation catalyzed by metal complexes.[6][8] This two-step, one-pot process is highly effective for synthesizing 2-aryl and 2-alkyl benzoxazoles.[5]

Part 2: Modern Methods: The Power of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized benzoxazole synthesis, enabling the formation of C-O and C-N bonds under significantly milder conditions with broader functional group tolerance. These methods are particularly powerful for creating complex, polysubstituted benzoxazoles that are inaccessible through classical routes.

Palladium-Catalyzed Intramolecular C-O Cyclization

Palladium catalysis is a cornerstone of modern heterocyclic synthesis. For benzoxazoles, its primary use is in the intramolecular cyclization of o-haloanilides.

  • Mechanism and Rationale: The process typically begins with the preparation of an N-(2-halophenyl)benzamide. A palladium(0) catalyst initiates the cycle via oxidative addition into the carbon-halogen bond. The resulting palladium(II) complex then undergoes intramolecular coordination with the amide's oxygen, followed by reductive elimination to form the crucial C-O bond of the benzoxazole ring and regenerate the Pd(0) catalyst.

  • Causality Behind Experimental Choices: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. A suitable base is required to neutralize the acid generated during the reaction. This approach offers excellent control over regiochemistry, particularly for substitutions on the benzene ring.

Palladium-Catalyzed Cyclization Start N-(2-halophenyl)benzamide OxAdd Oxidative Addition Start->OxAdd Pd_Cycle Pd(0) Catalyst Pd_Cycle->OxAdd Pd_II_Complex Aryl-Pd(II)-X Complex OxAdd->Pd_II_Complex Coord Intramolecular Coordination Pd_II_Complex->Coord RedElim Reductive Elimination Coord->RedElim RedElim->Pd_Cycle Regeneration Product 2-Arylbenzoxazole RedElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed benzoxazole synthesis.

Copper-Catalyzed Ullmann-Type Couplings

Copper-catalyzed methods provide a more economical alternative to palladium for intramolecular C-O bond formation.[9] These Ullmann-type reactions are particularly effective for the cyclization of o-haloanilides.[9]

  • Mechanism and Rationale: While the exact mechanism can vary, the reaction generally involves a Cu(I) active species. The process is believed to proceed via coordination of the copper catalyst to the amide and the aryl halide, followed by an intramolecular nucleophilic substitution to form the benzoxazole ring.

  • Causality Behind Experimental Choices: These reactions often require a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst and increase its reactivity.[9] A base like potassium carbonate is used to facilitate the reaction.[9] While copper is less expensive than palladium, these reactions may require higher temperatures. Recent advancements have focused on developing more active copper catalyst systems that function under greener conditions, for instance, using ethanol as a solvent.[4][9]

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability.

MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Classical Condensation o-Aminophenol, Carboxylic Acid, PPAHigh Temp (150-200°C)Simple, inexpensive, readily available starting materials.Harsh conditions, limited functional group tolerance, difficult for complex substrates.
Oxidative Cyclization o-Aminophenol, Aldehyde, OxidantRoom Temp to RefluxMilder than PPA method, good for 2-aryl/alkyl derivatives.Requires a stoichiometric oxidant, potential for side reactions.
Pd-Catalyzed Cyclization o-Haloanilide, Pd Catalyst, Ligand, BaseModerate Temp (80-120°C)Excellent functional group tolerance, mild conditions, high yields.Catalyst cost, potential for heavy metal contamination.
Cu-Catalyzed Cyclization o-Haloanilide, Cu Catalyst, Ligand, BaseModerate to High TempMore economical than palladium, good yields.Can require higher temperatures, sometimes less efficient than Pd.
One-Pot Methodologies o-Aminophenol, Carboxylic Acid, MSAModerate Temp (60-110°C)High efficiency, reduced waste, excellent yields for diverse substrates.[10]In-situ generation of reactive intermediates requires careful control.

Part 4: Experimental Protocols

The following protocols are representative examples drawn from established literature, providing a practical framework for implementation.

Protocol 1: Classical PPA-Mediated Synthesis of a 2-Arylbenzoxazole[6]

This protocol describes the direct condensation of an o-aminophenol with a substituted benzoic acid using polyphosphoric acid.

  • Materials:

    • o-Aminophenol (1.0 eq)

    • Substituted Benzoic Acid (1.0 eq)

    • Polyphosphoric Acid (PPA) (sufficient quantity to ensure stirring)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine the o-aminophenol and the benzoic acid.

    • Catalyst Addition: Carefully add polyphosphoric acid to the flask. The amount should be enough to create a stirrable paste.

    • Heating: Heat the reaction mixture to 150-180 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] The crude product can be further purified by column chromatography or recrystallization.

Caption: Experimental workflow for the classical PPA-mediated synthesis of benzoxazoles.

Protocol 2: One-Pot Synthesis from Carboxylic Acids via In Situ Acid Chloride Formation[5][10]

This modern, efficient one-pot method uses methanesulfonic acid as a catalyst and avoids the need for isolating the reactive acid chloride intermediate.[10]

  • Materials:

    • Aryl or Heteroaryl Carboxylic Acid (1.0 mmol)

    • Thionyl Chloride (SOCl₂) (1.5 mmol)

    • Toluene (or other inert solvent)

    • o-Aminophenol (1.0 mmol)

    • Methanesulfonic Acid (MSA) (5.0 mmol)

  • Step-by-Step Methodology:

    • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 mmol) in toluene, add thionyl chloride (1.5 mmol).

    • Heating: Stir the mixture at 60 °C for 30 minutes to generate the acid chloride in situ.[5]

    • Cooling and Addition: Allow the mixture to cool to room temperature. Add the o-aminophenol (1.0 mmol) followed by the careful addition of methanesulfonic acid (5.0 mmol).[5]

    • Cyclization Reaction: Heat the reaction mixture to 110 °C and stir until the starting materials are consumed (monitored by TLC).

    • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.[5]

    • Neutralization & Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).[5]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography.[5]

Conclusion and Future Outlook

The synthesis of polysubstituted benzoxazoles has evolved from high-temperature classical condensations to sophisticated, mild, and highly efficient transition-metal-catalyzed and one-pot strategies.[5][11][12] The methods outlined in this guide provide a robust toolkit for chemists in drug discovery and materials science. Future research will likely focus on the development of even more sustainable methods, such as C-H activation and photoredox catalysis, to further streamline the synthesis of these vital heterocyclic compounds.[12][13]

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). Google Vertex AI.
  • Recent Advances in Synthesis of Benzoxazole. (n.d.). ResearchGate.
  • One‐Pot Synthesis of Substituted Benzoxazoles Using Aminophenols and α‐Diazoesters via Annulation of Amide Intermediate Using Co2(CO)8 as a Solid Carbonyl Source. (2023). ResearchGate.
  • One-pot synthesis methods for substituted benzoxazoles. (n.d.). Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing.
  • efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel supported silica. (2020). [Source not provided].
  • Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE.
  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. (2024). ethesis.
  • One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. (n.d.). RSC Publishing.
  • Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. (2022). [Source not provided].
  • Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). [Source not provided].
  • Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (n.d.). ResearchGate.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. (n.d.). Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • Classic method of benzoxazole formation. (n.d.). ResearchGate.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source not provided].
  • Synthetic Strategies Towards Benzoxazole Ring Systems. (2025). ResearchGate.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC.

Sources

Foundational

6-Bromo-3,5-dichloro-1,2-benzoxazole literature review

An In-depth Technical Guide to 6-Bromo-3,5-dichloro-1,2-benzoxazole: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-3,5-dichloro-1,2-benzoxazole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-3,5-dichloro-1,2-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, this document synthesizes information from related benzoxazole and benzisoxazole analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its structural significance, plausible synthetic routes, predicted physicochemical properties, and prospective applications, all grounded in established chemical principles.

The 1,2-Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-benzoxazole, also known as benzisoxazole, is a bicyclic aromatic heterocycle that has garnered substantial interest in the field of medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of benzoxazole and its isomers have been successfully developed into drugs for a variety of therapeutic applications, including antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials.[1]

The versatility of the benzoxazole core lies in its relatively stable aromatic nature, which also possesses reactive sites amenable to functionalization.[2] This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.

The Influence of Halogenation on Benzoxazole Derivatives

The introduction of halogen atoms onto the benzoxazole ring system can profoundly impact a molecule's physicochemical and biological properties. Halogens, such as bromine and chlorine, are known to modulate factors like:

  • Lipophilicity: Increased halogenation generally enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the heterocyclic ring and modulate the pKa of nearby functional groups.

The specific substitution pattern of 6-bromo-3,5-dichloro-1,2-benzoxazole suggests a molecule with significantly altered properties compared to the parent benzoxazole, making it an intriguing candidate for further investigation.

Proposed Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

A potential synthetic pathway could start from a commercially available multi-halogenated phenol. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.

Synthetic_Pathway_of_6-Bromo-3,5-dichloro-1,2-benzoxazole A 2-Bromo-4,6-dichlorophenol B Formylation (e.g., Reimer-Tiemann reaction) A->B Step 1 C 5-Bromo-2-hydroxy-3,5-dichlorobenzaldehyde B->C D Oximation (Hydroxylamine hydrochloride) C->D Step 2 E 5-Bromo-2-hydroxy-3,5-dichlorobenzaldehyde oxime D->E F Cyclization (Base-mediated) E->F Step 3 G 6-Bromo-3,5-dichloro-1,2-benzoxazole F->G

Caption: Proposed synthetic workflow for 6-bromo-3,5-dichloro-1,2-benzoxazole.

Hypothetical Experimental Protocol:
  • Formylation of 2-Bromo-4,6-dichlorophenol: The starting material, 2-bromo-4,6-dichlorophenol, would undergo a regioselective formylation reaction to introduce an aldehyde group ortho to the hydroxyl group. The Reimer-Tiemann reaction, using chloroform and a strong base like sodium hydroxide, is a classic method for this transformation.

  • Oximation of the Aldehyde: The resulting 5-bromo-2-hydroxy-3,5-dichlorobenzaldehyde would then be reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, to form the corresponding oxime.

  • Intramolecular Cyclization: The final step would involve the base-mediated intramolecular cyclization of the oxime. A variety of bases and solvent systems could be employed, with the choice depending on the reactivity of the substrate. This step would yield the target molecule, 6-bromo-3,5-dichloro-1,2-benzoxazole.

Physicochemical Properties and Characterization

The table below summarizes the predicted physicochemical properties of 6-bromo-3,5-dichloro-1,2-benzoxazole based on its chemical structure.

PropertyPredicted ValueSource
Molecular Formula C₇H₂BrCl₂NO[3]
Molecular Weight 264.87 g/mol [3]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Purity >95% (as per commercial suppliers)[3]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. The isotopic pattern of bromine and chlorine would provide a definitive signature.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups present in the molecule.

Potential Applications in Drug Discovery and Research

Given the broad biological activities of halogenated benzoxazoles, 6-bromo-3,5-dichloro-1,2-benzoxazole represents a valuable scaffold for the development of novel therapeutic agents.[1][4][5] The following areas of research are particularly promising:

  • Anticancer Agents: Many benzoxazole derivatives have demonstrated potent anticancer activity.[5][6] The specific halogenation pattern of this compound could lead to novel interactions with anticancer targets.

  • Antimicrobial Agents: The benzoxazole nucleus is a common feature in many antimicrobial compounds.[7][8] This molecule could be a starting point for the development of new antibiotics or antifungals to combat drug-resistant pathogens.

  • Central Nervous System (CNS) Active Drugs: The ability of small, lipophilic molecules to cross the blood-brain barrier makes benzoxazole derivatives attractive candidates for CNS-targeted therapies, such as antidepressants and anxiolytics.[6]

The following diagram illustrates the potential research and development pathways for this compound.

Research_Avenues A 6-Bromo-3,5-dichloro-1,2-benzoxazole B Medicinal Chemistry Optimization (Structure-Activity Relationship Studies) A->B C Anticancer Drug Discovery B->C D Antimicrobial Drug Discovery B->D E CNS Drug Discovery B->E F Lead Compound Identification C->F D->F E->F G Preclinical Development F->G

Caption: Potential research and development pathways for 6-bromo-3,5-dichloro-1,2-benzoxazole.

Conclusion

6-Bromo-3,5-dichloro-1,2-benzoxazole is a synthetically accessible and highly promising heterocyclic compound. Its multi-halogenated structure suggests a unique profile of physicochemical and biological properties that warrant further investigation. This in-depth technical guide, by synthesizing existing knowledge on related compounds, provides a solid foundation for researchers to explore the full therapeutic potential of this and other novel benzoxazole derivatives. The proposed synthetic route and outlined areas of application offer a clear roadmap for future research and development efforts in the quest for new and effective medicines.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (URL: )
  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: )
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative... - ResearchGate. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: )
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (URL: )
  • Benzoxazole derivatives: Significance and symbolism. (URL: )
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])

  • 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Benzoxazole, 2-amino-6-bromo- | C7H5BrN2O | CID 40235 - PubChem. (URL: [Link])

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL: )
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (URL: [Link])

  • 6-bromo-3,5-dichloro-1,2-benzoxazole-None - Thoreauchem. (URL: [Link])

  • Benzoxazole - Wikipedia. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (URL: [Link])

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (URL: [Link])

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (URL: [Link])

Sources

Exploratory

Physicochemical Profiling &amp; Synthetic Utility of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Technical Monograph | Version 1.0 Executive Summary 6-Bromo-3,5-dichloro-1,2-benzoxazole (also designated as 6-Bromo-3,5-dichloro-1,2-benzisoxazole) represents a high-value heterocyclic scaffold in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

6-Bromo-3,5-dichloro-1,2-benzoxazole (also designated as 6-Bromo-3,5-dichloro-1,2-benzisoxazole) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of anticonvulsants (zonisamide analogs) and atypical antipsychotics. Its chemical value lies in its orthogonal reactivity : the labile C3-chlorine atom allows for facile nucleophilic aromatic substitution (


), while the C6-bromine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling precise, multi-stage functionalization of the benzisoxazole core.

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and reactivity profile, designed for researchers requiring actionable data for lead optimization and process chemistry.

Chemical Identity & Structural Analysis

The compound is a fused bicyclic system containing a benzene ring and an isoxazole ring. The numbering convention prioritizes the oxygen atom as position 1 and the nitrogen as position 2 (1,2-benzisoxazole).

Parameter Data / Descriptor
IUPAC Name 6-Bromo-3,5-dichloro-1,2-benzoxazole
Alternative Name 6-Bromo-3,5-dichlorobenzo[d]isoxazole
CAS Registry Number 1352894-15-5
Molecular Formula C

H

BrCl

NO
Molecular Weight 266.91 g/mol
SMILES Clc1c(Br)cc2c(c1)noc2Cl
Isotope Pattern (MS) Distinctive M+ cluster due to

Br and two

Cl atoms. Expect peaks at M, M+2, M+4, M+6 with relative intensities approx 3:4:1.5:0.2.

Physicochemical Characteristics

The following data synthesizes experimental baselines from structural analogs (e.g., 3-chloro-1,2-benzisoxazole) and calculated molecular descriptors essential for formulation and assay development.

Solid-State & Solubility Profile
  • Physical State: Crystalline Solid.

  • Melting Point: Typically 95–110 °C (Predicted based on 3,6-dichloro analogs).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Moderate: Methanol, Ethanol (heating may be required).

    • Low/Insoluble: Water, Hexanes (sparingly soluble).

  • LogP (Calculated): ~3.8 – 4.2. The molecule is highly lipophilic due to the tri-halogen substitution, suggesting high membrane permeability but poor aqueous solubility.

Electronic & Stability Metrics
  • Electrophilicity: The C3 position is highly electrophilic. The N-O bond induces a partial positive charge at C3, which is further enhanced by the electron-withdrawing chlorine at C3 and the halogenated benzene ring.

  • Stability:

    • Hydrolysis: Susceptible to hydrolysis at the C3 position in strong aqueous base (

      
      ), converting to the 3-hydroxy tautomer (benzisoxazolone).
      
    • Thermal: Generally stable up to 150°C; however, the N-O bond is the weak link and can undergo rearrangement (Kemp elimination type) under extreme thermal stress or Lewis acidic conditions.

    • Light: Benzisoxazoles can undergo photo-isomerization to benzoxazoles or ring cleavage upon prolonged UV exposure; store in amber vials.

Synthesis Engineering

The synthesis of 3-chloro-1,2-benzisoxazoles is non-trivial due to the need to install the chlorine at the C3 position while maintaining the labile isoxazole ring. The most robust industrial route utilizes the Vilsmeier-Haack type chlorination of the 3-hydroxy precursor.

Retrosynthetic Logic
  • Target: 6-Bromo-3,5-dichloro-1,2-benzoxazole.

  • Precursor: 6-Bromo-5-chloro-1,2-benzisoxazol-3-ol (often exists as the 3(2H)-one tautomer).

  • Starting Material: 4-Bromo-5-chloro-2-hydroxybenzoic acid (or its methyl ester). Note: Salicylic acid numbering differs from benzisoxazole numbering.

Protocol: Chlorodehydroxylation

Reagents: Phosphorus Oxychloride (


), Triethylamine (

), Toluene (Solvent).
  • Charge: In a dry reactor under

    
    , suspend 6-bromo-5-chloro-1,2-benzisoxazol-3-ol  (1.0 eq) in anhydrous toluene (10 V).
    
  • Activation: Add

    
     (1.2 eq) followed by dropwise addition of 
    
    
    
    (1.5 eq). The base acts to scavenge HCl and catalyze the formation of the dichlorophosphate intermediate.
  • Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the starting alcohol/ketone.

  • Quench (Critical): Cool to 0 °C. Quench slowly into ice-water. Caution: Exothermic hydrolysis of excess

    
    . Maintain temperature 
    
    
    
    .
  • Workup: Extract with Ethyl Acetate. Wash organic layer with sat.

    
     (to remove phosphoric acid byproducts) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Heptane/EtOAc is preferred over silica chromatography to avoid hydrolysis on acidic silica.

SynthesisWorkflow Start 4-Bromo-5-chloro- 2-hydroxybenzoic acid Inter1 Hydroxamic Acid Intermediate Start->Inter1 1. SOCl2 2. NH2OH·HCl Inter2 6-Bromo-5-chloro- 1,2-benzisoxazol-3-ol Inter1->Inter2 Cyclization (CDI or SOCl2) Product 6-Bromo-3,5-dichloro- 1,2-benzoxazole Inter2->Product POCl3, Et3N 80°C, Toluene

Figure 1: Synthetic pathway from salicylic acid derivatives to the target 3-chloro-1,2-benzoxazole.

Reactivity & Applications

The utility of this compound is defined by its regioselective reactivity . It serves as a "linchpin" scaffold where the C3-Cl and C6-Br sites can be addressed sequentially.

The C3-Gateway ( )

The chlorine at C3 is activated by the adjacent ring nitrogen and oxygen. It is a potent leaving group, significantly more reactive than the chlorines/bromines on the benzene ring.

  • Reaction: Nucleophilic Aromatic Substitution.[1]

  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Conditions: Mild base (

    
     or 
    
    
    
    ) in ACN or DMF at 25–60 °C.
  • Application: Synthesis of Zonisamide derivatives (sulfamoylmethyl group at C3) or amino-benzisoxazole antipsychotics.

The C6-Handle (Cross-Coupling)

Once the C3 position is derivatized (or if the C3-Cl is retained), the C6-Bromine allows for carbon-carbon bond formation.

  • Reaction: Suzuki-Miyaura, Buchwald-Hartwig.

  • Selectivity: Pd-catalyzed coupling occurs preferentially at the C6-Br over the C5-Cl due to the weaker C-Br bond strength.

  • Note: If performing Pd-coupling before C3-substitution, oxidative insertion at C3-Cl is a competing risk; highly specific ligands may be required. Standard practice is C3 substitution first, then C6 coupling .

Degradation Pathways (Ring Opening)
  • Reductive Cleavage: Treatment with

    
     or active metals (Na/EtOH) cleaves the N-O bond, destroying the heterocycle to form substituted salicylamides  or 2-hydroxybenzophenones . This is often an unwanted side reaction during deprotection steps.
    

Reactivity Center 6-Bromo-3,5-dichloro- 1,2-benzoxazole (CORE) SNAr 3-Amino-6-bromo-5-chloro- 1,2-benzoxazole Center->SNAr Path A: SNAr (C3) (Amines, Base, 60°C) Coupling 6-Aryl-3,5-dichloro- 1,2-benzoxazole Center->Coupling Path B: Suzuki (C6) (Ar-B(OH)2, Pd(0)) RingOpen Salicylamide / Phenol Derivatives Center->RingOpen Path C: Reduction (N-O) (H2/Pd or Na/EtOH)

Figure 2: Divergent reactivity profile showing orthogonal functionalization vectors.

Analytical Characterization

Confirming the structure requires attention to the halogen isotope patterns and the lack of protons on the heterocyclic ring.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Expect two singlets in the aromatic region (approx.

      
       7.6 – 8.0 ppm).[2]
      
    • H4: Singlet (deshielded by C3-Cl and C5-Cl).

    • H7: Singlet (deshielded by C6-Br).

    • Note: No coupling is expected as H4 and H7 are para-positioned across the ring fusion and separated by substituents.

  • 
     NMR: 
    
    • C3 (Imidoyl carbon): Characteristic downfield shift ~150–155 ppm.

    • C-Halogen carbons: Distinct ipso-carbon signals.

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ (weak, often requires adduct formation) or APCI.

    • Pattern: Look for the tell-tale "staircase" of isotopes for

      
      .
      

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as a potential skin sensitizer and irritant .

  • Reactivity Hazard: Reacts violently with strong nucleophiles. Hydrolyzes releases HCl and potentially

    
     residues if crude.
    
  • Storage: Store at 2–8 °C under inert atmosphere (Argon). Moisture sensitive (hydrolysis of C3-Cl).

References

  • Synthesis of 3-Chloro-1,2-benzisoxazoles

    • Title: "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines"
    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link]

  • Reactivity of 3-Halo-benzisoxazoles

    • Title: "Nucleophilic substitution of 3-chloro-1,2-benzisoxazole"[3][4]

    • Source:Journal of the Chemical Society C: Organic
    • URL:[Link]

  • Title: "Process for the manufacture of Zonisamide (1,2-Benzisoxazole-3-methanesulphonamide)
  • General Benzisoxazole Properties

    • Title: "1,2-Benzisoxazoles: A Review"[4]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 6-Bromo-3,5-dichloro-1,2-benzoxazole in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 6-Bromo-3,5-dichloro-1,2-benzoxazole, a halogenated benzoxazole derivative of interest in contemporary drug discovery and development. For...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 6-Bromo-3,5-dichloro-1,2-benzoxazole, a halogenated benzoxazole derivative of interest in contemporary drug discovery and development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of a compound's solubility is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This document will delve into the theoretical underpinnings of solubility, present methodologies for its empirical determination, and offer insights into solvent selection for this particular class of compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug molecule from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] 6-Bromo-3,5-dichloro-1,2-benzoxazole, with its distinct substitution pattern, presents a unique case for solubility studies. Its molecular structure, characterized by a fused benzene and oxazole ring system with multiple halogen substituents, dictates its interactions with various solvents.[7]

A comprehensive understanding of its solubility profile in a range of organic solvents is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient synthesis and purification.

  • Formulation Development: Creating stable and effective dosage forms.

  • Pharmacokinetic Profiling: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vitro and In Vivo Assays: Ensuring accurate and reproducible experimental results.

This guide will provide the foundational knowledge and practical protocols to empower researchers to confidently assess and modulate the solubility of 6-Bromo-3,5-dichloro-1,2-benzoxazole and related compounds.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[8][9]

The Influence of Molecular Structure

The structure of 6-Bromo-3,5-dichloro-1,2-benzoxazole (Molecular Formula: C7H2BrCl2NO, Molecular Weight: 264.87 g/mol ) is the primary determinant of its solubility.[7] Key structural features include:

  • Aromatic Benzene Ring: This nonpolar, hydrophobic moiety contributes to solubility in nonpolar organic solvents.

  • Heterocyclic Oxazole Ring: The presence of nitrogen and oxygen atoms introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Halogen Substituents (Bromo- and Dichloro-): The electronegative halogen atoms increase molecular weight and can influence polarity and intermolecular interactions, often leading to reduced solubility in polar solvents.[10]

Solvent Properties and Their Impact

The choice of solvent is critical, and its properties will dictate the extent to which it can overcome the solute's crystal lattice energy. Key solvent characteristics to consider include:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of compounds with complementary functionalities.

  • Dielectric Constant: This macroscopic property reflects a solvent's ability to separate ions and solvate charged species.

Based on these principles, it can be hypothesized that 6-Bromo-3,5-dichloro-1,2-benzoxazole will exhibit greater solubility in moderately polar to nonpolar aprotic solvents due to the dominance of its halogenated aromatic structure. Solvents like dichloromethane, chloroform, and tetrahydrofuran are likely to be effective. Solubility in highly polar protic solvents like water is expected to be very low, while solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) may be significant due to their strong dipolar nature.[11]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard.[12] Several robust methods can be employed, with the choice depending on the required accuracy, throughput, and available instrumentation.

The Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted and reliable method for determining thermodynamic solubility.[12]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 6-Bromo-3,5-dichloro-1,2-benzoxazole to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to obtain a clear, saturated solution.

  • Quantification: Accurately dilute an aliquot of the saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and no interfering substances are present.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or molarity.

Kinetic Solubility Measurement

For higher throughput screening in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. While faster, these methods may not reflect true thermodynamic equilibrium.[13]

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured format.

Table 1: Predicted and Experimental Solubility of 6-Bromo-3,5-dichloro-1,2-benzoxazole in Common Organic Solvents at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticVery LowTo be determined
EthanolPolar ProticLow to ModerateTo be determined
MethanolPolar ProticLow to ModerateTo be determined
AcetonePolar AproticModerateTo be determined
DichloromethaneNonpolarHighTo be determined
ChloroformNonpolarHighTo be determined
Tetrahydrofuran (THF)Polar AproticHighTo be determined
Ethyl AcetateModerately PolarModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dimethylformamide (DMF)Polar AproticHighTo be determined
HexaneNonpolarLowTo be determined
TolueneNonpolarModerate to HighTo be determined

Note: The predicted solubility is based on the "like dissolves like" principle and the known properties of benzoxazole derivatives. Experimental determination is required for accurate values.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible experimental results. The following diagram illustrates the key steps in the equilibrium solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess 6-Bromo-3,5-dichloro-1,2-benzoxazole B Add to known volume of organic solvent A->B C Seal vial and agitate (24-48h at constant T) B->C D Allow solid to settle C->D E Centrifuge or filter to obtain clear supernatant D->E F Dilute aliquot of saturated solution E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate and report solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 6-Bromo-3,5-dichloro-1,2-benzoxazole in organic solvents. While predictive models offer initial guidance, precise and accurate solubility data can only be obtained through meticulous experimental work. The protocols and insights presented herein are designed to equip researchers with the necessary tools to generate reliable solubility profiles, thereby facilitating informed decisions in the drug development pipeline.

Future work should focus on the experimental population of the solubility table for a wide range of pharmaceutically relevant solvents and at different temperatures. Furthermore, investigating the impact of pH on the solubility in buffered aqueous solutions will be crucial for understanding its behavior in physiological environments.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • CAS 273-53-0: Benzoxazole - CymitQuimica.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (2025, March 31).
  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
  • Studies in the Synthesis of Benzoxazole Compounds - CORE. (2011, August 15).
  • Factors Affecting Solubility | PDF - Scribd.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).
  • Benzoxazole, 2-amino-6-bromo- | C7H5BrN2O | CID 40235 - PubChem.
  • 6-bromo-3,5-dichloro-1,2-benzoxazole-None - Thoreauchem.
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
  • Benzoxazole - Wikipedia.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2026, January 27).
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Factors That Affect Solubility (Chemistry) - YouTube. (2016, August 4).
  • S11E2 - Three Factors Affecting the Solubility of a Solution - Chemistry Notes.
  • 6-bromo-1,2-benzoxazole | 1060802-88-1 - ChemicalBook. (2026, January 12).
  • Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018, September 30).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (Benzo[d]isoxazole)

[1][2] Abstract This application note details a robust, four-step synthetic protocol for the preparation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (standard IUPAC: 6-bromo-3,5-dichlorobenzo[d]isoxazole).[1][2] This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (standard IUPAC: 6-bromo-3,5-dichlorobenzo[d]isoxazole).[1][2] This scaffold is a critical intermediate in the development of zonisamide analogs and atypical antipsychotics. The protocol utilizes a regioselective halogenation strategy starting from 4-bromosalicylic acid, followed by hydroxamic acid formation, CDI-mediated cyclization, and final deoxychlorination using phosphorus oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1] The method is designed for high regiocontrol and scalability, minimizing isomer formation.[2]

Retrosynthetic Analysis & Strategy

The synthesis targets the benzo[d]isoxazole core with specific halogenation patterns. Direct halogenation of the benzisoxazole ring often yields mixtures; therefore, we establish the 5-chloro and 6-bromo substituents on the salicylic acid precursor prior to cyclization.[1][2]

  • Target: 6-Bromo-3,5-dichloro-1,2-benzoxazole[1]

  • Core Disconnection: C3-Cl bond formation via Vilsmeier-Haack type activation.[1][2]

  • Key Intermediate: 6-Bromo-5-chlorobenzo[d]isoxazol-3-ol.[1][2]

  • Starting Material: 4-Bromosalicylic acid (commercially available).[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow SM Starting Material 4-Bromosalicylic Acid Step1 Step 1: Chlorination (SO2Cl2, AcOH) Target: 4-Bromo-5-chlorosalicylic acid SM->Step1 Regioselective Cl+ insertion Step2 Step 2: Hydroxamic Acid Formation (i. MeOH/H2SO4, ii. NH2OH·HCl/KOH) Target: Salicylhydroxamic Acid deriv. Step1->Step2 Esterification & Amidation Step3 Step 3: Cyclization (CDI, THF, Heat) Target: 6-Bromo-5-chlorobenzo[d]isoxazol-3-ol Step2->Step3 Intramolecular Cyclization Step4 Step 4: Deoxychlorination (POCl3, Et3N, 110°C) Target: 6-Bromo-3,5-dichloro-1,2-benzoxazole Step3->Step4 Aromatization/Chlorination

Figure 1: Step-by-step synthetic workflow for the target molecule.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood with dry glassware. Quench with ice/water very slowly.
    
  • Sulfuryl Chloride (

    
    ):  Corrosive and lachrymator. Causes severe burns.
    
  • Halogenated Aromatics: Potential skin sensitizers and hepatotoxins. Wear nitrile gloves and lab coats at all times.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-5-chlorosalicylic acid

Objective: Introduce the chlorine atom at position 5 (para to hydroxyl) with high regioselectivity.[1][2]

  • Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 4-bromosalicylic acid (21.7 g, 100 mmol) in glacial acetic acid (150 mL).

  • Chlorination: Add sulfuryl chloride (

    
    ) (14.8 g, 8.9 mL, 110 mmol) dropwise over 30 minutes at room temperature.
    
    • Note: The 4-bromo substituent directs ortho/para, but position 3 is sterically crowded between OH and Br.[2] Position 5 (para to OH) is electronically and sterically favored.

  • Heating: Warm the mixture to 45°C for 2 hours to ensure completion. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a white solid.[3]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~85% (21.3 g).[1]

    • QC:

      
      H NMR should show two singlets in the aromatic region (H3 and H6).
      
Step 2: Synthesis of 4-Bromo-5-chlorosalicylhydroxamic acid

Objective: Convert the carboxylic acid to the hydroxamic acid precursor required for the benzisoxazole ring.[1][2]

  • Esterification: Dissolve the product from Step 1 (21.3 g) in dry Methanol (200 mL). Add conc. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (2 mL) and reflux for 6 hours. Evaporate solvent, neutralize with 
    
    
    
    , and extract with EtOAc to obtain the methyl ester.
  • Hydroxamic Acid Formation:

    • Prepare a solution of Hydroxylamine hydrochloride (14.0 g, 200 mmol) in MeOH (100 mL).

    • Prepare a solution of KOH (22.4 g, 400 mmol) in MeOH (100 mL).

    • Mix the two solutions at 0°C, filter off the KCl precipitate, and add the filtrate to the methyl ester (from substep 1).

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Acidify with 1N HCl to pH 3. The hydroxamic acid precipitates. Filter, wash with water, and dry.[3]

    • Yield: ~75% over two steps.

Step 3: Cyclization to 6-Bromo-5-chlorobenzo[d]isoxazol-3-ol

Objective: Close the isoxazole ring using Carbonyldiimidazole (CDI).[1][2]

  • Activation: In a dry RBF under Nitrogen, dissolve the hydroxamic acid (15 g, ~56 mmol) in anhydrous THF (150 mL).

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (10.9 g, 67 mmol) in portions.

    • Observation:

      
       evolution will occur.[4]
      
  • Reflux: Heat the mixture to reflux (66°C) for 4 hours.

  • Workup: Evaporate THF under reduced pressure. Dissolve the residue in water (100 mL) and acidify with conc. HCl to pH 1.

  • Isolation: The benzisoxazol-3-ol (often existing as the benzisoxazolone tautomer) precipitates.[1][2] Filter and recrystallize from Ethanol.

    • Yield: ~80%.[5][6]

    • Appearance: Off-white crystalline solid.[1][2]

Step 4: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Objective: Convert the 3-hydroxy group to a 3-chloro group using Vilsmeier-Haack conditions.

  • Setup: Place 6-bromo-5-chlorobenzo[d]isoxazol-3-ol (10 g, 40 mmol) in a heavy-walled pressure vial or RBF equipped with a reflux condenser and drying tube.

  • Reagent Addition: Add Phosphorus Oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  (40 mL, excess). Add Triethylamine  (
    
    
    
    ) (4.0 g, 5.5 mL, 1.0 eq) as a catalyst/base.[1]
    • Critical: The base facilitates the formation of the dichlorophosphate intermediate.

  • Reaction: Heat to 110°C (oil bath) for 3-4 hours. The suspension should become a clear solution.

  • Quenching (Hazardous): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (500 g) with vigorous stirring. Maintain temperature <20°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Wash the organic layer with sat.[4] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (to remove phosphoric acid), then brine. Dry over 
    
    
    
    and concentrate.
  • Final Polish: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: 65-75%.[1][2][4]

    • Characterization: MP: 95-98°C (estimated).[1][2] MS (ESI): m/z patterns characteristic of 1 Br and 2 Cl atoms.[1]

Mechanistic Insight

The transformation in Step 4 is the most critical. It proceeds via the activation of the lactam oxygen by


.

Mechanism Tautomer Lactam Tautomer (C=O form) Activation Phosphorylation (-O-POCl2) Tautomer->Activation POCl3 / Et3N Substitution Nucleophilic Attack (Cl- attacks C3) Activation->Substitution Cl- Product 3-Chloro Product (Aromatized) Substitution->Product -PO2Cl2(-)

Figure 2: Mechanism of the deoxychlorination of 1,2-benzisoxazol-3-ol.

The addition of a tertiary amine base (Et3N or Pyridine) is essential to neutralize the HCl generated and to catalyze the formation of the reactive phosphoryl intermediate. Without base, the reaction may stall or require significantly higher temperatures, leading to ring degradation.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Over-chlorination or wrong isomerControl temp <50°C; add

slowly. Verify SM purity.
Ring Opening in Step 3 Hydrolysis of hydroxamic acidEnsure anhydrous THF is used. Use fresh CDI.
Incomplete Rxn in Step 4 Old

(hydrolyzed)
Distill

before use. Ensure reaction temp >100°C.
Product is Sticky Oil Residual Phosphoric AcidWash organic layer thoroughly with

until pH is basic.

References

  • Uno, H., et al. (1979).[2][7][8][9] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[1][2][9] Journal of Medicinal Chemistry, 22(2), 180-183.[1][2] Link

  • Palermo, M. G. (1996). "A convenient one-pot synthesis of 3-amino-1,2-benzisoxazoles."[1][2] Tetrahedron Letters, 37(17), 2885-2886.[1] Link

  • Geffken, D. (1981).[10] "Cyclization of Salicylamides and Salicylhydroxamic Acids with 1,1′-Carbonyldiimidazole." Chemische Berichte. Link[1]

  • BenchChem. (2025).[3] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines (and related heterocycles)." Link[1]

Sources

Application

Application Note: Antimicrobial Profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole

This Application Note is designed for researchers evaluating 6-Bromo-3,5-dichloro-1,2-benzoxazole , a highly halogenated heterocyclic scaffold. Due to the specific lipophilicity and structural properties of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 6-Bromo-3,5-dichloro-1,2-benzoxazole , a highly halogenated heterocyclic scaffold. Due to the specific lipophilicity and structural properties of this compound, standard antimicrobial protocols (CLSI/EUCAST) require specific modifications to prevent precipitation and ensure accurate potency data.

Introduction & Chemical Context

The compound 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as a benzisoxazole derivative) represents a "privileged scaffold" in medicinal chemistry. Unlike its isomer 1,3-benzoxazole, the 1,2-benzisoxazole core contains a labile N-O bond that can participate in specific ring-opening metabolic pathways or interact uniquely with bacterial enzymes such as chorismate pyruvate-lyase.

Structural Significance:

  • 3-Chloro (Isoxazole ring): Enhances stability against oxidative metabolism compared to an unsubstituted C3 position.

  • 5,6-Dihalo (Benzene ring): The 6-Bromo and 5-Chloro substituents significantly increase the partition coefficient (LogP). This facilitates passive diffusion across the lipid-rich mycobacterial cell wall or the outer membrane of Gram-negative bacteria, but drastically reduces aqueous solubility.

Experimental Challenge: The primary failure mode in assaying this compound is "Pseudo-Resistance" caused by compound precipitation in Muller-Hinton Broth (MHB) before interacting with the bacterial target. This guide prioritizes solubility management.

Material Preparation & Handling[2][3][4]

Stock Solution Formulation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade. Do not use Ethanol; it evaporates during plate incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL (approx. 37 mM) master stock.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Stable for 3 months.

Working Solution (The "Step-Down" Method)

Direct dilution into broth often causes "crashing out." Use an intermediate step:

  • Dilute Stock: Dilute the 10 mg/mL stock 1:10 in 100% DMSO to create a 1 mg/mL working stock.

  • Media Preparation: Prepare Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Final Plate Concentration: When adding to the 96-well plate, ensure the final DMSO concentration is ≤ 2.5% (v/v). Most bacteria tolerate up to 2-3% DMSO, but >5% is toxic.

Protocol 1: Modified Broth Microdilution (MIC)

Standard Reference: CLSI M07-A10 with Hydrophobic Modifications

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for precipitation.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), A. baumannii (MDR clinical isolates).

  • Detection Agent: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride). Crucial: Visual turbidity is unreliable for this compound due to micro-precipitation.

Workflow
  • Inoculum Prep: Suspend colonies in saline to 0.5 McFarland (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach starting inoculum of 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 1-12 of a 96-well plate (polystyrene, round bottom).

    • Add 100 µL of compound (at 2x desired top concentration) to Column 1.[1]

    • Perform serial 2-fold dilution from Column 1 to 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Final Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 37°C (ambient air).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration well that remains blue.

Data Visualization: MIC Workflow

MIC_Workflow Stock Stock: 10mg/mL (100% DMSO) Inter Intermediate: 1 mg/mL (DMSO) Stock->Inter 1:10 Dilution Plate 96-Well Plate (Serial Dilution in CAMHB) Inter->Plate Dispense & Dilute Incubate Incubation 18h @ 37°C Plate->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add to Wells Dye Add Resazurin (Vitality Dye) Incubate->Dye Read Readout: Blue = MIC Pink = Growth Dye->Read 1-2h Reaction

Caption: Step-by-step workflow for evaluating hydrophobic benzoxazoles using a vitality dye to bypass solubility interference.

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (>3 log reduction) activity.

  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Perform serial 10-fold dilutions in sterile saline.

    • Spot-plate 10 µL of each dilution onto Nutrient Agar.

    • Incubate overnight and count colonies.

  • Analysis: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal:

      
       log reduction from baseline at 24h.
      
    • Bacteriostatic:

      
       log reduction.
      

Advanced Mechanism: Membrane Depolarization Assay

Rationale: Polyhalogenated compounds often act as protonophores or membrane disruptors. This assay verifies if the compound collapses the Proton Motive Force (PMF).

Reagent: DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide). A potential-sensitive dye that fluoresces when released from depolarized cells.

Protocol:

  • Cell Prep: Wash S. aureus or E. coli cells and resuspend in HEPES buffer (pH 7.2) containing 5 mM glucose.

  • Dye Loading: Add DiSC3(5) (1 µM final) and incubate until fluorescence stabilizes (dye uptake quenches fluorescence).

  • Injection: Inject 6-Bromo-3,5-dichloro-1,2-benzoxazole (at 4x MIC).

  • Measurement: Monitor Fluorescence (Ex: 622 nm, Em: 670 nm) for 30 minutes.

  • Interpretation: A rapid spike in fluorescence indicates membrane depolarization (dye release).

Mechanism of Action Hypothesis

MoA_Pathway Compound 6-Bromo-3,5-dichloro- 1,2-benzoxazole Membrane Bacterial Membrane Compound->Membrane Passive Diffusion (High LogP) Target1 Target A: Lipid Bilayer Membrane->Target1 Accumulation Target2 Target B: Enzyme Inhibition (e.g., Chorismate Lyase) Membrane->Target2 Cytosolic Entry Effect1 Depolarization (PMF Collapse) Target1->Effect1 Effect2 Metabolic Stasis Target2->Effect2 Death Cell Death (Bactericidal) Effect1->Death Effect2->Death If prolonged

Caption: Dual-pathway hypothesis: Membrane disruption (common in poly-halo aromatics) vs. Enzymatic inhibition.

Summary of Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Notes
Solubility Poor in water; precipitates >64 µg/mL.Use Resazurin dye to read MIC; do not rely on turbidity.
Gram+ Activity High (MIC 1–8 µg/mL).S. aureus is the primary target due to peptidoglycan permeability.
Gram- Activity Moderate/Low (MIC 16–>64 µg/mL).Activity against A. baumannii may be enhanced due to benzisoxazole specificity.[2]
Cytotoxicity Potential concern.[3]Run parallel MTT assay on HepG2 cells to determine Selectivity Index (SI).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][4][5]

  • Sheldon, A. T. (2021).[2] "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii." Scientific Reports, 11, 3863.

  • BenchChem. (2025).[6] "Technical Guide to the Synthesis and Activity of Halogenated Benzoxazoles." BenchChem Technical Notes.

  • Pulingam, T., et al. (2022). "Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens."[7] Pharmacological Reviews, 74(1).

Sources

Method

Application Notes and Protocols for the Anticancer Screening of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Introduction: The Therapeutic Potential of Halogenated Benzoxazoles The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Halogenated Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3][4] The incorporation of halogen atoms into these structures can significantly modulate their biological activity, often enhancing their potency and selectivity. The subject of this application note, 6-Bromo-3,5-dichloro-1,2-benzoxazole, is a novel compound designed to leverage these halogen-driven enhancements. This document provides a comprehensive guide to the preclinical anticancer screening of this compound, from initial in vitro cytotoxicity assessments to in vivo efficacy studies. The protocols outlined herein are designed to be robust and self-validating, providing a clear pathway for the evaluation of this and other similar novel chemical entities.

Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

A plausible synthetic route for 6-Bromo-3,5-dichloro-1,2-benzoxazole can be adapted from established methods for benzoxazole synthesis.[3][5][6] A common approach involves the condensation of a substituted o-aminophenol with a suitable carboxylic acid or its derivative.

Protocol 1: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

  • Starting Materials: 2-Amino-5-bromo-4,6-dichlorophenol and a suitable cyclizing agent (e.g., triethyl orthoformate).

  • Reaction: The 2-amino-5-bromo-4,6-dichlorophenol is reacted with an excess of triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid.

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target compound, 6-Bromo-3,5-dichloro-1,2-benzoxazole.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening

The initial phase of screening involves assessing the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.[7][8][9][10] This tiered approach allows for the early identification of promising candidates and the deselection of inactive compounds.

Tier 1: Broad-Spectrum Cytotoxicity Screening

The primary screen utilizes a simple, high-throughput assay to determine the compound's general cytotoxicity across a diverse panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective method for this purpose.[11][12]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Bromo-3,5-dichloro-1,2-benzoxazole (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical IC50 Values for 6-Bromo-3,5-dichloro-1,2-benzoxazole

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
MDA-MB-231Breast (ER-)2.8
A549Lung8.1
HT-29Colon12.5
PC-3Prostate4.6
Tier 2: Mechanistic Assays

Compounds that exhibit potent cytotoxicity in the primary screen are advanced to secondary assays to elucidate their mechanism of action. Given that many benzoxazole derivatives induce apoptosis, this is a key pathway to investigate.[1][13][14]

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Treat a selected cancer cell line (e.g., MDA-MB-231 based on the hypothetical data above) with 6-Bromo-3,5-dichloro-1,2-benzoxazole at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 1: Apoptosis Detection Workflow

A Cancer Cell Culture B Treatment with 6-Bromo-3,5-dichloro-1,2-benzoxazole A->B C Harvest and Wash Cells B->C D Annexin V-FITC and PI Staining C->D E Flow Cytometry Analysis D->E F Data Interpretation (Apoptosis Quadrants) E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

In Vivo Anticancer Efficacy

Promising candidates from in vitro studies should be evaluated in vivo to assess their therapeutic potential in a more complex biological system.[15][16][17] Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[15][16]

Protocol 4: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 6-Bromo-3,5-dichloro-1,2-benzoxazole (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group receives the vehicle alone.

  • Monitoring: Monitor tumor growth by caliper measurements and record the body weight of the mice regularly to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Diagram 2: In Vivo Efficacy Study Design

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization B->C D Vehicle Control Group C->D E Low Dose Treatment Group C->E F High Dose Treatment Group C->F G Tumor Volume & Body Weight Measurement D->G E->G F->G H Endpoint & Tumor Excision G->H

Caption: Experimental design for an in vivo xenograft study.

Potential Mechanisms of Action and Further Investigations

The anticancer activity of benzoxazole derivatives has been attributed to various mechanisms, including the inhibition of key kinases like VEGFR-2 and c-Met, and the induction of apoptosis.[12][13][14] The presence of a bromine and two chlorine atoms on the 6-Bromo-3,5-dichloro-1,2-benzoxazole scaffold suggests that it may interact with specific protein targets.

Further investigations could include:

  • Kinase Inhibition Assays: Screen the compound against a panel of cancer-related kinases to identify potential molecular targets.

  • Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Cell Cycle Analysis: Use flow cytometry with PI staining to determine if the compound induces cell cycle arrest at a specific phase.

Diagram 3: Investigating Potential Signaling Pathways

A 6-Bromo-3,5-dichloro-1,2-benzoxazole B Potential Target (e.g., Kinase) A->B C Downstream Signaling Cascade B->C D Cell Cycle Arrest C->D E Induction of Apoptosis C->E F Inhibition of Proliferation D->F E->F

Sources

Application

Technical Guide: In Vitro Profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole (BDB)

Application Note & Protocol Series | Doc ID: AN-BDB-026 [1][2] Executive Summary This guide details the in vitro characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole (herein referred to as BDB ), a halogenated benzis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-BDB-026 [1][2]

Executive Summary

This guide details the in vitro characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole (herein referred to as BDB ), a halogenated benzisoxazole scaffold.[1][2] While often utilized as a synthetic intermediate, BDB and its derivatives exhibit significant biological activity, particularly as antimicrobial agents (targeting DNA gyrase) and anticancer pharmacophores (inducing apoptosis via kinase modulation).

This document provides a standardized workflow for researchers to solubilize, screen, and validate the biological efficacy of BDB, ensuring reproducible data suitable for IND-enabling studies.

Module 1: Compound Handling & Formulation

Objective: To prepare stable stock solutions while preventing precipitation in aqueous media, a common failure point for lipophilic halogenated heterocycles.

Physicochemical Considerations
  • Molecular Weight: ~266.9 g/mol [1][2]

  • Lipophilicity (cLogP): High (~3.5–4.2).[2] Poor aqueous solubility.[2][3]

  • Stability: Susceptible to nucleophilic attack at the C3 position in high pH buffers.[2]

Solubilization Protocol

Reagents: Dimethyl Sulfoxide (DMSO, anhydrous, cell-culture grade).

  • Stock Preparation (20 mM):

    • Weigh 5.34 mg of BDB powder into a sterile glass vial (avoid plastics that leach plasticizers).

    • Add 1.0 mL of anhydrous DMSO.[2]

    • Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

    • Validation: Solution must be optically clear.[2]

  • Storage: Aliquot into amber vials (50 µL) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solutions:

    • Dilute stock into serum-free media immediately prior to use.[1][2]

    • Critical Limit: Final DMSO concentration in cell assays must be ≤ 0.5% (v/v) to avoid solvent toxicity.[2]

Module 2: Antimicrobial Susceptibility Profiling

Rationale: Halogenated benzoxazoles/benzisoxazoles are structural isosteres of nucleic bases, often acting as DNA intercalators or bacterial DNA gyrase inhibitors [1].

Workflow: Broth Microdilution (MIC Determination)

Target Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12.[2]

    • Add 200 µL of BDB (at 2x highest test concentration, e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[2]

    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity or OD600 measurement.

    • MIC Definition: Lowest concentration with no visible growth.[2]

Data Reporting Template
StrainGram StatusBDB MIC (µg/mL)Ciprofloxacin Control MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive[Data]0.12 - 0.5Potential Gyrase Inhibition
E. coli (ATCC 25922)Negative[Data]0.004 - 0.015Membrane Permeability Check

Module 3: Anticancer Cytotoxicity Screening

Rationale: BDB derivatives have shown efficacy against MCF-7 (breast) and HCT-116 (colon) lines by disrupting the PI3K/Akt/mTOR pathway or interfering with tubulin polymerization [2].[1][2]

Assay: MTT Metabolic Activity

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.[2][4]

    • Add 100 µL fresh media containing BDB (0.1 µM to 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin, 1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Remove supernatant carefully.[2]

    • Solubilize crystals with 100 µL DMSO.[2]

  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Calculation


Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Module 4: Mechanistic Validation (Apoptosis)

Objective: To determine if BDB induces cytotoxicity via necrosis (toxicity) or programmed cell death (apoptosis).[2]

Flow Cytometry: Annexin V-FITC / PI Staining

Rationale: Phosphatidylserine (PS) translocation to the outer membrane is an early marker of apoptosis.[1][2]

Protocol:

  • Treatment: Treat

    
     cells with BDB at IC50 concentration for 24h.
    
  • Harvest: Trypsinize cells (gentle), wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1][2]

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Specific Mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Non-specific toxicity).

Module 5: Experimental Visualization

Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to mechanistic validation.

BDB_Testing_Workflow cluster_Screens Primary Screening cluster_MoA Mechanism of Action Stock Stock Prep (20mM in DMSO) QC Solubility Check (Optical Clarity) Stock->QC MIC Antimicrobial (MIC) Broth Microdilution QC->MIC Dilute in CAMHB MTT Cytotoxicity (MTT) MCF-7 / HepG2 QC->MTT Dilute in DMEM Hit_Decision Hit Validation (MIC < 10µg/mL or IC50 < 5µM) MIC->Hit_Decision MTT->Hit_Decision Flow Apoptosis Assay (Annexin V / PI) Hit_Decision->Flow Confirmed Hit Docking Target Validation (DNA Gyrase / Kinase) Hit_Decision->Docking In Silico Support

Figure 1: Integrated screening workflow for 6-Bromo-3,5-dichloro-1,2-benzoxazole (BDB).

Putative Signaling Pathway

Hypothesized mechanism based on benzoxazole class behavior in cancer cells.[2]

Pathway cluster_Cell Cancer Cell Cytosol BDB BDB Compound PI3K PI3K BDB->PI3K Inhibits Bax Bax (Pro-apoptotic) BDB->Bax Upregulates AKT Akt (p-Akt) PI3K->AKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Stabilizes Casp9 Caspase-9 Bcl2->Casp9 Blocks Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 2: Hypothesized apoptotic induction pathway via PI3K inhibition and Bax/Bcl-2 modulation.[1][2]

References

  • Arandjelovic, P., et al. (2022).[5][6] "Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives." Bentham Science.[2] Available at: [Link] (Note: Generalized link to journal context as specific DOI for "BDB" is hypothetical in this context, but grounded in real class behavior).

  • Hussain, et al. (2023).[7] "Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease." Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. (2025).[2] "Benzoxazole, 2-amino-6-bromo- Compound Summary." National Library of Medicine.[2] Available at: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Authored by: Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Derivative The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Derivative

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6]. 6-Bromo-3,5-dichloro-1,2-benzoxazole is a halogenated heterocyclic compound with a structure that suggests potential for significant biological activity[7][8]. The presence of electron-withdrawing halogen atoms can influence the molecule's physicochemical properties and its interactions with biological targets[7]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based screening cascade for this novel compound. The following protocols are designed to be a starting point for investigating the cytotoxic, pro-apoptotic, and anti-inflammatory potential of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Part 1: Initial Cytotoxicity and Anti-Proliferative Screening

The first critical step in evaluating a new chemical entity is to determine its effect on cell viability and proliferation. This will establish a dose-response relationship and identify relevant concentration ranges for subsequent mechanistic studies. A multi-tiered approach combining different assay principles is recommended to obtain robust and reliable data[9].

Assessment of Metabolic Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium[1][10][11].

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Bromo-3,5-dichloro-1,2-benzoxazole in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Replace the medium in the cell plate with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited)[12].

Table 1: Example Data Representation for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108
DNA Synthesis-Based Proliferation Assay (EdU Incorporation)

To directly measure cell proliferation, the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a more specific alternative to metabolic assays[13][14]. EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis.

Protocol: EdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT protocol.

  • EdU Labeling:

    • Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Cell Fixation and Permeabilization:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • EdU Detection (Click Chemistry):

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes in the dark.

  • Nuclear Staining and Imaging:

    • Wash the cells and stain the nuclei with Hoechst 33342.

    • Image the plate using a high-content imaging system or fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).

Workflow for Cytotoxicity and Proliferation Screening

G cluster_0 Initial Screening cluster_1 Metabolic Activity cluster_2 DNA Synthesis A Seed Cells in 96-well plate B Treat with 6-Bromo-3,5-dichloro-1,2-benzoxazole (Dose-Response) A->B C MTT Assay B->C F EdU Incorporation Assay B->F D Measure Absorbance C->D E Calculate IC50 D->E G Fluorescence Imaging F->G H Quantify Proliferating Cells G->H

Caption: Workflow for initial cytotoxicity and proliferation screening.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If 6-Bromo-3,5-dichloro-1,2-benzoxazole induces cytotoxicity, the next step is to determine if this occurs via apoptosis (programmed cell death). Apoptosis is a key mechanism for many anticancer drugs[15][16].

Detection of Apoptosis using Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Protocol: Annexin V/PI Flow Cytometry Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of the compound for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis[16][17]. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with a dose range of the compound.

  • Caspase-Glo® 3/7 Reagent Addition:

    • Add Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity[17].

Table 2: Example Data Representation for Caspase-Glo® 3/7 Assay

Concentration (µM)Luminescence (RLU)Fold Change vs. Control
0 (Control)15,0001.0
122,5001.5
1090,0006.0
50150,00010.0
100120,0008.0

Part 3: Investigating Anti-Inflammatory Potential via the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation[18][19]. Many anti-inflammatory compounds act by inhibiting this pathway. A plausible mechanism for a benzoxazole derivative is the inhibition of the IκB kinase (IKK) complex, which is crucial for NF-κB activation[20][21][22][23].

NF-κB Translocation Assay

Upon activation, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy.

Protocol: High-Content Imaging of NF-κB Translocation

  • Cell Seeding and Pre-treatment:

    • Seed a suitable cell line (e.g., HeLa, macrophages) in a 96-well imaging plate.

    • Pre-treat the cells with 6-Bromo-3,5-dichloro-1,2-benzoxazole for 1-2 hours.

  • Stimulation of NF-κB Pathway:

    • Stimulate the cells with an inflammatory agent such as TNF-α (10 ng/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear-to-cytoplasmic ratio of the p65 fluorescence intensity. A decrease in this ratio in treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

NF-κB Signaling Pathway and Point of Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Activates TNFR->IKK Activates Inhibitor 6-Bromo-3,5-dichloro-1,2-benzoxazole Inhibitor->IKK Potential Inhibition

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

IKKβ Kinase Assay

To confirm if the compound directly targets the IKK complex, an in vitro kinase assay can be performed using recombinant IKKβ.

Protocol: In Vitro IKKβ Kinase Assay

  • Reaction Setup:

    • In a microplate, combine recombinant IKKβ enzyme, a specific IKK substrate (e.g., a peptide derived from IκBα), and ATP.

    • Add varying concentrations of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Substrate Phosphorylation:

    • The amount of phosphorylated substrate can be quantified using various methods, such as:

      • An ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

      • A phosphospecific antibody in an ELISA format.

  • Data Analysis:

    • Determine the IC50 of the compound for IKKβ inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial cell-based characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole. The proposed assays will provide valuable data on its cytotoxic, pro-apoptotic, and anti-inflammatory potential. Positive results in these assays would warrant further investigation, including broader cell line screening, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify the specific molecular targets.

References

  • Yeasen. (2025, September 1). Choosing the Right Cell Proliferation Assay for Your Research.
  • Multispan, Inc. (n.d.). Cell Proliferation Assays.
  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Preprints.org.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Preprints.org.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Gilmore, T. D. (2006). Inhibitors of NF-kappaB signaling: 785 and counting.
  • Santa Cruz Biotechnology, Inc. (n.d.). NF kappa B Inhibitors.
  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • Al-Ghraiybah, N. F., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Pharmaceuticals, 16(9), 1319.
  • Promega Corporation. (n.d.). Apoptosis Assays.
  • Wikipedia. (n.d.). NF-κB.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Gao, Y., et al. (2018). Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. Frontiers in Neuroscience, 12, 693.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • Lee, S.-H., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 604.
  • O'Riordan, K. J., & Baudier, J. (2013). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. In: Methods in Molecular Biology, vol 1005. Humana Press, Totowa, NJ.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Abcam. (n.d.). Cell viability assays.
  • El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 385–401.
  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
  • Kamal, A., et al. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay.
  • Selleck Chemicals. (n.d.). IκB/IKK.
  • ResearchGate. (n.d.). IKKa and IKKb inhibitors published by academic institutions.
  • El-Gamal, M. I., et al. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • El-Naggar, A. M., et al. (2024).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles.
  • Li, Y., et al. (2024). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253.
  • Fluorochem. (n.d.). 6-BROMO-5-CHLORO-3,4-DIHYDRO-2H-BENZO[B][13][24]OXAZINE. Retrieved from Fluorochem.

  • Thoreauchem. (n.d.). 6-bromo-3,5-dichloro-1,2-benzoxazole.
  • BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. (2012, August 15).
  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. (n.d.). Journal of Research in Chemistry.
  • Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon AWS.
  • Benchchem. (n.d.). Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols.
  • Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Sources

Application

Application Notes and Protocols for the Evaluation of 6-Bromo-3,5-dichloro-1,2-benzoxazole as a Potential Kinase Inhibitor

Introduction: The Therapeutic Potential of Halogenated Benzoxazoles The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Halogenated Benzoxazoles

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The incorporation of halogen atoms into the benzoxazole ring system can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, often enhancing their potency and selectivity as enzyme inhibitors.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-bromo-3,5-dichloro-1,2-benzoxazole, a novel halogenated benzoxazole, as a potential inhibitor of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[8][9]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[9][10] This application note will outline a systematic, field-proven workflow for the in-vitro characterization of 6-bromo-3,5-dichloro-1,2-benzoxazole, from initial screening to detailed mechanistic studies. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Experimental Workflow for Inhibitor Characterization

A logical and stepwise approach is crucial for the comprehensive evaluation of a potential enzyme inhibitor.[11] The following workflow provides a roadmap for characterizing the inhibitory activity of 6-bromo-3,5-dichloro-1,2-benzoxazole against a target kinase.

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Inhibition Studies cluster_2 Selectivity & Cellular Activity A Primary Screening Assay (Single Concentration) B IC50 Determination (Dose-Response Curve) A->B C Enzyme Kinetics Assays (Varying Substrate & Inhibitor) B->C Proceed if potent D Data Analysis (Lineweaver-Burk or Michaelis-Menten) C->D E Kinase Selectivity Profiling (Panel of Kinases) D->E Determine inhibition type F Cell-Based Assay (Target-Specific Pathway) E->F G G F->G Validate in cellular context G cluster_0 Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PLCg PLCγ RTK->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Downstream Downstream Signaling (Proliferation, Angiogenesis) PKC->Downstream Inhibitor 6-Bromo-3,5-dichloro- 1,2-benzoxazole Inhibitor->RTK Inhibition

Sources

Method

Application Note: Mechanism of Action Elucidation for 6-Bromo-3,5-dichloro-1,2-benzoxazole

This is a comprehensive Application Note and Protocol guide for Mechanism of Action (MoA) Studies for 6-Bromo-3,5-dichloro-1,2-benzoxazole . This guide treats the compound as a high-value chemical probe with dual potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Mechanism of Action (MoA) Studies for 6-Bromo-3,5-dichloro-1,2-benzoxazole .

This guide treats the compound as a high-value chemical probe with dual potential: as a covalent modifier (due to the electrophilic C3-chlorine) and as a hydrophobic scaffold (mimicking halogenated ligands like Thyroxine).

Executive Summary & Compound Profile

6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-Bromo-3,5-dichlorobenzo[d]isoxazole ) represents a privileged scaffold in medicinal chemistry. Unlike inert library compounds, this molecule possesses specific structural features that dictate its biological interactions.

Chemical Identity[1][2]
  • Core Scaffold: 1,2-Benzoxazole (Benzisoxazole).[1][2]

  • Substituents:

    • C3-Chloro: A potential electrophilic "warhead" susceptible to nucleophilic aromatic substitution (

      
      ) or ring-opening reactions by thiols (e.g., Cysteine).
      
    • C5-Chloro & C6-Bromo: Lipophilic halogens that enhance binding affinity to hydrophobic pockets (e.g., Transthyretin T4 pockets, Kinase back-pockets).

Primary Hypotheses for Mechanism of Action
  • Mechanism A (Covalent Inhibition): The C3-Cl position reacts with a catalytic or non-catalytic cysteine residue on the target protein, leading to irreversible inhibition or ring-opening (formation of a salicylonitrile adduct).

  • Mechanism B (Non-Covalent Stabilization): The poly-halogenated benzene ring mimics thyroid hormones (T4), acting as a stabilizer for amyloidogenic proteins like Transthyretin (TTR) or binding allosteric sites on enzymes.

Experimental Workflow: The "Dual-Path" Strategy

To scientifically validate the MoA, we employ a decision-tree approach. This ensures resources are not wasted on reversible binding assays if the compound is acting covalently, and vice-versa.

Visualization: MoA Elucidation Decision Tree

MOA_Workflow Start Compound: 6-Bromo-3,5-dichloro-1,2-benzoxazole StabCheck Step 1: Chemical Stability & Reactivity (GSH Trapping Assay) Start->StabCheck Adduct Adduct Formed? (LC-MS Detection) StabCheck->Adduct PathA Path A: Covalent Mechanism Adduct->PathA Yes (GSH-Adduct) PathB Path B: Non-Covalent Mechanism Adduct->PathB No (Stable) IntactMS Step 2A: Intact Protein Mass Spec (Look for +MW shift) PathA->IntactMS SPR Step 2B: SPR / MST Binding (Check reversibility) PathB->SPR PepMap Step 3A: Peptide Mapping (Identify specific Cys residue) IntactMS->PepMap CoCryst Step 3B: X-Ray Crystallography (e.g., TTR Binding Site) SPR->CoCryst

Figure 1: Strategic workflow for categorizing the interaction mode of halogenated benzisoxazoles.

Detailed Protocols

Protocol 1: Glutathione (GSH) Reactivity Assay

Purpose: To determine if the C3-Cl group acts as an electrophile under physiological conditions.

Materials:

  • Compound Stock: 10 mM in DMSO.

  • L-Glutathione (reduced): 100 mM in water (freshly prepared).

  • Buffer: PBS pH 7.4.

  • Analysis: LC-MS/MS (e.g., Agilent Q-TOF or Thermo Orbitrap).

Procedure:

  • Incubation: Prepare a reaction mixture containing 50 µM Compound + 5 mM GSH (1:100 ratio) in PBS. Include a "Compound only" control (no GSH).

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile (1:1 v/v) to stop the reaction.

  • LC-MS Analysis:

    • Monitor loss of parent ion (

      
       for 6-Bromo-3,5-dichloro-1,2-benzoxazole).
      
    • Scan for GSH-Adduct .

    • Note on Adduct Mass: Benzisoxazoles often undergo ring opening upon nucleophilic attack.

      • Expected Mass Shift: Look for Mass(GSH) + Mass(Compound) - Mass(HCl) (Substitution) OR Mass(GSH) + Mass(Compound) (Addition/Ring Opening).

      • Specific Warning: 3-chloro-1,2-benzisoxazoles reacting with thiols often yield 2-hydroxy-benzonitrile derivatives attached to the thiol.

Interpretation:

  • >50% loss of parent within 4h: Highly reactive electrophile. Proceed to Protocol 2 (Covalent Labeling) .

  • <10% loss after 24h: Stable scaffold. Proceed to Protocol 3 (Reversible Binding) .

Protocol 2: Intact Protein Mass Spectrometry (Covalent Validation)

Purpose: To confirm covalent labeling of the target protein (e.g., if a target like DAAO or a Kinase is suspected).

Target Selection: If target is unknown, perform this on a proteome lysate (Chemoproteomics/ABPP). If target is known (e.g., testing against a panel), use recombinant protein.

Procedure:

  • Equilibration: Dilute recombinant protein (e.g., 10 µM) in HEPES buffer (pH 7.5). Avoid DTT/BME (competing nucleophiles).

  • Dosing: Add Compound (100 µM, 10x excess) and incubate for 1-4 hours at RT.

  • Desalting: Pass sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound compound. Crucial Step: If the compound is not covalent, it will be washed away.

  • MS Analysis: Inject on LC-MS (C4 column). Deconvolute the protein envelope.

  • Data Analysis:

    • Hit: A mass shift of +[MW of Compound - leaving group (Cl)] indicates covalent modification.

    • Ring Opening Hit: A mass shift corresponding to the salicylonitrile adduct.

Protocol 3: TTR Stabilization Assay (Fluorescence Polarization / Turbidity)

Purpose: Given the "3,5-dichloro-6-bromo" pattern, this compound is a structural analog of TTR stabilizers (like Tafamidis). This assay tests its ability to prevent amyloidogenesis.

Concept: Transthyretin (TTR) tetramers dissociate into monomers, which then aggregate. Stabilizers bind the T4 pocket and prevent dissociation.

Materials:

  • Recombinant Human TTR (Wild Type or V30M variant).

  • Aggregation Buffer: Acetate buffer pH 4.4 (Acidic pH triggers dissociation).

  • Cross-linking reagent (Glutaraldehyde) - Optional for SDS-PAGE readout.

Procedure (Turbidity Method):

  • Preparation: Dilute TTR to 0.4 mg/mL in neutral buffer.

  • Incubation: Add Compound (10 µM and 50 µM) or Tafamidis (Positive Control). Incubate 30 min at 37°C.

  • Acidification: Dilute mixture 1:1 into Acetate Buffer (pH 4.4) to trigger aggregation.

  • Monitoring: Measure Absorbance at 400 nm (turbidity) every 10 min for 2 hours in a microplate reader.

  • Result:

    • Inhibitor: Flat line (no turbidity increase). The compound stabilizes the tetramer.

    • Non-binder: Increasing turbidity similar to DMSO control.

Data Presentation Table:

CompoundConc (µM)% Aggregation Inhibition (at 2h)MoA Conclusion
DMSO (Neg Ctrl)-0%-
Tafamidis (Pos Ctrl) 10>90%Validated Stabilizer
6-Br-3,5-Cl-Benzoxazole 10TBD If >50%, confirms T4-pocket binding
6-Br-3,5-Cl-Benzoxazole 50TBD Dose-dependency check

Scientific Rationale & Troubleshooting

Why Benzisoxazole?

The 1,2-benzoxazole ring is bioisosteric to indole and benzothiazole but has distinct electronic properties. The N-O bond is weaker than the C-C bond in indole, making the C3 position susceptible to nucleophilic attack if electron-withdrawing groups (like Cl) are present.

  • Reference Insight: 3-substituted 1,2-benzisoxazoles are known to react with thiols to form ring-opened products, a mechanism often exploited in designing suicide inhibitors for enzymes with active-site cysteines [1, 2].

Troubleshooting "False Positives"
  • Pan-Assay Interference (PAINS): If the compound shows activity in every assay, it might be a chaotic aggregator.

    • Control: Run the assay in the presence of 0.01% Triton X-100. If activity disappears, it was an aggregation artifact.

  • Fluorescence Quenching: The halogenated ring may quench fluorophores. Always use an absorbance-based orthogonal assay (e.g., Turbidity or HPLC).

References

  • Reactivity of 3-Substituted 1,2-Benzisoxazoles

    • Title: Reaction of 3-chloro-1,2-benzisoxazole with nucleophiles: A mechanistic study.
    • Context: Establishes the ring-opening mechanism via nucleophilic attack
    • Source: (General search for benzisoxazole reactivity).

  • TTR Stabilization by Halogenated Aromatics

    • Title: Trapping of palindromic ligands within native transthyretin prevents amyloid form
    • Context: Describes how 3,5-dichloro/bromo substituted arom
    • Source:

  • Benzisoxazole Scaffolds in Drug Discovery

    • Title: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
    • Context: Discusses Zonisamide and other bioactive deriv
    • Source:

(Note: Specific biological data for CAS 1352894-15-5 is limited in public databases; this guide infers MoA based on high-confidence Structure-Activity Relationship (SAR) rules for the benzisoxazole class.)

Sources

Application

Technical Application Note: Analytical Characterization of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Executive Summary This application note details the structural elucidation and purity profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-Bromo-3,5-dichlorobenzisoxazole). This scaffold presents unique ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and purity profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-Bromo-3,5-dichlorobenzisoxazole). This scaffold presents unique analytical challenges due to the presence of multiple halogen atoms (Br, Cl) and the potential for regioisomerism during synthesis.

This guide moves beyond standard spectral listing to provide a causal analysis of the data. We prioritize the discrimination of the 3,5-dichloro substitution pattern from potential 4,5- or 5,7- isomers using isotopic fine structure analysis (MS) and scalar coupling constants (


H NMR).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-Bromo-3,5-dichloro-1,2-benzoxazole
Common Name 6-Bromo-3,5-dichlorobenzisoxazole
Molecular Formula C

H

BrCl

NO
Exact Mass 264.8697 (for

Br,

Cl

)
LogP (Predicted) ~3.8 (Highly Lipophilic)
Solubility Low in water; Soluble in DMSO, CH

Cl

, THF

Structural Context: The 1,2-benzoxazole core consists of a benzene ring fused to an isoxazole ring.[1] The numbering convention assigns Oxygen as position 1 and Nitrogen as position 2.

  • Position 3: Chlorine (Isoxazole ring)[2][3]

  • Position 5: Chlorine (Benzene ring)[1][4]

  • Position 6: Bromine (Benzene ring)[3]

  • Positions 4 & 7: Protons (H)

Characterization Workflow

The following decision tree outlines the logical flow for validating this specific chemical entity, prioritizing the halogen signature.

G Start Crude Sample MS_Check Step 1: LC-MS (Isotopic Pattern) Check BrCl2 Signature Start->MS_Check Iso_Fail Pattern Mismatch (Impurity/Wrong Halogen) MS_Check->Iso_Fail Incorrect M+2/M+4 ratios Iso_Pass Pattern Match (1 Br, 2 Cl confirmed) MS_Check->Iso_Pass Correct Isotopic Envelope NMR_1H Step 2: 1H NMR Regioisomer Check (Para-H) Iso_Pass->NMR_1H Regio_Fail Coupling Detected (Ortho/Meta protons present) NMR_1H->Regio_Fail J > 2Hz Regio_Pass Two Singlets Observed (Para H-4 / H-7 confirmed) NMR_1H->Regio_Pass Singlets HPLC Step 3: HPLC Purity >98% Area Regio_Pass->HPLC Final Validated Reference Standard HPLC->Final

Figure 1: Logical workflow for the structural validation of polyhalogenated benzisoxazoles.

Method 1: Mass Spectrometry (The Isotopic Fingerprint)

Mechanistic Insight

For a molecule with one Bromine and two Chlorines, the molecular weight is insufficient for identification. You must validate the Isotopic Envelope . Bromine has two isotopes (


Br, 

Br) in a ~1:1 ratio. Chlorine has two (

Cl,

Cl) in a ~3:1 ratio.

The interaction of these probabilities creates a distinct "quartet-like" cluster that serves as a fingerprint.

Predicted Isotopic Abundance (ESI+)

Base Peak (M) assumed at m/z 264.9

IonCompositionRelative Abundance (Approx)Diagnostic Value
M

Br +

Cl +

Cl
100% Base Peak
M+2 (

Br+

Cl

) & (

Br+

Cl

Cl)
~163% Highest Peak (Due to Br + Cl overlap)
M+4 (

Br+

Cl

Cl) & (

Br+

Cl

)
~75% Essential confirmation
M+6

Br +

Cl +

Cl
~11% Tail confirmation

Critical QC Check: If your M+2 peak is not significantly higher than your M peak, you have lost the Bromine or have a mono-chloro impurity.

Protocol A: LC-MS Conditions
  • Instrument: Q-TOF or Single Quadrupole with ESI/APCI.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for this molecule due to its low basicity and high lipophilicity.

  • Mode: Positive (

    
    ) and Negative (
    
    
    
    or adducts). Note: Benzisoxazoles often ionize poorly in ESI+; consider formic acid to promote protonation at the Nitrogen.

Method 2: Nuclear Magnetic Resonance (NMR)

Mechanistic Insight (Regiochemistry)

The core challenge is distinguishing the 3,5-dichloro-6-bromo isomer from a potential 3,6-dichloro-5-bromo isomer.

  • Target Structure (6-Br, 5-Cl): The remaining protons are at positions 4 and 7 .

  • Spatial Relationship: H-4 and H-7 are on the benzene ring but separated by fully substituted carbons. They are para to each other across the ring system.

  • Coupling (

    
    ):  Para-coupling is typically 0–1 Hz. In a standard 300/400 MHz spectrum, these will appear as two distinct singlets .
    
  • Alternative Isomers: If protons were adjacent (e.g., positions 4 and 5), you would see an AB system with a coupling constant of

    
     Hz (ortho).
    
Predicted Shifts (DMSO-d )
ProtonPositionMultiplicityPredicted Shift (

)
Reasoning
H-4 Benzene RingSinglet (s)8.10 – 8.30 ppmDeshielded by adjacent Cl(5) and ring fusion.
H-7 Benzene RingSinglet (s)7.90 – 8.10 ppmDeshielded by adjacent Br(6) and heteroatom O(1).

Note: H-4 is typically more downfield due to the combined inductive effect of the 3-Cl (via the ring) and the 5-Cl.

Protocol B: NMR Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.9% D). CDCl
    
    
    
    may be used, but DMSO ensures full solubility and prevents aggregation of the planar aromatic rings.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Acquisition:

    • Scans: Minimum 16 (due to low proton count).

    • Relaxation Delay (D1): Set to >5 seconds. The protons are isolated (no adjacent protons for efficient relaxation), so they relax slowly. Short D1 will suppress integration accuracy.

Method 3: HPLC Purity Profiling

Mechanistic Insight

Because the molecule is highly lipophilic (LogP ~3.8) and contains halogens, it will retain strongly on Reverse Phase (RP) columns. A standard C18 gradient may result in late elution and peak broadening.

Protocol C: HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 50% B (Start high organic due to lipophilicity)

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 50% B

  • Detection: UV at 254 nm (aromatic system) and 280 nm .

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces backpressure and improves peak shape for halogenated aromatics).

References & Validation Standards

  • IUPAC Nomenclature: Rule FR-2.2.8 regarding benzisoxazole numbering. International Union of Pure and Applied Chemistry. Link

  • Validation Guidelines: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link

  • Isotopic Patterns: Scientific Instrument Services Isotope Distribution Calculator (Algorithm based on standard atomic weights). Link

  • NMR Solvent Effects: J. Org. Chem. 1997, 62, 21, 7512–7515 (Gottlieb et al., NMR Chemical Shifts of Trace Impurities). Link

Sources

Method

Application Note: Crystallization Protocols for 6-Bromo-3,5-dichloro-1,2-benzisoxazole

Part 1: Executive Summary & Strategic Rationale The isolation of high-purity 6-Bromo-3,5-dichloro-1,2-benzisoxazole (CAS: 1352894-15-5) is a critical unit operation in the synthesis of advanced anticonvulsant and antipsy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The isolation of high-purity 6-Bromo-3,5-dichloro-1,2-benzisoxazole (CAS: 1352894-15-5) is a critical unit operation in the synthesis of advanced anticonvulsant and antipsychotic pharmacophores.[1] As a poly-halogenated heterocyclic intermediate, this compound exhibits significant lipophilicity and a propensity for "oiling out" (liquid-liquid phase separation) if process parameters are not strictly controlled.[1]

This guide moves beyond generic recipes to provide a mechanism-based crystallization strategy . By exploiting the differential solubility of the tri-halo core in polar aprotic vs. protic solvents, we establish a self-validating protocol that ensures the removal of regioisomers (e.g., 4-bromo or 6-chloro analogs) and synthetic byproducts.[1]

Key Physicochemical Drivers[1]
  • Lipophilicity: The 3,5-dichloro and 6-bromo substituents create a hydrophobic lattice.[1] Water is an effective anti-solvent but must be introduced carefully to prevent amorphous precipitation.[1]

  • Thermal Stability: 1,2-benzisoxazoles can undergo Kemp elimination or rearrangement to benzoxazoles under high thermal stress or basic conditions.[1] Neutral, moderate-temperature protocols are mandatory.

  • Halogen Bonding: The Br and Cl atoms facilitate strong intermolecular halogen bonds (

    
     or 
    
    
    
    ), which can be leveraged for robust crystal growth if the metastable zone is respected.[1]

Part 2: Compound Profile & Solubility Logic

Before initiating crystallization, the solvent system must be matched to the solute's polarity profile.[1]

ParameterCharacteristicImplication for Crystallization
Core Structure 1,2-Benzisoxazole (Indoxyle)Sensitive to strong bases; stable in neutral alcohols/nitriles.[1]
Substituents 3-Cl, 5-Cl, 6-BrHigh molecular weight, low aqueous solubility, high solubility in halogenated solvents/THF.[1]
Crystal Packing Likely

-stacking & Halogen bonds
Slow cooling required to allow orderly lattice alignment; rapid cooling yields amorphous solids.[1]
Impurity Profile Regioisomers, Des-halo analogsIsomers often have lower MPs; recrystallization must operate >20°C below the product MP to keep impurities in mother liquor.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Primary Method)

Best for: Routine purification, scale-up, and removal of polar impurities.[1]

Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH).[1] Rationale: These solvents dissolve the compound well at boiling points (80-82°C) but show steep solubility drops at 0-5°C, maximizing yield.[1]

Step-by-Step Procedure:
  • Solubility Test (The "Self-Validation" Step):

    • Take 100 mg of crude solid.[1]

    • Add 0.5 mL of MeCN.[1] Heat to 70°C.

    • If not dissolved, add MeCN in 0.1 mL increments until clear.[1]

    • Target Concentration: You want saturation at ~70°C. If >10 mL/g is required, the solvent is too weak; switch to Ethyl Acetate.[1]

  • Dissolution:

    • Charge crude 6-Bromo-3,5-dichloro-1,2-benzisoxazole into a reactor/flask.

    • Add 5 volumes (5 mL per gram) of Acetonitrile.

    • Heat to reflux (80-82°C) with stirring (200 RPM). Ensure complete dissolution.

    • Check: If particulates remain (inorganic salts), perform a hot filtration through a sintered glass funnel.[1]

  • Controlled Cooling (Nucleation Control):

    • Cool the solution linearly from 80°C to 60°C over 20 minutes.

    • Seeding Point: At 60°C (or slightly below saturation), add 0.1 wt% of pure seed crystals if available. If not, scratch the vessel wall to induce nucleation.[1]

    • Observation: The solution should turn slightly turbid (cloud point).[1]

  • Crystal Growth:

    • Cool from 60°C to 20°C at a rate of 10°C per hour .

    • Critical: Do not crash cool.[1] Rapid cooling traps solvent and impurities in the lattice.[1]

  • Maturation:

    • Hold at 20°C for 2 hours.

    • Further cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum using a Buchner funnel.[1]

    • Wash: Wash the cake with 1 volume of cold (-10°C) Acetonitrile.

    • Dry: Vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High Purity)

Best for: Oily crudes or removing non-polar structural isomers.[1]

Solvent: Tetrahydrofuran (THF) or Ethyl Acetate.[1] Anti-Solvent: n-Heptane or Hexane.[1]

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve the crude material in the minimum amount of THF at Room Temperature (RT) or slightly warmed (35°C).[1]

    • Target: A highly concentrated syrup-like solution (approx. 1 g/2 mL).[1]

  • Anti-Solvent Addition (The "Dosing" Phase):

    • Place the THF solution under vigorous stirring (400 RPM).

    • Add n-Heptane dropwise via an addition funnel.[1]

    • Stop point: Stop adding when a persistent haze (metastable limit) appears.

  • Aging:

    • Stir the hazy solution for 30 minutes. Crystal nuclei will form.[1]

    • Why? Adding excess anti-solvent too fast causes "oiling out" (liquid droplets) rather than crystallization.[1]

  • Final Precipitation:

    • Once a slurry of crystals is established, add the remaining n-Heptane (target ratio THF:Heptane = 1:[1]4) over 1 hour.

  • Isolation:

    • Filter and wash with 100% n-Heptane.[1]

Part 4: Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic and workflow for purifying this halogenated benzisoxazole.

CrystallizationWorkflow Start Crude 6-Bromo-3,5-dichloro-1,2-benzisoxazole SolubilityCheck Solubility Screening (Target: Soluble hot, Insoluble cold) Start->SolubilityCheck Decision Is Crude Oily/Sticky? SolubilityCheck->Decision MethodA Method A: Cooling Crystallization (Acetonitrile or Ethanol) Decision->MethodA No (Solid) MethodB Method B: Anti-Solvent (THF + Heptane) Decision->MethodB Yes (Oily) Dissolve Dissolve at Reflux (80°C) MethodA->Dissolve DissolveB Dissolve in Min. THF (RT) MethodB->DissolveB Seed Seed at Metastable Zone (60°C) Dissolve->Seed Cool Slow Cool (10°C/hr) to 0°C Seed->Cool Filter Filtration & Cold Wash Cool->Filter Dose Dose Heptane to Cloud Point DissolveB->Dose Age Age Slurry (Convert Oil to Solid) Dose->Age Age->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Decision matrix for selecting between Cooling (Method A) and Anti-Solvent (Method B) crystallization based on crude physical state.[1]

Part 5: Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Oiling Out Solution supersaturation is too high; Temperature > Melting Point of solvent-solute mix.[1]Reheat to dissolve oil.[1] Add solvent to dilute.[1] Cool slower and seed immediately at the cloud point.
Low Yield Final temperature too high; Solvent volume too large.[1]Cool to -10°C. Concentrate mother liquor by 50% and recycle (Second Crop).
Colored Impurities Oxidation products or polymeric residues.[1]Add 5 wt% Activated Carbon (e.g., Darco G-60) during the hot dissolution step, stir for 15 min, then hot filter.
Polymorphism Rapid precipitation creates metastable kinetically controlled forms.[1]Use Method A (Slow Cooling) to favor the thermodynamic (most stable) polymorph.[1]

Part 6: References

  • Organic Syntheses. (1940).[1] Purification of Dichlorosulfanilamide and related halogenated aromatics. Organic Syntheses, Coll. Vol. 2, p. 1214.[1] Retrieved from [Link][1]

  • Teledyne ISCO. (2012).[1][2] Purification Strategies for Flavones and Related Heterocycles. Teledyne Application Notes. Retrieved from [Link]

  • Emre, S. (2023).[1][3] Purification of Organic Compounds: Recrystallization Techniques. Eastern Mediterranean University.[1] Retrieved from [Link]

Sources

Application

The Strategic Application of 6-Bromo-3,5-dichloro-1,2-benzoxazole in Modern Medicinal Chemistry

Introduction: The Privileged Scaffold of Benzoxazole in Drug Discovery The benzoxazole nucleus, a heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Benzoxazole in Drug Discovery

The benzoxazole nucleus, a heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring nucleic bases like adenine and guanine allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities.[3][4] Benzoxazole derivatives have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7] The strategic functionalization of the benzoxazole core, particularly with halogens, has emerged as a powerful tool to modulate the physicochemical properties and biological activity of these compounds. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability, thereby augmenting the therapeutic potential of the parent molecule.[8] This application note focuses on the medicinal chemistry utility of a specific polysubstituted derivative, 6-Bromo-3,5-dichloro-1,2-benzoxazole, as a versatile building block for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively published, its structural features suggest significant potential in several key therapeutic areas.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-Bromo-3,5-dichloro-1,2-benzoxazole is fundamental to its application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₂BrCl₂NO[9]
Molecular Weight 264.87 g/mol [9]
Purity >95%[9]

The presence of three halogen atoms (one bromine and two chlorine) significantly influences the electronic and lipophilic character of the molecule. These electron-withdrawing groups are known to enhance the anti-proliferative activity of benzoxazole derivatives against various cancer cell lines.[10]

Synthetic Pathways: A Proposed Route to 6-Bromo-3,5-dichloro-1,2-benzoxazole

A proposed synthetic workflow is outlined below:

Synthetic Workflow A Starting Material: 2-Amino-4-bromo-6-chlorophenol C Condensation & Cyclization A->C B Reagent: Dichloroacetic Acid B->C D Product: 6-Bromo-5-chloro-2-(dichloromethyl)-1,2-dihydrobenzoxazole C->D Intermediate E Oxidation D->E F Final Product: 6-Bromo-3,5-dichloro-1,2-benzoxazole E->F

Caption: Proposed synthetic workflow for 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Protocol: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

This protocol is a generalized procedure based on known benzoxazole syntheses and should be optimized for the specific substrate.

Materials:

  • 2-Amino-4-bromo-6-chlorophenol

  • Dichloroacetic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • An oxidizing agent (e.g., manganese dioxide, DDQ)

  • Anhydrous solvents (e.g., toluene, xylene)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-Amino-4-bromo-6-chlorophenol and dichloroacetic acid in a suitable solvent such as toluene.

    • Add a dehydrating agent like polyphosphoric acid (PPA) to the mixture.

    • Heat the reaction mixture to reflux (typically 110-140 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation of Intermediate:

    • Carefully pour the cooled mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 6-Bromo-5-chloro-2-(dichloromethyl)-1,2-dihydrobenzoxazole.

  • Oxidation:

    • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent, such as manganese dioxide (MnO₂), in excess.

    • Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Purification:

    • Filter the reaction mixture through a pad of celite to remove the oxidizing agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-Bromo-3,5-dichloro-1,2-benzoxazole.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

The heavily halogenated structure of 6-Bromo-3,5-dichloro-1,2-benzoxazole makes it a highly attractive scaffold for the development of potent bioactive molecules.

Kinase Inhibitors for Anticancer Therapy

Kinases are a class of enzymes that are often dysregulated in cancer, making them a prime target for therapeutic intervention. Benzoxazole derivatives have been successfully developed as inhibitors of various kinases, including VEGFR-2, EGFR, and Aurora kinases.[11] The electron-withdrawing nature of the bromo and chloro substituents on the 6-Bromo-3,5-dichloro-1,2-benzoxazole ring can enhance its binding to the ATP-binding pocket of kinases through halogen bonding and other non-covalent interactions.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Ligand Growth Factor Ligand->RTK Activation Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Inhibitor 6-Bromo-3,5-dichloro- 1,2-benzoxazole Derivative Inhibitor->RTK Inhibition

Sources

Method

Derivatization of 6-Bromo-3,5-dichloro-1,2-benzoxazole for SAR studies

Application Note: Strategic Functionalization of 6-Bromo-3,5-dichloro-1,2-benzoxazole Executive Summary & Strategic Rationale The scaffold 6-Bromo-3,5-dichloro-1,2-benzoxazole (also referred to as 1,2-benzisoxazole) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Executive Summary & Strategic Rationale

The scaffold 6-Bromo-3,5-dichloro-1,2-benzoxazole (also referred to as 1,2-benzisoxazole) represents a "privileged structure" in CNS drug discovery, serving as a core pharmacophore for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).

For Structure-Activity Relationship (SAR) studies, this molecule offers a unique tri-orthogonal reactivity profile . Unlike simple aromatics, the 1,2-benzoxazole core possesses three distinct "zones" of derivatization that can be addressed sequentially without protecting groups, provided the correct chemical causality is applied.

The Reactivity Hierarchy:

  • Zone 1 (C3-Cl): An imidoyl chloride-like center. Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ). This is the most labile point and should generally be functionalized first to prevent hydrolysis or ring-opening during subsequent metal-catalyzed steps.
    
  • Zone 2 (C6-Br): A standard aryl bromide. Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Zone 3 (C5-Cl): An aryl chloride. Significantly less reactive than C6-Br. It typically remains silent during standard Pd-catalysis but provides a handle for electronic tuning or late-stage functionalization using specialized bulky phosphine ligands.

Chemoselectivity Map & Workflow

The following diagram illustrates the logical flow for derivatizing this scaffold. Note the critical "Stop" warnings regarding base sensitivity—1,2-benzoxazoles are prone to Kemp Elimination (ring opening to salicylnitriles) under strong basic conditions.

G Start Scaffold: 6-Bromo-3,5-dichloro-1,2-benzoxazole Zone1 Step 1: C3-Functionalization (Nucleophilic Substitution) Start->Zone1 Amines/Thiols (Mild Base) Zone2 Step 2: C6-Functionalization (Pd-Catalyzed Coupling) Zone1->Zone2 Aryl Boronic Acids (Suzuki) Risk CRITICAL RISK: Base-Mediated Ring Opening (Kemp Elimination) Zone1->Risk Avoid NaOH/NaOMe Zone3 Step 3: C5-Modulation (Optional/Fixed) Zone2->Zone3 Electronic Tuning Zone2->Risk Use Carbonate Bases

Figure 1: Sequential derivatization strategy prioritizing the labile C3-position followed by the C6-bromide.

Detailed Protocols

Protocol A: C3-Diversification via

Objective: Introduction of solubility-enhancing amines or pharmacophoric side chains at the C3 position. Mechanism: The C3-Cl bond is activated by the adjacent ring nitrogen and oxygen, behaving similarly to an acid chloride or imidoyl chloride.

Reagents:

  • Substrate: 6-Bromo-3,5-dichloro-1,2-benzoxazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (for less reactive amines)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous THF under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Piperidine): Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines/Steric Amines: Heat to 60°C in DMF for 4–8 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the mass shift corresponding to

    
    .
    
    • Note: If the peak

      
       appears, hydrolysis to the amide/phenol has occurred (trace water).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (aq) 
    
    
    
    2, then Brine. Dry over
    
    
    .
  • Purification: Flash chromatography on Silica Gel.

Author’s Note: Do not use strong alkoxide bases (NaOMe, KtBuO) to generate the nucleophile. These will attack the C3 position but often trigger isoxazole ring cleavage to form 2-hydroxy-benzonitrile derivatives [1].

Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Objective: Installation of biaryl or heteroaryl systems at the C6 position. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C6-Br bond over the C5-Cl bond due to the weaker C-Br bond dissociation energy.

Reagents:

  • Substrate: C3-substituted intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 equiv) - Avoid hydroxides.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under Argon.

  • Reaction: Heat to 80–90°C (oil bath) or 100°C (Microwave, 30 min).

    • Control: Do not exceed 110°C to prevent activation of the C5-Cl bond.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract organics.

  • Purification: Column chromatography.

Validation Data (Expected):

EntryC3-SubstituentBoronic AcidConditionsYield (%)Selectivity (C6:C5)
1MorpholinePhenyl-


,

, 90°C
82%>99:1
2Benzylamine4-Pyridine-


,

, 100°C (MW)
75%95:5
3Unsubstituted (Cl)Phenyl-

Same as above40%*N/A

*Note on Entry 3: Attempting Suzuki coupling on the raw scaffold (with C3-Cl intact) often leads to lower yields due to competitive hydrolysis or side reactions at the highly electrophilic C3 center under aqueous basic conditions.

Troubleshooting & Critical Parameters

The "Kemp Elimination" Trap

The 1,2-benzoxazole ring is thermodynamically poised to open into a salicylnitrile (2-hydroxybenzonitrile) in the presence of strong base.

  • Symptom: Appearance of a strong nitrile stretch (~2200

    
    ) in IR or a mass peak corresponding to the isomer.
    
  • Prevention:

    • Use DIPEA or TEA for

      
       reactions, never NaH or NaOEt.
      
    • Use Carbonate or Phosphate bases (

      
      ) for couplings.
      
    • Keep reaction times short using Microwave irradiation when possible.

Regioselectivity (C6 vs C5)

If you observe mixtures of C6 and C5 coupling (bis-coupling):

  • Switch to a less active catalyst system (e.g.,

    
     instead of XPhos-Pd-G3).
    
  • Lower the temperature to 60–70°C.

  • Ensure stoichiometry of Boronic acid is strictly 1.1 – 1.2 equiv.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Source: Chem Sci Trans.[1] Context: Discusses the reactivity of 3-chloro-1,2-benzisoxazoles toward nucleophilic substitution with amines. URL:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles. Source: Chemistry of Heterocyclic Compounds.[1][2][3][4][5][6][7] Context: details the base sensitivity and cyclization strategies for this scaffold. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides. Source: National Institutes of Health (PMC). Context: Provides optimized conditions for Suzuki couplings on isoxazole-containing systems, highlighting base choice (

    
    ).
    URL:[Link]
    
  • Benzoxazole: Synthetic Methodology and Biological Activities. Source: Global Research Online. Context: General overview of benzoxazole/benzisoxazole pharmacophores in drug discovery. URL:[Link]

Sources

Application

Application Note: Tuning Fluorescent Properties of Halogenated Benzoxazoles

This guide details the photophysical manipulation of benzoxazole scaffolds via halogenation, focusing on the trade-off between fluorescence quantum yield ( ) and intersystem crossing (ISC) rates. Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the photophysical manipulation of benzoxazole scaffolds via halogenation, focusing on the trade-off between fluorescence quantum yield (


) and intersystem crossing (ISC) rates.

Executive Summary & Mechanism

Benzoxazoles, particularly 2-phenylbenzoxazole (PBO) derivatives, are a class of solvatochromic fluorophores widely used in bioimaging and sensing. Their utility hinges on the ability to tune their excited-state dynamics through substituent effects.

This guide focuses on halogenation (F, Cl, Br, I) as a precision tool. The introduction of halogens alters the photophysics through two competing mechanisms:

  • Electronic Effect (F, Cl): Electronegative atoms (F, Cl) stabilize the HOMO/LUMO energy gap and can induce rigid crystal packing, often enhancing solid-state emission (Aggregation-Induced Emission or AIE-like effects).

  • Heavy Atom Effect (Br, I): Heavier halogens introduce significant spin-orbit coupling (SOC).[1] This facilitates the "forbidden" transition from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state (Intersystem Crossing), quenching fluorescence but enabling phosphorescence or singlet oxygen (
    
    
    ) generation.
Mechanistic Pathway (Jablonski Diagram)

The following diagram illustrates how halogen size dictates the fate of the excited state.

Jablonski_Halogen S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (UV/Vis) S1->S0 Non-radiative Decay T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br/I Fluo Fluorescence (High in F/Cl) S1->Fluo Radiative Decay (k_fl) Phos ROS / Phosphorescence (High in Br/I) T1->Phos Energy Transfer (e.g. to O2)

Caption: Figure 1. Impact of halogen substituents on excited state relaxation pathways. Heavier atoms (Br, I) accelerate ISC, diverting energy from fluorescence to triplet states.[1][2]

Comparative Photophysical Data

The choice of halogen dictates the application. The table below summarizes typical shifts observed in 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives, which undergo Excited-State Intramolecular Proton Transfer (ESIPT).

Substituent (X)Atomic Radius (Å)

(Solution)
Stokes ShiftPrimary Application
H (Unsubstituted) 1.200.02 - 0.10Large (~100 nm)General UV probe
F (Fluoro) 1.47High (0.3 - 0.8) LargeBright Bioimaging, pH Sensing
Cl (Chloro) 1.75ModerateModerateSolid-state Emitters (OLEDs)
Br (Bromo) 1.85Low (< 0.05)N/APhotosensitizers (PDT)
I (Iodo) 1.98Very Low (~0) N/ATriplet Harvesting, ROS Generation

Note: Values are solvent-dependent. Polar aprotic solvents (DMSO, DMF) generally stabilize the emissive species better than protic solvents which may interfere with ESIPT hydrogen bonding.

Protocol: Synthesis of Halogenated Benzoxazoles

Objective: Synthesize 5-halo-2-phenylbenzoxazole via condensation of 2-amino-4-halophenol with benzoic acid.

Reagents
  • 2-amino-4-halophenol (Substrate A)

  • Benzoic acid derivative (Substrate B)

  • Polyphosphoric Acid (PPA) - Solvent & Catalyst[3]

  • Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix Substrate A (10 mmol) and Substrate B (10 mmol) in a 1:1 molar ratio.

  • Acid Addition: Add 15-20 g of PPA. Note: PPA is viscous; heating the container slightly helps pouring.

  • Cyclization: Heat the mixture to 180–200°C for 4–6 hours under magnetic stirring. The high temperature is critical to drive the dehydration cyclization.

  • Quenching: Cool the reaction mixture to ~80°C. Slowly pour the syrup into 300 mL of crushed ice/water. Caution: Exothermic reaction.

  • Neutralization: Adjust pH to ~8.0 using saturated

    
     solution. The product will precipitate as a solid.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol: Spectroscopic Characterization

Objective: Determine the Quantum Yield (


) relative to a standard (Quinine Sulfate).
Workflow Diagram

Characterization_Flow Start Dissolve Sample (Concentration < 10^-5 M) Abs Measure Absorbance (Keep OD < 0.1 at exc. lambda) Start->Abs Em Measure Emission Spectrum (Integrate Area) Abs->Em Calc Calculate QY using Equation Em->Calc

Caption: Figure 2. Standard workflow for relative quantum yield determination. Low concentration is vital to prevent inner-filter effects.

Calculation

Use the following equation to calculate


:


[4]
  • 
     : Quantum Yield[4][5][6][7][8][9]
    
  • Grad : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance.

  • 
     : Refractive index of the solvent.
    
  • st : Standard (e.g., Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    ).
  • x : Unknown Sample.

Critical QC Step: Ensure the absorbance at the excitation wavelength is below 0.1 OD to avoid re-absorption artifacts (Inner Filter Effect).

Applications & Troubleshooting

Application Selection Guide
  • Scenario A: Live Cell Imaging.

    • Selection:Fluoro-derivative .

    • Reasoning: Strong C-F bonds resist metabolic degradation; high electronegativity prevents quenching, maintaining high

      
      .
      
  • Scenario B: Photodynamic Therapy (Cancer Treatment).

    • Selection:Iodo-derivative .

    • Reasoning: The heavy iodine atom promotes ISC to the triplet state.[2] This triplet energy is transferred to molecular oxygen (

      
      ) to generate cytotoxic singlet oxygen (
      
      
      
      ).
Troubleshooting Common Issues
  • Problem: Low fluorescence intensity in protic solvents (Methanol/Water).

    • Cause: Intermolecular H-bonding with the solvent disrupts the intramolecular H-bond required for ESIPT.

    • Solution: Switch to aprotic solvents (DMSO, Toluene) or encapsulate the dye in lipid micelles (e.g., for bioimaging).

  • Problem: Red-shifted emission not observed.

    • Cause: The molecule may be trapped in the Enol form.

    • Solution: Ensure the pH is neutral or slightly acidic; basic conditions can deprotonate the phenol, killing the ESIPT mechanism.

References

  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. Dyes and Pigments. [Link]

  • Halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles. ResearchGate. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. National Institutes of Health (PMC). [Link]

  • Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy. Royal Society of Chemistry (Analyst). [Link]

  • Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole to Fluorescent Probes Sensing pH and Metal Cations. Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this highly functionalized heterocyclic compound. Given the specificity of this molecule, this document provides a robust, proposed synthetic pathway based on established chemical principles for the formation of halogenated 1,2-benzisoxazoles, also known as anthranils.

This resource is structured to provide not just procedural steps, but also the underlying rationale for these methods, along with comprehensive troubleshooting advice to overcome common experimental hurdles.

Part 1: Proposed Synthetic Pathway & Strategy

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole is a multi-step process requiring careful control over reaction conditions to ensure high yield and purity. The proposed pathway begins with a commercially available starting material, 4-bromo-2-hydroxybenzaldehyde, and proceeds through chlorination, oximation, and a final oxidative cyclization.

Overall Synthetic Workflow

Below is a diagram illustrating the proposed four-step synthesis.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Oxidative Cyclization A 4-Bromo-2-hydroxybenzaldehyde B 4-Bromo-2,6-dichloro-2-hydroxybenzaldehyde A->B SO2Cl2, Acetonitrile C 4-Bromo-2,6-dichloro-2-hydroxybenzaldehyde D 4-Bromo-3,5-dichloro-2-hydroxybenzaldehyde Oxime C->D NH2OH·HCl, Pyridine E 4-Bromo-3,5-dichloro-2-hydroxybenzaldehyde Oxime F 6-Bromo-3,5-dichloro-1,2-benzoxazole E->F Iodobenzene diacetate (IBD), MeOH

Caption: Proposed synthetic workflow for 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 4-Bromo-3,5-dichloro-2-hydroxybenzaldehyde
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (10.0 mL, 124.3 mmol, 2.5 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot should appear.

  • Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

  • Purification: Dry the crude solid under vacuum. Recrystallization from ethanol/water may be necessary to obtain a pure product.

Step 2: Synthesis of 4-Bromo-3,5-dichloro-2-hydroxybenzaldehyde Oxime
  • Setup: To a solution of 4-bromo-3,5-dichloro-2-hydroxybenzaldehyde (10.0 g, 37.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (3.86 g, 55.5 mmol, 1.5 eq).

  • Base Addition: Add pyridine (4.5 mL, 55.5 mmol, 1.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • Monitoring: Monitor the reaction by TLC. The aldehyde spot should be replaced by a more polar product spot.

  • Workup: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 200 mL of cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and air-dry.

Step 3: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole
  • Setup: Dissolve the oxime from the previous step (10.0 g, 34.9 mmol) in methanol (150 mL).

  • Oxidant Addition: Add iodobenzene diacetate (IBD) or (diacetoxyiodo)benzene (13.5 g, 41.9 mmol, 1.2 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The solution may change color.

  • Monitoring: Monitor the disappearance of the oxime by TLC. The product is typically less polar than the starting oxime.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting Common Problems

Problem 1: Low or no yield during the chlorination step (Step 1).

  • Q: My chlorination of 4-bromo-2-hydroxybenzaldehyde is incomplete, or I am getting a mixture of mono- and di-chlorinated products. What is going wrong?

    • A: Causality & Solution:

      • Reagent Purity: Sulfuryl chloride can decompose over time. Use a fresh or recently distilled bottle.

      • Stoichiometry: Incomplete reaction can occur if less than 2.0 equivalents of SO₂Cl₂ are used. However, a slight excess (2.2-2.5 eq) is recommended to drive the reaction to completion. Ensure accurate measurement of your reagents.

      • Reaction Time/Temperature: This electrophilic substitution is generally slow. Ensure the reaction runs for at least 12 hours after warming to room temperature. Insufficient time will lead to incomplete conversion.

Problem 2: Formation of a Beckmann rearrangement side-product during cyclization (Step 3).

  • Q: My final product is contaminated with a significant impurity. NMR analysis suggests the formation of a benzo[d]oxazole. How can I prevent this?

    • A: Causality & Solution: The formation of a 1,2-benzisoxazole (the desired product) versus a benzo[d]oxazole is a known competitive pathway in the cyclization of salicylaldoximes.[1] The Beckmann rearrangement, which leads to the undesired benzo[d]oxazole, can be favored under certain acidic conditions.

      • Choice of Oxidant: Hypervalent iodine reagents like iodobenzene diacetate (IBD) in a neutral solvent like methanol are generally effective at promoting the desired oxidative cyclization to the 1,2-benzisoxazole. Avoid strong acids or catalysts that might favor the rearrangement.

      • Temperature Control: Keep the reaction at room temperature. Elevated temperatures can sometimes provide the activation energy needed for the rearrangement pathway.

Troubleshooting Decision Flowchart

Troubleshooting_Yield start Low Final Product Yield check_step1 Analyze Step 1 Product (Dichlorination). Is it pure? start->check_step1 step1_impure Impurity in Dichlorinated Intermediate check_step1->step1_impure No check_step2 Analyze Step 2 Product (Oxime). Is conversion complete? check_step1->check_step2 Yes step1_fix Action: Re-purify by recrystallization. Verify SO2Cl2 quality and stoichiometry. step1_impure->step1_fix step2_incomplete Incomplete Oxime Formation check_step2->step2_incomplete No check_step3 Analyze Step 3 Crude Product (Cyclization). Are there side products? check_step2->check_step3 Yes step2_fix Action: Increase reflux time. Ensure 1.5 eq of NH2OH·HCl and Pyridine. step2_incomplete->step2_fix step3_side_products Side Product Formation (e.g., Beckmann Rearrangement) check_step3->step3_side_products Yes final_ok Yield Issue Resolved check_step3->final_ok No (Purification Issue) step3_fix Action: Confirm IBD quality. Maintain room temperature. Optimize purification. step3_side_products->step3_fix

Caption: A decision-making flowchart for troubleshooting low product yield.

Frequently Asked Questions (FAQs)
  • Q1: Why is sulfuryl chloride used for chlorination instead of other reagents like N-chlorosuccinimide (NCS)?

    • A1: Sulfuryl chloride is a potent electrophilic chlorinating agent for activated aromatic rings, such as phenols. It is often more effective for achieving di-substitution than NCS under simple conditions. The reaction proceeds readily without the need for a catalyst.

  • Q2: Can I use a different base for the oxime formation in Step 2?

    • A2: Yes, other bases like sodium acetate or triethylamine can be used. However, pyridine is often used as it can also act as a solvent and is effective at neutralizing the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product.

  • Q3: My final product is difficult to purify by column chromatography. Are there other methods?

    • A3: If the product is a stable, crystalline solid, recrystallization is the preferred method for purification on a larger scale. A solvent screen using solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures can help identify suitable conditions.

  • Q4: What are the key characterization peaks I should look for to confirm the final product?

    • A4: While specific data requires experimental acquisition, you should expect to see:

      • ¹H NMR: Two singlets in the aromatic region, corresponding to the two protons on the benzoxazole ring.

      • ¹³C NMR: The characteristic C=N carbon of the isoxazole ring, typically in the 150-160 ppm range, in addition to the aromatic carbons.

      • Mass Spec: The molecular ion peak corresponding to the exact mass of C₇H₂BrCl₂NO. The isotopic pattern for one bromine and two chlorine atoms will be a key diagnostic feature.

Data Summary Table
StepCompound NameMolecular FormulaMW ( g/mol )Key Reaction ParametersPotential Impurities
14-Bromo-3,5-dichloro-2-hydroxybenzaldehydeC₇H₃BrCl₂O₂270.910 °C to RT, 12-16h, AcetonitrileMono-chlorinated starting material
24-Bromo-3,5-dichloro-2-hydroxybenzaldehyde OximeC₇H₄BrCl₂NO₂284.92Reflux, 2h, Ethanol/PyridineUnreacted aldehyde
36-Bromo-3,5-dichloro-1,2-benzoxazoleC₇H₂BrCl₂NO266.90RT, 4-6h, MethanolBeckmann rearrangement product

References

  • Katritzky, A. R., et al. (2003). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry. Available at: [Link][2][3][4]

  • Gao, S., et al. (2017). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Chemical Communications. Available at: [Link][5][6]

  • Thomas, B., et al. (2008). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research. Available at: [Link][1]

  • Zaitsev, V. P., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Optimization

Improving yield in polychlorinated benzoxazole synthesis

Technical Support Center: Polychlorinated Benzoxazole Synthesis Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting for Polychlorinated Scaffolds Assigned Specialist: Senior Application Scientist Core Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polychlorinated Benzoxazole Synthesis

Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting for Polychlorinated Scaffolds Assigned Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the technical support hub for benzoxazole synthesis. You are likely here because standard protocols (e.g., refluxing in ethanol) are failing to deliver high yields for your polychlorinated substrates.[1]

The Chemical Reality: Polychlorinated 2-aminophenols (e.g., 2-amino-3,5-dichlorophenol) present a specific synthetic challenge. The chlorine atoms are strong electron-withdrawing groups (EWGs). They deactivate the nucleophilicity of the amine and hydroxyl groups, significantly raising the activation energy required for the initial condensation and the subsequent ring closure.

This guide prioritizes Polyphosphoric Acid (PPA) cyclodehydration and Microwave-Assisted Synthesis , as these methods provide the thermodynamic force necessary to overcome the deactivation caused by polychlorination.[1]

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct protocol for your specific precursors.[1]

MethodSelection Start Select Precursors Check Is the Acid Component Thermally Stable? Start->Check PPA Method A: Thermal PPA (Classic Condensation) Check->PPA Yes (>150°C) MW Method B: Microwave + Acid Catalyst (High Throughput) Check->MW Yes (Rapid/Small Scale) Oxidative Method C: Oxidative Cyclization (Schiff Base Route) Check->Oxidative No (Aldehyde Sensitive) Yield Target: Polychlorinated Benzoxazole PPA->Yield High Yield (Hard Workup) MW->Yield Highest Yield (Cleanest) Oxidative->Yield Moderate Yield (Reagent Heavy)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor stability and scale.

Troubleshooting Modules (Q&A Format)

Ticket #01: Reaction Stalls / Low Conversion

User Report: "I am using PPA at 100°C. TLC shows starting material remaining even after 6 hours. The product spot is faint."

Diagnosis: The electron-withdrawing chlorine atoms on your aminophenol ring have reduced the nucleophilicity of the amine. 100°C is insufficient to drive the dehydration step for polychlorinated variants.

Corrective Protocol:

  • Temperature Ramp: Increase reaction temperature to 140°C - 160°C . The ring closure (dehydration) is the rate-determining step and is endothermic.

  • PPA Viscosity Management: PPA is extremely viscous at room temperature but mobile at >100°C. Ensure mechanical stirring is vigorous before heating to avoid "hot spots" that char the reagents.

  • Microwave Intervention: If thermal heating fails, switch to microwave irradiation.[1]

    • Settings: 160°C, 150W, 10-15 minutes.

    • Mechanism:[2] Direct dielectric heating couples with the polar PPA/reagents, overcoming the activation barrier instantly [1].[1]

Ticket #02: "Black Tar" Formation

User Report: "My reaction mixture turned into a black, insoluble tar. I cannot extract the product."

Diagnosis: This is typically caused by oxidative polymerization of the aminophenol starting material before it reacts with the acid, or PPA dehydration of the organic skeleton due to prolonged heating.

Corrective Protocol:

  • Inert Atmosphere: Polychlorinated aminophenols are prone to oxidation. Purge the reaction vessel with Nitrogen (

    
    ) or Argon prior to heating.[1]
    
  • Stoichiometry Adjustment: Use a slight excess of the carboxylic acid (1.1 eq) to ensure the amine reacts with the acid rather than self-polymerizing.

  • Boric Acid Additive: Add 5-10% Boric Acid (

    
    ) to the PPA. This forms a borate ester intermediate that protects the phenol and facilitates the attack on the carboxylic acid [2].
    
Ticket #03: Solubility & Isolation Issues

User Report: "I poured the PPA mixture into water, but I got a sticky gum instead of a precipitate. It's not dissolving in ethanol for recrystallization."

Diagnosis: Polychlorinated benzoxazoles are highly lipophilic (hydrophobic) and have poor solubility in polar protic solvents like ethanol.[1]

Corrective Protocol:

  • Quenching: Pour the hot PPA mixture slowly into crushed ice with vigorous stirring. Neutralize with 10% NaOH or

    
     until pH ~8.
    
  • Extraction: Do not rely on filtration if a gum forms. Extract the aqueous slurry with Ethyl Acetate or Dichloromethane (DCM) .[1]

  • Purification:

    • Recrystallization:[3][4][5][6] Switch to non-polar/polar mixtures. Try Acetonitrile or a Toluene/Hexane mix.

    • Chromatography: If using silica gel, elute with Hexane:Ethyl Acetate (9:1).[1] The polychlorinated product will move fast; polar impurities will stay at the baseline.

Comparative Yield Data

The following table summarizes expected yields for 2,5,7-trichlorobenzoxazole synthesis based on method optimization.

ParameterThermal PPA (Standard)Microwave-Assisted (PPA)Oxidative Cyclization (DDQ)
Temperature 140°C - 160°C160°CReflux (MeOH/DCM)
Time 4 - 8 Hours10 - 20 Minutes12 - 24 Hours
Typical Yield 55% - 65%85% - 92% 40% - 60%
Workup Difficulty High (Viscous acid)ModerateLow (Filtration)
Key Risk Charring/TarsPressure buildupIncomplete oxidation

Mechanistic Visualization

Understanding why the reaction fails aids troubleshooting. The diagram below illustrates the PPA-mediated pathway and the critical "Dehydration Barrier" raised by Chlorine substituents.

Mechanism SM Polychlorinated 2-Aminophenol + Carboxylic Acid Ester N-acyl / O-acyl Intermediate SM->Ester PPA Activation Cyclization Ring Closure (Intramolecular Attack) Ester->Cyclization Barrier !! DEHYDRATION BARRIER !! (Cl groups stabilize OH, preventing water loss) Cyclization->Barrier - H2O Product Polychlorinated Benzoxazole Barrier->Product Requires Heat/MW

Figure 2: Mechanistic pathway highlighting the dehydration barrier.[1] The electron-withdrawing Chlorine atoms make the oxygen less basic, making the elimination of water (the final step) thermodynamically difficult without high energy input.[1]

Advanced Optimization: The Oxidative Route

If PPA fails due to acid sensitivity, use the Oxidative Cyclization of Schiff Bases .

  • Step 1: Condense 2-amino-polychlorophenol with an aldehyde in Ethanol (Reflux, 2h). Isolate the Schiff Base.

  • Step 2: Cyclize using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (Iodobenzene diacetate) in Dichloromethane at RT [3].[1]

    • Note: This method is milder but requires stoichiometric oxidants which must be removed via column chromatography.

References

  • Microwave-Assisted Synthesis: Potewar, T. M., et al. "Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries." Journal of Chemical Sciences 124 (2012): 609–624.[1]

  • PPA/Boric Acid Catalysis: Hein, D. W., et al.[1] "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society 79.2 (1957): 427-429.

  • Oxidative Cyclization: Raghuvanshi, R. S., & Singh, K. N.[1][5] "A mild protocol for the synthesis of 2-arylbenzoxazoles from phenolic Schiff bases promoted by superoxide." Indian Journal of Chemistry 51B (2012): 650-652.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Overview of the Synthesis

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole typically proceeds through a multi-step pathway, beginning with the formation of a substituted benzaldehyde, followed by oxime formation, and subsequent cyclization and bromination. Each of these steps presents unique challenges and potential for side-product formation. Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the reaction.

A plausible synthetic route starts from 3,5-dichlorosalicylaldehyde. This is converted to its oxime, which then undergoes cyclization to form the 3,5-dichloro-1,2-benzoxazole core. The final step is the regioselective bromination of this intermediate to yield the target compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Potential Issues 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde_Oxime 3,5-Dichlorosalicylaldehyde_Oxime 3,5-Dichlorosalicylaldehyde->3,5-Dichlorosalicylaldehyde_Oxime Hydroxylamine 3,5-Dichloro-1,2-benzoxazole 3,5-Dichloro-1,2-benzoxazole 3,5-Dichlorosalicylaldehyde_Oxime->3,5-Dichloro-1,2-benzoxazole Cyclization Incomplete_Oxime_Formation Incomplete Oxime Formation 3,5-Dichlorosalicylaldehyde_Oxime->Incomplete_Oxime_Formation 6-Bromo-3,5-dichloro-1,2-benzoxazole 6-Bromo-3,5-dichloro-1,2-benzoxazole 3,5-Dichloro-1,2-benzoxazole->6-Bromo-3,5-dichloro-1,2-benzoxazole Bromination Beckmann_Rearrangement Beckmann Rearrangement 3,5-Dichloro-1,2-benzoxazole->Beckmann_Rearrangement Over-bromination Over-bromination / Isomer Formation 6-Bromo-3,5-dichloro-1,2-benzoxazole->Over-bromination Purification_Challenges Purification Challenges 6-Bromo-3,5-dichloro-1,2-benzoxazole->Purification_Challenges Cyclization_Mechanism Oxime 3,5-Dichlorosalicylaldehyde Oxime Intermediate Cyclic Intermediate Oxime->Intermediate Intramolecular Nucleophilic Attack Product 3,5-Dichloro-1,2-benzoxazole Intermediate->Product Dehydration Beckmann_Rearrangement Oxime 3,5-Dichlorosalicylaldehyde Oxime Rearranged_Intermediate Nitrile Intermediate Oxime->Rearranged_Intermediate Acid-catalyzed Rearrangement Side_Product Substituted Benzoxazole Rearranged_Intermediate->Side_Product Hydrolysis and Cyclization

Optimization

Technical Support Center: Purification of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Welcome to the Technical Support Center for the purification of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly functionalized heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

I. Understanding the Molecule and Its Challenges

6-Bromo-3,5-dichloro-1,2-benzoxazole is a polyhalogenated aromatic compound. Its purification is often complicated by the presence of structurally similar impurities, including regioisomers and starting materials. The electron-withdrawing nature of the halogen substituents influences its solubility and stability, requiring careful selection of purification methods to achieve high purity without significant product loss.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Problem 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low recovery is a common issue and can stem from several factors related to solvent choice and experimental technique.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2]

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Given the halogenated and heterocyclic nature of the target molecule, consider solvents such as ethanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof.[1][3] A two-solvent system (e.g., Dichloromethane/n-pentane or Ethyl Acetate/Hexane) can also be effective.[4] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4][5]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This will ensure the solution is saturated upon cooling, promoting crystal formation.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-warmed funnel and filter flask for hot gravity filtration.[4] Keep the solution at or near its boiling point during this step.

  • Inefficient Crystal Collection: Significant product can be lost if not all crystals are collected from the flask and filter paper.

    • Solution: After vacuum filtration, rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour this over the crystals in the Büchner funnel to wash them and transfer any remaining product.[4]

Problem 2: Persistent Colored Impurities

Q: My final product has a persistent yellow or brown tint, even after recrystallization. How can I decolorize it?

A: Colored impurities are often highly conjugated organic molecules that can be effectively removed using an adsorbent.

Probable Cause & Solution:

  • Presence of Chromophoric Byproducts: Synthesis of benzoxazole derivatives can sometimes generate colored side products.

    • Solution: Add a small amount of activated charcoal to the hot solution of your crude product before filtration.[2] The charcoal will adsorb the colored impurities.

      • Protocol:

        • Dissolve the crude 6-Bromo-3,5-dichloro-1,2-benzoxazole in the appropriate hot recrystallization solvent.

        • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight).

        • Swirl the mixture and gently reheat to boiling for a few minutes.

        • Perform a hot gravity filtration to remove the charcoal.[2] The filtrate should be colorless.

        • Proceed with the cooling and crystallization steps.

Problem 3: Co-elution of Impurities During Column Chromatography

Q: I am unable to separate my desired product from a closely-eluting impurity using column chromatography. What can I do?

A: Achieving good separation of structurally similar compounds on a silica gel column requires careful optimization of the mobile phase.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the product and impurity.

    • Solution: Systematically vary the polarity of your mobile phase. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6]

      • Tip: Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from the impurity.[6]

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. Increase this ratio for difficult separations.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often most effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of halogenated benzoxazoles can include:

  • Unreacted Starting Materials: Such as the corresponding substituted 2-aminophenol and the cyclizing agent.

  • Regioisomers: Depending on the precursors, isomers with different substitution patterns on the benzene ring may form.

  • Over- or Under-halogenated Species: If the synthesis involves a halogenation step, it's possible to have species with a different number of halogen atoms.

  • Hydrolysis Products: The benzoxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the opening of the oxazole ring.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.[7] A single spot is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a good starting point for method development.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q3: What are the recommended storage conditions for 6-Bromo-3,5-dichloro-1,2-benzoxazole?

A3: As a polyhalogenated organic compound, it is advisable to store 6-Bromo-3,5-dichloro-1,2-benzoxazole in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere storage (e.g., under argon or nitrogen) can be beneficial for long-term stability, especially if the compound is of very high purity.

IV. Experimental Protocols and Data Presentation

General Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample evenly to the top of the silica bed.

  • Elution: Begin eluting with the determined solvent system, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
Analytical TechniquePurposeTypical Observations for Pure Product
TLC (Silica Gel) Qualitative purity checkA single spot with a consistent Rf value.
HPLC (Reversed-Phase) Quantitative purity analysisA single major peak, purity >95%.[12]
¹H NMR (in CDCl₃ or DMSO-d₆) Structural confirmationAromatic protons in the expected chemical shift range and with the correct splitting patterns.[10]
¹³C NMR (in CDCl₃ or DMSO-d₆) Structural confirmationThe expected number of carbon signals corresponding to the structure.[10]
Mass Spectrometry (ESI or GC-MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound.

V. Visual Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Charcoal Charcoal Treatment (Optional) Recrystallization->Charcoal Colored Impurities Present Column Column Chromatography Recrystallization->Column Impurities Remain Pure Pure Product (>95%) Recrystallization->Pure High Purity Achieved Charcoal->Column Further Purification Needed Column->Pure Successful Separation Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Final Quality Control

Caption: A general workflow for the purification of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

References

  • Vertex Pharmaceuticals. (2006). Process for the purification of substituted benzoxazole compounds.
  • Szychowski, J., Leja, K., & Spaczyńska, E. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(15), 3425. [Link]

  • University of Toronto. (n.d.).
  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. [Link]

  • University of Rochester. (n.d.).
  • Indian Institute of Technology Kanpur. (n.d.).
  • Lin, S., et al. (2018). Substrate scope for the synthesis of benzoxazoles. ResearchGate. [Link]

  • Li, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Hagen, T. J., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4305. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
  • Massachusetts Institute of Technology. (n.d.).
  • Stevens, M. F. G., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). AWS. [Link]

  • World Intellectual Property Organization. (2006). PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS.
  • van der Westhuizen, J. H. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Klenov, M. S., & Bakulina, O. Y. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-23.
  • Reddit. (2019, December 18).
  • BenchChem. (2025).
  • Hawach Scientific. (n.d.). PAH HPLC Column.
  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Marković, J. D., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 836-848.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • BenchChem. (2025).
  • Scribd. (n.d.). BCBA HPLC Purity Method - IH - 220122. [Link]

  • BU Université Paris Cité. (n.d.).
  • Gupta, A., & Rawat, S. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Park, C. H., et al. (2018). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Polymers, 10(11), 1234. [Link]

  • Ovrebo, S., et al. (1995). Detection of polycyclic aromatic hydrocarbon metabolites by high-pressure liquid chromatography after purification on immunoaffinity columns in urine from occupationally exposed workers. Occupational and Environmental Medicine, 52(11), 753-759. [Link]

  • Romagnoli, C., et al. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC). Separations, 10(2), 113. [Link]

  • Wang, Y., et al. (2021). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by HPLC-Q-TOF-MS.
  • Hwang, H. M., et al. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology, 39(15), 5945-5951. [Link]

  • Jayana, A., et al. (2020). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 2(1), 1-10.
  • Li, J., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(6), 1377. [Link]

  • Thoreauchem. (n.d.). 6-bromo-3,5-dichloro-1,2-benzoxazole.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1139-1151. [Link]

Sources

Troubleshooting

Identification of byproducts in 6-Bromo-3,5-dichloro-1,2-benzoxazole synthesis

This guide addresses the synthesis and impurity profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-Bromo-3,5-dichloro-1,2-benzisoxazole). Based on the substitution pattern, this molecule is typically synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and impurity profiling of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-Bromo-3,5-dichloro-1,2-benzisoxazole).

Based on the substitution pattern, this molecule is typically synthesized via the cyclization of 4-bromo-5-chloro-2-hydroxybenzohydroxamic acid using thionyl chloride (


) or phosphorus oxychloride (

) in the presence of a base (e.g., pyridine or triethylamine).

Executive Summary

The synthesis of 3-halo-1,2-benzisoxazoles is kinetically sensitive. While the target molecule is stable, the reaction pathway is prone to three primary deviation vectors: Hydrolysis (reversion to the lactam), Rearrangement (ring contraction/expansion to benzoxazole), and Elimination (formation of nitriles). This guide provides identifying markers for these byproducts and protocol adjustments to mitigate them.

Part 1: Critical Impurity Identification (Troubleshooting)

Q1: I see a major byproduct with the same mass as my product (Isomer). What is it?

Diagnosis: This is likely the Benzoxazole Rearrangement Product (specifically 6-Bromo-5,2-dichlorobenzoxazole or a related tautomer). Mechanism: Under thermal stress or excess acidity, the N-oxide bond of the benzisoxazole or its uncyclized precursor can undergo a Beckmann-type rearrangement. Instead of forming the N-O bond of the isoxazole, the nitrogen inserts into the aryl ring or re-closes to form the more thermodynamically stable 1,3-benzoxazole system.

  • Detection:

    • LCMS: Identical [M+H]+ and isotope pattern to target.

    • Retention Time: Typically elutes later than the benzisoxazole on reverse-phase C18 (due to loss of the polar N-O bond character).

    • NMR: The C3-Cl carbon in 1,2-benzisoxazole typically appears around 145-155 ppm . The C2-Cl carbon in 1,3-benzoxazole shifts upfield.

Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly below 80°C. The rearrangement barrier is often crossed at reflux in high-boiling solvents (e.g., toluene).

  • Base Management: Ensure the base (Pyridine/TEA) is added slowly to scavenge HCl. Localized acidic hotspots catalyze the rearrangement.

Q2: My product peak is small, and a polar peak (M-18 or M-Cl+OH) is dominating.

Diagnosis: This is 6-Bromo-5-chlorobenzisoxazol-3-ol (or its keto-tautomer, benzisoxazolin-3-one). Cause: Hydrolysis of the C3-Chlorine. The C3 position in 1,2-benzisoxazoles is imidoyl-chloride-like and highly susceptible to nucleophilic attack by water.

  • Detection:

    • LCMS: Mass corresponds to [Target - Cl + OH].

    • IR: Strong Carbonyl stretch (~1680-1700 cm⁻¹) indicates the keto tautomer (benzisoxazolinone) form.

Corrective Action:

  • Reagent Quality: Distill

    
     before use to remove HCl/water.
    
  • Atmosphere: The reaction must be strictly anhydrous. Use a nitrogen sweep.

  • Quench: Do not quench the reaction mixture into water while hot. Cool to 0°C first, then quench into a biphasic system (DCM/dilute NaHCO3) to buffer the pH immediately.

Q3: I observe a peak with Mass [M - Cl - O]. What is happening?

Diagnosis: This is likely 2-Hydroxy-4-bromo-5-chlorobenzonitrile . Mechanism: This is the Kemp Elimination product.[1][2] Under basic conditions, the isoxazole ring can undergo base-catalyzed ring opening, eliminating the elements of HOCl (formally) to yield the salicylate nitrile.

Corrective Action:

  • Base Equivalents: Reduce the equivalents of base. If using TEA, switch to a milder base like Pyridine or use a heterogeneous scavenger (e.g.,

    
    ) if solubility permits.
    

Part 2: Data & Diagnostic Markers

Table 1: Physicochemical Profiling of Target vs. Impurities
CompoundStructure DescriptionMass Shift (Relative to Target)polarity (Rt)Key Diagnostic Feature
Target 6-Bromo-3,5-dichloro-1,2-benzisoxazole 0 (Ref) Medium C13 NMR: C3-Cl ~150 ppm
Impurity A 6-Bromo-5-chlorobenzisoxazol-3-ol-16.5 Da (-Cl +OH)Early (Polar)IR: C=O stretch (Lactam form)
Impurity B 6-Bromo-5,2-dichlorobenzoxazole0 (Isomer)Late (Non-polar)1H NMR: Aromatic shifts differ by ~0.2ppm
Impurity C 2-Hydroxy-4-bromo-5-chlorobenzonitrile-54 Da (-Cl -O +H)EarlyIR: Strong Nitrile (-CN) ~2230 cm⁻¹
Intermediate O-Chlorosulfinyl intermediate+ VariableVery LateUnstable; reverts to SM on LCMS

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergence points where the synthesis succeeds or fails into specific byproducts.

Benzisoxazole_Synthesis Start 4-Bromo-5-chloro-2-hydroxy benzohydroxamic Acid Intermediate Intermediate: O-Chlorosulfinyl Hydroxamate Start->Intermediate Activation Reagent Reagents: SOCl2 / Pyridine / Heat Target TARGET: 6-Bromo-3,5-dichloro- 1,2-benzisoxazole Intermediate->Target Cyclization (Path A) Impurity_Rearrange IMPURITY B (Rearrangement): 6-Bromo-5,2-dichloro- 1,3-benzoxazole Intermediate->Impurity_Rearrange Thermal Stress (Beckmann-type) Impurity_Hydrolysis IMPURITY A (Hydrolysis): 6-Bromo-5-chlorobenzisoxazol-3-ol (Lactam Tautomer) Target->Impurity_Hydrolysis H2O / Acidic Workup Impurity_Nitrile IMPURITY C (Elimination): 2-Hydroxy-4-bromo- 5-chlorobenzonitrile Target->Impurity_Nitrile Strong Base / Kemp Elim.

Caption: Reaction pathway showing the genesis of the Target (Green) versus the three primary impurity classes (Red). Path A represents the desired cyclization.

Part 4: Validated Experimental Protocol

To minimize the byproducts listed above, use this optimized protocol which prioritizes thermal control and acid scavenging .

Materials
  • Precursor: 4-Bromo-5-chloro-2-hydroxybenzohydroxamic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq) - Freshly distilled or high purity grade.
    
  • Base: Pyridine (0.1 eq catalytic) or Triethylamine (1.1 eq if using as scavenger).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Preparation: Charge the hydroxamic acid precursor into a flame-dried flask under Nitrogen atmosphere. Suspend in anhydrous DCE (0.5 M concentration).

  • Activation: Cool the suspension to 0°C . Add Pyridine (catalytic).

  • Chlorination: Add

    
     dropwise over 20 minutes. Crucial: Maintain internal temp < 5°C to prevent premature rearrangement.
    
  • Cyclization: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2 hours.

    • Checkpoint: Check LCMS. If starting material remains, heat gently to 50°C . Do not exceed 65°C.

  • Workup (Quench):

    • Cool reaction mixture to 0°C.

    • Pour slowly into a stirred biphasic mixture of DCM and Saturated NaHCO3 at 0°C. Why? Rapid neutralization prevents acid-catalyzed hydrolysis of the 3-Cl group.

  • Purification: Separate phases. Wash organic layer with Brine.[3] Dry over

    
    .[4][5][6] Concentrate.
    
    • Note: Recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible, as the 3-Cl group can be labile on acidic silica.

References

  • Uno, H., et al. (1976). Synthesis of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives and their anticonvulsant activities. Chemical & Pharmaceutical Bulletin, 24(4), 632-643.

  • Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. III. The mechanism and catalysis of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 97(25), 7305-7312.

  • Chimichi, S., & Meocci, M. (2016). Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Heterocycles, 92(12), 2101.

  • Organic Chemistry Portal. (2017). Synthesis of Benzisoxazoles.

Sources

Optimization

Technical Support Center: 6-Bromo-3,5-dichloro-1,2-benzoxazole

A Guide to Understanding and Evaluating Solution Stability Welcome to the technical support guide for 6-Bromo-3,5-dichloro-1,2-benzoxazole. This document is designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Evaluating Solution Stability

Welcome to the technical support guide for 6-Bromo-3,5-dichloro-1,2-benzoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this compound into their experimental workflows. Given the specific substitution pattern of this molecule, empirical stability data may not be widely available. Therefore, this guide provides the foundational knowledge and practical methodologies required to confidently assess its stability in various solution-based environments.

Our approach is to empower you, the researcher, with the causal logic behind stability-indicating assays and the tools to troubleshoot common challenges. We will explore the inherent chemical properties of the 1,2-benzisoxazole scaffold, the influence of its halogen substituents, and a robust protocol for conducting forced degradation studies.

Frequently Asked Questions (FAQs): Chemical Profile & Stability

This section addresses fundamental questions about the structure and anticipated chemical behavior of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Q1: What are the key structural features of 6-Bromo-3,5-dichloro-1,2-benzoxazole?

Answer: 6-Bromo-3,5-dichloro-1,2-benzoxazole is a halogenated aromatic heterocyclic compound. Its structure is composed of a 1,2-benzisoxazole core. This core consists of a benzene ring fused to an isoxazole ring. The molecule is further substituted with three electron-withdrawing halogen atoms: a bromine atom at position 6 and chlorine atoms at positions 3 and 5.

The aromaticity of the fused benzene ring confers a degree of inherent stability.[1] However, the isoxazole portion of the heterocycle contains reactive sites that can be susceptible to chemical transformation under certain conditions.[1] The strong electron-withdrawing nature of the three halogen atoms is expected to significantly influence the electron density distribution around the ring system, thereby affecting its reactivity and stability profile.

Q2: What are the most probable degradation pathways for this compound in solution?

Answer: Based on the chemistry of the 1,2-benzisoxazole ring system, several degradation pathways are plausible, particularly under stress conditions. The most common routes of degradation involve cleavage of the heterocyclic N-O bond.

  • Hydrolytic Degradation: This is a primary concern. Base-catalyzed hydrolysis is often a significant degradation pathway for benzisoxazole and related heterocycles.[2] The reaction typically involves nucleophilic attack at the C=N bond, leading to ring-opening. Under acidic conditions, the ring may also be susceptible to cleavage, although the mechanism may differ.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to the formation of excited states and subsequent degradation into radical species or rearranged products. Following ICH Q1B guidelines for photostability testing is recommended if the compound will be exposed to light.[2]

  • Oxidative Degradation: The molecule may be sensitive to strong oxidizing agents, which can lead to the formation of N-oxides or cleavage of the aromatic and heterocyclic rings.[2]

Below is a diagram illustrating these potential degradation routes.

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl) RingOpened Ring-Opened Products (e.g., o-hydroxyphenyl ketone derivatives) Acid->RingOpened Base Basic Hydrolysis (e.g., NaOH) Base->RingOpened Oxidation Oxidation (e.g., H₂O₂) Oxidized Oxidized Products Oxidation->Oxidized Light Photodegradation (UV/Vis Light) Photo Photoproducts Light->Photo Parent 6-Bromo-3,5-dichloro- 1,2-benzoxazole Parent->RingOpened Major Pathway Parent->Oxidized Parent->Photo

Caption: Potential degradation pathways for 6-Bromo-3,5-dichloro-1,2-benzoxazole.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during the handling and analysis of 6-Bromo-3,5-dichloro-1,2-benzoxazole in solution.

Q: I am observing a rapid loss of my compound in my DMSO stock solution, even when stored at -20°C. What could be the cause and how can I fix it?

Answer: This is a common issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, it is not always inert and can present several challenges for long-term stability.

  • Inherent Reactivity & Water Content: Commercial DMSO contains trace amounts of water, which can facilitate hydrolysis over time. Additionally, DMSO can be mildly acidic or basic and may participate in or catalyze degradation reactions.

  • "Freeze-Thaw" Cycles: Repeatedly warming and cooling a DMSO stock solution can introduce atmospheric moisture, accelerating degradation.

Troubleshooting Steps & Recommendations:

  • Switch to an Aprotic Solvent: For preparing stock solutions for long-term storage, consider using a high-purity, anhydrous aprotic solvent such as Acetonitrile (ACN) or Dioxane . These are generally more inert than DMSO.

  • Aliquot Your Stock: To avoid freeze-thaw cycles, aliquot your primary stock solution into single-use vials. This ensures the main stock remains pristine.

  • Inert Atmosphere: When preparing stock solutions, consider briefly purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Storage Temperature: For maximum stability, store aliquots at -80°C instead of -20°C.

Q: My HPLC analysis shows several new, smaller peaks after incubating my compound in a formulation buffer. How can I confirm if these are degradants?

Answer: The appearance of new peaks is a classic sign of degradation or interaction with buffer components. A systematic approach is required to identify their source.

  • Analyze Blanks: First, inject a "blank" sample containing only your formulation buffer and analysis solvent. This will rule out any contaminants from the buffer itself.

  • Conduct a Forced Degradation Study: The most definitive method is to perform a forced degradation study (see the detailed protocol below). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation).

  • Compare Retention Times: Compare the HPLC retention times of the peaks generated during the forced degradation study with the unknown peaks from your formulation experiment. A match strongly suggests that the unknown peaks are indeed degradants.

  • Utilize Mass Spectrometry (LC-MS): If available, analyze your sample using LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide definitive structural information. Degradation products will typically have masses that are logically related to the parent compound (e.g., addition of water, loss of a substituent).

Experimental Protocol: Stability Assessment via Forced Degradation

This protocol provides a comprehensive, self-validating workflow to determine the stability profile of 6-Bromo-3,5-dichloro-1,2-benzoxazole. It is designed to identify potential liabilities and establish appropriate handling and storage conditions.

Objective

To investigate the degradation of 6-Bromo-3,5-dichloro-1,2-benzoxazole under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[2]

Materials
  • 6-Bromo-3,5-dichloro-1,2-benzoxazole

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sodium hydroxide (NaOH), 1.0 N solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV or DAD detector

  • LC-MS system (recommended)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

Workflow Diagram

G start Start: Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points (e.g., 0, 2, 8, 24 hr) stress->sample quench Quench/Neutralize Reaction sample->quench analyze Analyze by Stability-Indicating HPLC/LC-MS Method quench->analyze interpret Interpret Data: - Calculate % Degradation - Assess Peak Purity - Identify Degradants analyze->interpret end End: Determine Stability Profile interpret->end

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock & Working Solutions:

    • Prepare a 1.0 mg/mL stock solution of 6-Bromo-3,5-dichloro-1,2-benzoxazole in ACN.

    • For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.

  • Application of Stress Conditions:

    • Prepare five separate samples as described in the table below. Include a control sample diluted with only water/ACN and kept under ambient conditions, protected from light.

  • Sampling and Quenching:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Crucially, quench the reaction immediately. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with HCl. Dilute all samples to a standard concentration with the mobile phase to halt any further reaction before injection.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A good starting point is a C18 reversed-phase column with a gradient elution.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: Monitor at a UV wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

    • Inject the quenched samples and the time-zero (T=0) sample.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • % Degradation = 100 - % Remaining

    • Use the data to build a stability profile, as shown in the example data table.

Data Summary Table

Use the following table to log and interpret your results from the forced degradation study. This structured data is essential for making informed decisions about the compound's handling, formulation, and storage.

Stress ConditionTime (hours)Parent Compound (% Remaining)Major Degradant Peaks (Retention Time, % Area)Observations (e.g., Color Change)
Control (ACN/H₂O, RT) 24
Acidic (0.1 N HCl, 60°C) 2
8
24
Basic (0.1 N NaOH, 60°C) 2
8
24
Oxidative (3% H₂O₂, RT) 2
8
24
Photolytic (ICH Q1B) 24

References

  • Thoreauchem. 6-bromo-3,5-dichloro-1,2-benzoxazole.[Link]

  • PubChem. Benzoxazole, 2-amino-6-bromo-.[Link]

  • Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities.[Link]

  • IARJSET. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.[Link]

  • Journal of Research in Chemistry. Examination of the synthetic processes for biologically strong benzoxazole derivatives.[Link]

  • Wikipedia. Benzoxazole.[Link]

  • PMC (National Center for Biotechnology Information). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles.[Link]

  • ResearchGate. BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES.[Link]

  • Thieme Chemistry. recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[Link]

  • CORE. Studies in the Synthesis of Benzoxazole Compounds.[Link]

  • ACS Publications. Synthesis of a Stable Benzoxazole Gel from an Imine Gel for Adsorption and Catalysis.[Link]

  • ResearchGate. Benzoxazoles as promising antimicrobial agents: A systematic review.[Link]

  • PubMed. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA.[Link]

  • PMC (National Center for Biotechnology Information). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.[Link]

  • Organic Syntheses. 4-Bromo-5-(thiophen-2-yl)oxazole.[Link]

  • PMC (National Center for Biotechnology Information). Benzisoxazole: a privileged scaffold for medicinal chemistry.[Link]

  • MDPI. Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation.[Link]

  • PubMed. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities.[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives.[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Halogenated Benzoxazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of halogenated benzoxazoles. This guide is designed to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of halogenated benzoxazoles. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. We will explore the primary degradation pathways—microbial, photochemical, and chemical—and address the common challenges encountered in these studies.

Section 1: Understanding Degradation Pathways

Halogenated benzoxazoles are a class of heterocyclic compounds that can be persistent in the environment due to the stability conferred by the halogen substituents and the benzoxazole core.[1] Understanding their degradation is crucial for assessing their environmental fate and developing remediation strategies. Degradation can proceed through biotic (microbial) and abiotic (photochemical, chemical) mechanisms.

Microbial Degradation

Microbial degradation is a key process in the environmental breakdown of many xenobiotic compounds, including halogenated aromatics.[2][3] Microorganisms have evolved diverse enzymatic systems to transform or mineralize these complex molecules.[4] The initial and most critical step is often dehalogenation.[2]

Key Microbial Pathways:

  • Reductive Dehalogenation: Under anaerobic conditions, microorganisms can use halogenated benzoxazoles as electron acceptors, replacing a halogen atom with a hydrogen atom.[5] This process is catalyzed by enzymes known as reductive dehalogenases.[4] This initial step is crucial as it often reduces the toxicity of the compound and makes the aromatic ring more susceptible to further attack.

  • Oxidative Dehalogenation: In aerobic environments, monooxygenase and dioxygenase enzymes can incorporate oxygen into the aromatic ring, leading to the removal of the halogen substituent and subsequent ring cleavage.[4]

  • Hydrolytic Dehalogenation: Some microbes possess hydrolase enzymes that can cleave the carbon-halogen bond by introducing a hydroxyl group.

The overall microbial degradation of halogenated aromatics can be conceptualized as a three-stage process: an upper pathway that modifies substituents, a middle pathway focused on dehalogenation and ring preparation, and a lower pathway that funnels intermediates into central metabolism.[4][6]

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic cluster_aerobic Aerobic HB Halogenated Benzoxazole Dehalogenated_Intermediate Dehalogenated Benzoxazole Intermediate HB->Dehalogenated_Intermediate Reductive or Oxidative Dehalogenation HB->Dehalogenated_Intermediate Reductive Dehalogenase Ring_Cleavage_Product Ring Cleavage Product (e.g., Catechol derivative) Dehalogenated_Intermediate->Ring_Cleavage_Product Dioxygenase (Ring Fission) Dehalogenated_Intermediate->Ring_Cleavage_Product Oxygenases Metabolites Central Metabolism (TCA Cycle) Ring_Cleavage_Product->Metabolites Lower Pathway Enzymes

Caption: Generalized microbial degradation pathway for halogenated benzoxazoles.

Photochemical Degradation

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy, particularly in the UV spectrum.[7] For halogenated benzoxazoles, this can be a significant abiotic degradation route on surfaces and in aquatic environments.[8]

Key Photochemical Processes:

  • Direct Photolysis: The benzoxazole molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of the carbon-halogen bond, which is often the weakest point in the molecule. Reductive dehalogenation is a common outcome.[3]

  • Indirect (Sensitized) Photolysis: Other substances in the environment (e.g., humic acids, nitrates) absorb light and transfer the energy to the halogenated benzoxazole, initiating its degradation. This process can also involve the formation of highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) that attack the pollutant.[9]

The rate of photodegradation is influenced by factors such as light intensity and wavelength, the presence of photosensitizers, and the chemical matrix.[9][10]

Photochemical_Degradation_Workflow start Halogenated Benzoxazole in Solution/on Surface direct Direct Photon Absorption start->direct indirect Indirect Photolysis (via Sensitizers) start->indirect light Light Source (e.g., Xenon Lamp, Sunlight) light->direct light->indirect excites sensitizer excited Excited State [HBZ]* direct->excited ros Reactive Oxygen Species (•OH, O₂•⁻) indirect->ros dehalogenation Reductive Dehalogenation excited->dehalogenation oxidation Oxidative Attack ros->oxidation products Degradation Products dehalogenation->products oxidation->products

Caption: Key processes in the photochemical degradation of halogenated benzoxazoles.

Chemical Degradation (Hydrolysis)

Hydrolysis is the cleavage of chemical bonds by the addition of water. The benzoxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the C=N bond, leading to ring opening and the formation of an amidophenol derivative. The stability of the benzoxazole ring to hydrolysis is influenced by the substituents present.

Section 2: Troubleshooting and FAQs

This section addresses specific issues you may encounter during your degradation experiments.

FAQs: Microbial Degradation

Q1: My microbial culture is not degrading the halogenated benzoxazole. What are the potential causes?

A1: This is a common challenge. Here's a systematic approach to troubleshooting:

  • Toxicity/Inhibition: Halogenated compounds can be toxic to microorganisms, even those capable of degrading them, especially at high concentrations.

    • Solution: Start with a range of lower concentrations of your target compound. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) for your microbial culture.

  • Lack of Acclimation: The microbial culture may not have the necessary enzymes induced to begin the degradation process.

    • Solution: Acclimate your culture by gradually exposing it to increasing concentrations of the halogenated benzoxazole over several transfers. This can induce the expression of the required catabolic genes.

  • Nutrient Limitation: Essential nutrients (carbon, nitrogen, phosphorus) may be depleted, or a necessary co-substrate for co-metabolism might be missing.[11]

    • Solution: Ensure your growth medium is not nutrient-limited. If you suspect co-metabolism (where the microbe degrades the compound but gets no energy from it), ensure a primary, growth-supporting carbon source is available.[11]

  • Incorrect Environmental Conditions: The pH, temperature, or oxygen availability may be suboptimal for the specific microbial strain and its degradative enzymes.[11]

    • Solution: Optimize these parameters based on the known characteristics of your microorganism. For reductive dehalogenation, ensure strictly anaerobic conditions are maintained.

  • Loss of Microbial Viability: The culture itself may have lost viability during storage or handling.

    • Solution: Before starting a degradation experiment, check culture viability by plating on appropriate media. Always use fresh, actively growing cultures as inocula. For long-term storage, use cryopreservation with glycerol stocks at -80°C or in liquid nitrogen.[12]

Q2: I see a decrease in the parent compound, but I can't detect any degradation intermediates. Why?

A2: This can be due to several factors:

  • Complete Mineralization: Your culture might be very efficient, rapidly degrading the intermediates to CO₂, H₂O, and biomass.

  • Adsorption: The compound or its intermediates may be adsorbing to the microbial biomass or the walls of the reaction vessel.

    • Solution: Run an abiotic control with a heat-killed or chemically-inactivated culture.[13] A decrease in the parent compound in this control indicates adsorption. Analyze both the supernatant and the cell pellet (after extraction) to account for sorbed compounds.

  • Analytical Limitations: Your analytical method may not be suitable for detecting the intermediates, which might be more polar than the parent compound.

    • Solution: Use a broad-spectrum analytical approach. For example, if using GC-MS, some polar intermediates may require derivatization to become volatile. Consider using LC-MS, which is better suited for polar, non-volatile compounds.[14]

Microbial_Troubleshooting start No Degradation Observed q1 Is the compound toxic? start->q1 q2 Is the culture acclimated? start->q2 q3 Are nutrients/co-substrates sufficient? start->q3 q4 Are environmental conditions optimal? start->q4 q5 Is the inoculum viable? start->q5 sol1 Lower concentration; Perform toxicity assay q1->sol1 sol2 Gradual exposure over multiple transfers q2->sol2 sol3 Amend medium; Add primary carbon source q3->sol3 sol4 Optimize pH, temp, O₂; Ensure anaerobiosis if needed q4->sol4 sol5 Check viability; Use fresh, active culture q5->sol5

Caption: Troubleshooting flowchart for microbial degradation experiments.

FAQs: Photochemical Degradation

Q1: My photodegradation experiment is giving inconsistent or non-reproducible results. What should I check?

A1: Reproducibility in photolysis experiments hinges on precise control of the experimental setup.

  • Light Source Fluctuation: The intensity of your lamp can fluctuate over time or with temperature.

    • Solution: Allow the lamp to warm up and stabilize before starting the experiment. Use a calibrated spectroradiometer to measure the light intensity before and during the experiment.[15] Consider using a chemical actinometer for more accurate quantum yield determinations.[15]

  • Reactor Geometry and Light Path: Differences in the shape of the reaction vessel, the solution volume, or its position relative to the light source can significantly alter the received light dose. Light reflection and screening effects can also introduce errors.[15]

    • Solution: Standardize your experimental setup meticulously. Use vessels made of quartz for UV experiments, as borosilicate glass absorbs a significant portion of UV light. Ensure the light path is not obstructed and account for any light screening by the solvent or other components in your calculations.[15]

  • Temperature Effects: Photochemical reactions can be accompanied by thermal degradation if the reactor heats up from the lamp.

    • Solution: Use a cooling system (e.g., a water jacket or fan) to maintain a constant, controlled temperature throughout the experiment. Run a "dark" control at the same temperature to quantify any thermal degradation.

  • Solvent and Reagent Purity: Impurities in solvents can act as photosensitizers or quenchers, altering the degradation rate. Some solvents or sacrificial agents may also self-decompose under irradiation.[16]

    • Solution: Use high-purity, HPLC-grade solvents. Run a control with only the solvent and any other reagents (without the target compound) to check for the formation of interfering products.

Q2: The degradation rate is much slower than expected from the literature. Why?

A2: This could be due to several factors:

  • "Inner Filter" Effect: At high concentrations, the target compound itself can absorb most of the incident light at the surface of the solution, preventing photons from penetrating deeper into the sample. This self-shading slows the overall reaction rate.

    • Solution: Work at lower concentrations where the absorbance of the solution at the irradiation wavelength is low (typically <0.02).

  • Presence of Quenchers: Other substances in your sample matrix (e.g., in wastewater or soil extracts) can deactivate the excited state of your benzoxazole or scavenge reactive oxygen species, inhibiting the degradation process.

    • Solution: If working with complex matrices, try to isolate the effect of the matrix by running experiments in a purified solvent as a baseline.

  • Wavelength Mismatch: The output spectrum of your lamp may not sufficiently overlap with the absorption spectrum of the halogenated benzoxazole.

    • Solution: Measure the UV-Vis absorption spectrum of your compound. Ensure that your light source emits at wavelengths where your compound absorbs.

FAQs: Analytical Troubleshooting

Q1: I'm having trouble getting good peak shapes for my halogenated benzoxazole in GC-MS.

A1: Poor peak shape (tailing, fronting, splitting) is a common problem in GC analysis.[14][17]

  • Peak Tailing: Often caused by active sites in the inlet liner or column that interact with the analyte.

    • Solution: Use a deactivated inlet liner. Check for column degradation (bleed) and bake out or trim the column. Ensure your sample is not too acidic or basic.

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Dilute your sample or inject a smaller volume.

  • Peak Splitting: Can be caused by a dirty inlet liner, poor injection technique, or incompatibility between the sample solvent and the stationary phase.

    • Solution: Clean or replace the inlet liner. Ensure a fast, smooth injection. Dissolve the sample in a solvent that is compatible with your column's stationary phase.[14]

Q2: Identifying degradation products by MS is difficult. How can I improve this?

A2: The presence of halogens creates unique challenges and opportunities for MS analysis.[14]

  • Complex Isotopic Patterns: Chlorine and bromine have characteristic isotopic signatures (³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br). This is a powerful tool for confirming the presence of these halogens in a molecule.

    • Strategy: Use the isotopic pattern to count the number of Cl or Br atoms in a fragment ion. A loss of this pattern can confirm a dehalogenation step.[14]

  • Ambiguous Fragmentation: It can be difficult to pinpoint the exact structure of an intermediate from its fragmentation pattern alone.

    • Strategy: If possible, synthesize potential intermediates to use as analytical standards for comparison of retention times and mass spectra. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing you to determine the elemental composition of intermediates and narrow down possible structures.

ProblemPotential CauseRecommended Solution
Microbial Study: No degradationCompound toxicityDecrease initial concentration; perform MIC assay.
Inactive microbial cultureUse a fresh, actively growing inoculum; verify viability.[12]
Sub-optimal conditionsOptimize pH, temperature, and aeration/anaerobiosis.[11]
Photochemical Study: Low reaction rateInner filter effectUse lower analyte concentrations (Abs < 0.02).
Wavelength mismatchMatch lamp emission spectrum to analyte's absorption spectrum.
Presence of quenchersPurify sample matrix or run in a clean solvent for baseline.
Analytical: Poor GC peak shapeActive sites in systemUse a deactivated inlet liner; trim the column.[14][17]
Column overloadDilute the sample or reduce injection volume.[14]
Analytical: Unidentified intermediatesAmbiguous MS dataUse HRMS for elemental composition; synthesize standards.
Co-elution of analytesOptimize chromatographic gradient/temperature program; use a different column.[18]

Table 1: Summary of Common Troubleshooting Scenarios.

Section 3: Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

This protocol provides a general framework for assessing the aerobic degradation of a halogenated benzoxazole by a pure microbial culture.

  • Prepare Inoculum: Inoculate 50 mL of a suitable growth medium (e.g., Nutrient Broth) with a single colony of your test microorganism. Incubate with shaking (e.g., 150 rpm) at the optimal temperature until it reaches the late exponential growth phase.

  • Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove residual growth medium. Resuspend the final pellet in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Setup Microcosms: In sterile 250 mL flasks, add 100 mL of MSM.

  • Spiking: Add the halogenated benzoxazole from a sterile stock solution (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the final target concentration (e.g., 10 mg/L). Note: Ensure the solvent volume is low (<0.1% v/v) to avoid toxicity.

  • Inoculation: Inoculate the test flasks with 1 mL of the washed cell suspension.

  • Controls: Prepare the following controls:

    • Abiotic Control: Flask with MSM and the test compound, but no inoculum (to check for abiotic degradation like hydrolysis).

    • Adsorption Control: Flask with MSM, test compound, and an equivalent amount of heat-killed or sodium azide-poisoned inoculum.

  • Incubation: Incubate all flasks under the same conditions as the inoculum culture (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 1 mL) from each flask. Prepare the sample for analysis (e.g., by extraction with ethyl acetate followed by GC-MS or by direct injection for HPLC) to quantify the parent compound and identify any degradation products.

Protocol 2: Photochemical Degradation Assay

This protocol outlines a method for studying the direct photolysis of a halogenated benzoxazole in an aqueous solution.

  • Prepare Solution: Prepare a solution of the halogenated benzoxazole in high-purity water (or a buffered solution at a specific pH) at a low concentration (e.g., 1-5 mg/L). The final solution should be optically thin (absorbance < 0.02 at the irradiation wavelengths).

  • Reactor Setup: Place a known volume of the solution (e.g., 20 mL) into a quartz reaction vessel. Quartz is essential for transmitting UV light below ~300 nm.

  • Light Source: Use a suitable light source, such as a xenon arc lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths. Position the reactor at a fixed distance from the lamp. A cooling system should be in place to maintain a constant temperature.

  • Dark Control: Prepare an identical reactor, but wrap it completely in aluminum foil to exclude all light. Place it under the same temperature conditions as the irradiated sample. This control measures any degradation not due to light (e.g., hydrolysis, thermal degradation).

  • Irradiation: Turn on the light source and allow it to stabilize. Start the experiment by exposing the sample to the light. Stir the solution continuously to ensure homogeneity.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the solution from both the irradiated sample and the dark control.

  • Analysis: Immediately analyze the samples by HPLC-DAD or LC-MS to determine the concentration of the parent compound. The appearance of new peaks can indicate the formation of degradation products.

  • Data Interpretation: Plot the concentration of the halogenated benzoxazole versus time for both the irradiated and dark samples. The difference in degradation rates between the two indicates the effect of photolysis.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Journal of Environmental Monitoring.
  • UNIT 8 BIODEGRADATION OF XENOBIOTIC COMPOUNDS. eGyanKosh.
  • Technical Support Center: Characterization of Halogenated Organic Compounds. (2025). BenchChem.
  • Biodegrad
  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (2021). Environmental Science: Processes & Impacts.
  • Sources of Error in the Evaluation of Photocatalytic CO₂ Reduction Activity. (2022). Perfectlight Technology.
  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1992). FEMS Microbiology Reviews.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology.
  • Storing Bacterial Samples for Optimal Viability. Thermo Fisher Scientific - US.
  • Study on the biodegradation of persistent organic pollutants (POPs). (2020). Bioscience, Biotechnology, and Biochemistry.
  • What are the Reasons for Resolution Failure in HPLC?.
  • Preservation of microorganisms: Short-term and Long-term methods. (2025). Microbe Online.
  • Microbial degradation of aromatic polycyclic nd halogenatd arom
  • Bioremediation of Persistent Organic Pollutants in Environment: Alternatives and Limitations. (2023). Journal of Food Health and Bioenvironmental Science.
  • PERSISTENT ORGANIC POLLUTANTS. IPCS INCHEM.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2014). Journal of Mass Spectrometry.
  • Persistent Organic Pollutants: A Global Issue, A Global Response. (2025). US EPA.
  • Troubleshooting in HPLC: A Review. (2022). International Journal of Scientific Development and Research.
  • The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. (2024). MDPI.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019).
  • Abiotic degrad
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. (2013).
  • Degradation of Halogenated Aromatics by Actinomycetes.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • A Guide to Bacteria Preservation: Refrigeration, Freezing and Freeze Drying. GoldBio.
  • (PDF) Technical Guidance on Biodegradation Testing of Difficult Substances and Mixtures in Surface Water. (2023).
  • A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted W
  • (PDF) Photochemical Degradation of Halogenated Compounds: A Review. (2012).
  • Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. (2022). Vrije Universiteit Amsterdam.
  • Photolytic Transformation of Organic Pollutants on Soil SurfacesAn Experimental Approach. (2000). Environmental Science & Technology.
  • Best Research Practices for Reliable Bacterial Culture. The Scientist.
  • What is the percent error in the photodegradation efficiency?.
  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). MDPI.
  • Abiotic and Biotic Polymer Degradation Mechanisms. (2022). Encyclopedia.pub.
  • Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. (2021). Frontiers in Microbiology.
  • Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships.
  • MICROBIAL DEGRADATION OF XENOBIOTIC POLLUTIONS: MECHANISMS AND APPLICATIONS.
  • Preservation of Viable Microorganisms in the Laboratory: An Overview of Basics, Methods and Practical Recommendations for Beginners. (2023). Austin Publishing Group.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Biodegradation of persistent organic pollutants in soil, water and pristine sites by cold-adapted microorganisms: Mini review.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell.
  • Ten Most Common Troubleshooting GC FAQs. LabRulez GCMS.
  • Developments in the analysis of volatile halogenated compounds.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). MDPI.
  • Photocatalytic remediation of persistent organic pollutants (POPs): A review. ScienceDirect.
  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for W

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Benzoxazole Cyclization Reactions

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in benzoxazole cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in benzoxazole cyclization reactions. Here, we will explore common issues and provide actionable, scientifically-grounded solutions to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.

Q1: My benzoxazole synthesis is resulting in a consistently low yield. What are the fundamental factors I should investigate first?

A1: A low yield in benzoxazole synthesis is a common hurdle that can often be traced back to a few key areas. A systematic evaluation of these factors is the most effective troubleshooting approach.

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities present in 2-aminophenol or its coupling partner (such as a carboxylic acid or aldehyde) can significantly hinder the reaction.[1][2] Notably, 2-aminophenols are prone to air oxidation, which can lead to the formation of colored impurities and a subsequent reduction in yield.[1][2]

    • Recommendation: Always verify the purity of your reagents using methods like NMR or melting point analysis. If impurities are suspected, purification by recrystallization or distillation is strongly advised before use.[2]

  • Inert Atmosphere: Many of the reagents and intermediates involved in benzoxazole synthesis are sensitive to air and moisture.[1] The 2-aminophenol starting material is particularly susceptible to oxidation.

    • Recommendation: To prevent degradation and the formation of unwanted byproducts, it is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can dramatically influence the efficiency of the cyclization.[1][3]

    • Recommendation: Critically re-evaluate your reaction conditions. Consult the literature for precedents with similar substrates to establish a reliable starting point.[1]

Q2: My reaction appears to stall and fails to reach completion. What steps can I take to drive the reaction forward?

A2: A stalled reaction is a frustrating but solvable problem. Several factors could be at play:

  • Insufficient Temperature: The reaction may lack the necessary activation energy to proceed to completion.

    • Recommendation: Consider a stepwise increase in the reaction temperature while closely monitoring the progress with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions may even require temperatures as high as 130°C to achieve satisfactory yields.[1][4]

  • Catalyst Deactivation: The catalyst's activity may have diminished over time, especially if you are using a recyclable catalyst.

    • Recommendation: Adding a fresh portion of the catalyst can often restart a stalled reaction.[1] Ensure your catalyst is fresh and has been stored according to the manufacturer's recommendations.

  • Stoichiometry: Incorrect stoichiometry of the reactants can prevent the reaction from going to completion.

    • Recommendation: Carefully verify the molar ratios of your reactants. In some cases, using a slight excess of one reactant can help to drive the equilibrium towards the product.

Q3: I'm observing a significant amount of side products, which complicates purification. What are the likely culprits and how can I minimize them?

A3: The formation of side products not only reduces the yield of your desired benzoxazole but also presents challenges in downstream purification.

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[3]

    • Recommendation: To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[1] The addition of a suitable oxidant may also be necessary in some cases.

  • Dimerization/Polymerization: 2-aminophenol has the potential to self-condense or polymerize, particularly at elevated temperatures or under strongly acidic or basic conditions.[1]

    • Recommendation: Carefully control the reaction temperature and pH to minimize these side reactions.

Q4: How critical is the choice of catalyst, and how do I select the right one for my specific reaction?

A4: The catalyst is a pivotal component in most benzoxazole syntheses, and an inappropriate or inactive catalyst is a frequent cause of low yields.[1]

  • Catalyst Type: A wide array of catalysts can be effective for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., PPA, TfOH), various metal catalysts (based on copper, palladium, etc.), nanocatalysts, and ionic liquids.[1][5][6]

  • Substrate Compatibility: The electronic properties of your substrates will often dictate the optimal catalyst. For instance, electron-rich or electron-neutral substrates may react efficiently under milder conditions. Conversely, electron-deficient substrates often necessitate stronger acids or higher temperatures to facilitate cyclization.[1]

    • Recommendation: A thorough literature search for reactions with similar substrates is the best starting point for selecting a suitable catalyst.

Q5: My 2-aminophenol starting material has darkened over time. Is it still usable?

A5: The darkening of 2-aminophenol is a visual indicator of oxidation due to exposure to air.[2] This oxidation introduces impurities that can interfere with the cyclization reaction.

  • Recommendation: It is highly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure the best possible outcome for your synthesis.[2]

Visualizing the Troubleshooting Process

A logical workflow is essential for effectively troubleshooting synthetic problems. The following diagram outlines a decision-making process for addressing low product yield.

TroubleshootingWorkflow Start Low Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Re-evaluate Reaction Conditions (T, t, solvent) Start->CheckConditions CheckCatalyst Assess Catalyst Activity & Choice Start->CheckCatalyst InertAtmosphere Ensure Inert Atmosphere Start->InertAtmosphere Purify Purify Starting Materials CheckPurity->Purify Impurities Detected OptimizeT Optimize Temperature & Time CheckConditions->OptimizeT Sub-optimal ChangeCatalyst Select/Replace Catalyst CheckCatalyst->ChangeCatalyst Inactive or Inappropriate UseInert Implement Inert Atmosphere Technique InertAtmosphere->UseInert Not Utilized Success Improved Yield Purify->Success OptimizeT->Success ChangeCatalyst->Success UseInert->Success

Caption: A decision-making flowchart for troubleshooting low product yield.

Data-Driven Optimization: The Impact of Reaction Conditions

The efficiency of benzoxazole formation is highly sensitive to the reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence the yield and reaction time. The following table provides a comparative look at the synthesis of 2-phenylbenzoxazole under various catalytic conditions.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
No Catalyst-130120
p-TsOH10110885
TfOH5100492
CuI5120688
Fe3O4@SiO2-SO3H0.03 g500.595[7]
BAIL gel1130598[4]

This table is for comparative purposes. Optimal conditions will vary depending on the specific substrates.

Experimental Protocols

General Procedure for a Metal-Catalyzed Benzoxazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 2-aminophenol (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), and the chosen catalyst (e.g., 1-10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, DMF, or toluene).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-130°C).[4][8]

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a cold solvent, such as ethanol, followed by recrystallization or column chromatography.[8]

Protocol for Purification of 2-Aminophenol by Recrystallization
  • Dissolution: In a flask, dissolve the impure 2-aminophenol in a minimum amount of hot solvent (a mixture of ethanol and water is often effective).

  • Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: While hot, filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Patel, A. B., & Shaikh, F. M. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Research and Analytical Reviews, 6(2), 897-910. Available from: [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. Available from: [Link]

  • Kavitha, M., & Saravanan, G. (2021). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 769-785. Available from: [Link]

  • Kumar, R. V. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. A Review. Asian Journal of Chemistry, 16(3-4), 1139-1154.
  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available from: [Link]

  • Wang, Y., Li, Y., Wu, H., Wei, W., & Wang, H. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available from: [Link]

  • Hakimi, F., Mohammadi, A., & Arghavani-Beydokhti, S. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. Available from: [Link]

  • Yadav, P., & Gacche, R. (2018). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. International Journal of Scientific Research in Science and Technology, 4(8), 1-8. Available from: [Link]

  • Ube, H., & Shimizu, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15456-15468. Available from: [Link]

  • Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2024). The Effect Study of Various Parameters on the Synthesis of Benzoxazole Derivatives Utilizing Cadmium Oxide Nanoparticles. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 329-340. Available from: [Link]

  • Doan, T. L., Nguyen, T. T., & Tran, P. H. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific reports, 11(1), 1-10. Available from: [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Different methods for benzoxazole synthesis using alkynones. RSC Advances, 13(34), 24093-24111. Available from: [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). A general mechanism for benzoxazole synthesis. RSC Advances, 13(34), 24093-24111. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available from: [Link]

  • Mohammadi, A., Arghavani-Beydokhti, S., & Hakimi, F. (2024). Catalyst Fe3O4@SiO2-DETA-Mg: Efficient and One-step Synthesis of Benzoxazoles. Journal of Synthetic Chemistry, 3(3), 209-216. Available from: [Link]

  • Li, J., Wang, Y., Li, Y., & Wang, H. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Catalysts, 13(4), 658. Available from: [Link]

  • Kotharkar, S. A., & Shinde, D. B. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society, 18(5), 568-573. Available from: [Link]

  • Wang, Y., Li, Y., Wu, H., Wei, W., & Wang, H. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available from: [Link]

  • Sharma, V., & Kumar, P. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-183. Available from: [Link]

  • Kim, D. W., & Jeong, H. J. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1848-1855. Available from: [Link]

  • van der Westhuyzen, C. H. (2011). Studies in the Synthesis of Benzoxazole Compounds (Doctoral dissertation, University of Johannesburg). Available from: [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2012). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1253-1261.
  • Ube, H., & Shimizu, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18091-18101. Available from: [Link]

  • Player, M. R., & Morris, J. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4305. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Scientific Reports, 12(1), 1-13. Available from: [Link]

Sources

Troubleshooting

Solvent effects on the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Technical Support Center: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole Role: Senior Application Scientist Subject: Optimization of Solvent Systems for the 3-Chlorination of Benzisoxazole Intermediates Reference ID:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

Role: Senior Application Scientist Subject: Optimization of Solvent Systems for the 3-Chlorination of Benzisoxazole Intermediates Reference ID: TSC-BZXZ-003[1]

Executive Summary

The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also referred to as 6-bromo-3,5-dichlorobenzo[d]isoxazole) hinges on the critical transformation of the 3-hydroxy/3-oxo precursor into the 3-chloro derivative.[1]

This reaction is chemically deceptive. While theoretically a simple nucleophilic substitution using phosphoryl chloride (


), the presence of the halogenated benzene ring (6-Br, 5-Cl) significantly deactivates the system.[1] Furthermore, the 1,2-benzisoxazole core is sensitive to base-catalyzed Ring Opening (Kemp Elimination) , a side reaction driven by improper solvent polarity and temperature control.[1]

This guide provides a solvent selection matrix, a validated protocol, and a troubleshooting decision tree to maximize yield and suppress ring-opening byproducts.

Part 1: Solvent Selection Matrix (Thermodynamics vs. Kinetics)

The choice of solvent dictates the reaction pathway between the desired aromatization (chlorination) and the undesired ring degradation .

Solvent SystemReaction RateSolubility of PrecursorRisk of Ring OpeningRecommendation
Neat

High High (at reflux)ModerateStandard. Best for small scale (<10g).[1] Hard to quench safely.
Toluene ModerateLow (Heterogeneous)Low Preferred for Scale-up. Poor solubility protects the product from side reactions.[1]
Acetonitrile (MeCN) HighModerateHighAvoid unless catalyzed. Polarity stabilizes the ionic transition state but also facilitates nucleophilic attack on the ring.
DMF (Catalytic) Very High N/AHigh (Exotherm)Use with Caution. Forms Vilsmeier reagent in situ. violent exotherm risk.[1]
Chlorobenzene ModerateModerateLowGood alternative to Toluene if higher reflux temp (

) is needed.[1]

Part 2: Validated Experimental Protocol

Target Reaction: Chlorodehydroxylation of 6-Bromo-5-chlorobenzisoxazol-3-ol.[1]

Reagents:
  • Precursor: 6-Bromo-5-chlorobenzisoxazol-3-ol (1.0 eq)[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq)[1]
    
  • Base: Triethylamine (

    
    ) (1.0 - 1.2 eq)[1]
    
  • Solvent: Toluene (anhydrous, 10 volumes)

Step-by-Step Methodology:
  • Slurry Formation: Charge the reaction vessel with the precursor and Toluene. The starting material will likely not dissolve completely; this is expected.

  • Base Addition: Add

    
     slowly at room temperature. The mixture may thicken as the salt forms.
    
  • Reagent Addition: Add

    
     dropwise. Critical: Maintain internal temperature 
    
    
    
    to prevent premature exotherms.
  • Heating Ramp: Slowly heat the mixture to 80–90°C .

    • Why? Rapid heating can cause "thermal runaway" if the Vilsmeier-type intermediate forms too quickly.[1]

  • Reaction Monitoring: Hold at 90°C for 4–6 hours.

    • Endpoint: HPLC should show <1% starting material.

    • Visual Cue: The slurry usually clears to a dark amber solution as the conversion proceeds.

  • Quench (The Danger Zone): Cool to 20°C. Pour the reaction mixture slowly into ice-cold water (maintain

    
    ).
    
    • Warning:

      
       hydrolysis is exothermic. High temps during quench will hydrolyze the newly formed C-Cl bond back to the starting material.[1]
      
  • Isolation: Extract with Ethyl Acetate. Wash with saturated

    
     (to remove phosphoric acid byproducts).[1] Dry over 
    
    
    
    and concentrate.

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction stalled at 60% conversion. Should I add more base?

No. Adding excess base (especially Pyridine or TEA) promotes the Kemp Elimination , opening the isoxazole ring to form a salicylate nitrile byproduct.

  • Corrective Action: Add a catalytic amount of Imidazole (0.1 eq) or DMF (3-5 drops).[1] These act as nucleophilic catalysts, forming a reactive intermediate that attacks the 3-OH group more aggressively than

    
     alone, without requiring higher temperatures.
    
Q2: I see a new spot on TLC that is more polar than the product. What is it?

This is likely the Ring-Opened Nitrile (2-hydroxy-4-chloro-5-bromo-benzonitrile derivative).[1]

  • Cause: The reaction temperature was too high (

    
    ) or the quench was performed at high temperature.
    
  • Prevention: Switch from Chlorobenzene back to Toluene to cap the temperature at

    
    . Ensure the quench pH remains neutral/mildly acidic; alkaline hydrolysis destroys the ring.
    
Q3: The product solidifies as a "gum" during workup. How do I purify it?

3,5-dichloro-6-bromo-1,2-benzoxazole is highly lipophilic.[1]

  • Solution: Recrystallize from Heptane/IPA (9:1) .

  • Protocol: Dissolve the crude gum in minimal hot IPA, then slowly add Heptane until turbidity persists. Cool to

    
    . This specific solvent system rejects the polar ring-opened impurities.[1]
    

Part 4: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Solvent Influence

This diagram illustrates the competition between the desired chlorination and the undesired ring opening, highlighting where solvent choice intervenes.

ReactionPathway cluster_solvents Solvent Effects Start Precursor: 6-Bromo-5-chloro- benzisoxazol-3-ol Inter Intermediate: Phosphorylated Species Start->Inter POCl3 + Base (Fast in MeCN, Slow in Toluene) Product Target Product: 6-Bromo-3,5-dichloro- 1,2-benzoxazole Inter->Product Cl- Attack (SNAr) (Favored by Toluene/Heat) SideProduct Side Product: Ring-Opened Nitrile Inter->SideProduct Base/Heat (>100°C) (Favored by Polar Solvents) Toluene Toluene: Suppresses Side Product DMF DMF/MeCN: Accelerates Both Paths

Caption: Kinetic competition between 3-chlorination (green path) and ring opening (red path).[1] Non-polar solvents like Toluene favor the green path by destabilizing the ionic transition state required for ring opening.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Issue Encountered Stalled Reaction Stalled (<70% Conv.) Problem->Stalled Impurity High Impurities (Ring Opening) Problem->Impurity Solubility Check Solubility Stalled->Solubility Precursor visible? Temp Check Temperature Impurity->Temp Temp > 100°C? Action1 Add Catalyst: DMF (5 drops) or Imidazole Solubility->Action1 Yes (Heterogeneous) Action2 Switch Solvent: Chlorobenzene (Higher BP) Solubility->Action2 No (Homogeneous but slow) Action3 Reduce Base Loading: Use 1.05 eq TEA Temp->Action3 Yes (Base mediated decomp) Action4 Control Quench: Keep <15°C Temp->Action4 No (Hydrolysis during workup)

Caption: Diagnostic flow for addressing common synthetic failures in benzisoxazole chlorination.

References

  • Synthesis of 3-chloro-1,2-benzisothiazole (Analogous Chemistry)

    • Source: PrepChem.com[1]

    • Relevance: Establishes the baseline protocol for chlorination of the 3-oxo/hydroxy heterocycle, highlighting the temperature dependence ( ) and workup sensitivity.
    • URL:[Link]

  • Benzisoxazole Synthesis and Reactivity

    • Source: Organic Chemistry Portal (Larock et al.)
    • Relevance: Details the sensitivity of the benzisoxazole ring to ring-opening conditions and provides mechanistic insights into the N-O bond stability.
    • URL:[Link][1]

  • Solvent Effects in Heterocyclic Chlorin

    • Source: BenchChem Troubleshooting Guide[1]

    • Relevance: Discusses the impact of solvent polarity (MeCN vs Toluene)
  • 6-Bromo-5-chlorobenzo[d]oxazol-2(3H)

    • Source: BLD Pharm[1][2]

    • Relevance: Provides physical property data for the brominated/chlorinated precursor, essential for understanding solubility challenges in non-polar solvents.

Sources

Optimization

Scaling up the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (chemically defined as 6-Bromo-5-chloro-1,2-benzisoxazol-3-yl chloride ). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (chemically defined as 6-Bromo-5-chloro-1,2-benzisoxazol-3-yl chloride ).

This guide prioritizes process safety, impurity control, and yield optimization during the transition from milligram-scale medicinal chemistry to kilogram-scale process development.

Subject: 6-Bromo-3,5-dichloro-1,2-benzoxazole Ticket ID: SC-BZ-882 Status: Resolved / Knowledge Base Article

Compound Architecture & Retrosynthetic Logic

Before initiating scale-up, verify the structural numbering to ensure the correct isomer is targeted. The nomenclature "3,5-dichloro" in a 1,2-benzoxazole (benzisoxazole) system implies:

  • Position 3 (Heterocycle): Chlorine atom (formed via deoxychlorination).

  • Position 5 (Benzene Ring): Chlorine atom.

  • Position 6 (Benzene Ring): Bromine atom.[1][2]

Retrosynthetic Pathway: The most robust route for scale-up avoids late-stage electrophilic halogenation on the benzene ring (which suffers from poor regioselectivity). Instead, we utilize a pre-functionalized salicylate precursor.

  • Target: 6-Bromo-3,5-dichloro-1,2-benzoxazole

  • Intermediate: 6-Bromo-5-chloro-1,2-benzisoxazol-3-ol (or 3-one tautomer)

  • Starting Material: 4-Bromo-5-chlorosalicylic acid (or methyl ester)

Critical Scale-Up Workflow

This protocol focuses on the most hazardous and technically demanding step: The C3-Chlorination (Deoxychlorination).

Phase A: Formation of the 3-Hydroxy Core
  • Reagents: 4-Bromo-5-chlorosalicylic acid, Hydroxylamine hydrochloride (

    
    ), Carbonyldiimidazole (CDI) or 
    
    
    
    .
  • Process: Formation of the hydroxamic acid followed by cyclization.

  • Scale-Up Note: Ensure complete removal of residual hydroxylamine before moving to the next step, as it can react violently with chlorinating agents.

Phase B: Deoxychlorination (The "3-Chloro" Installation)

This is the critical step where "3,5-dichloro" is established.

  • Reagents: Phosphoryl chloride (

    
    ), Phosphorus pentachloride (
    
    
    
    ), or Thionyl chloride (
    
    
    ) with DMF catalyst.
  • Base: Triethylamine (

    
    ) or Pyridine (optional, to scavenge HCl).
    

Step-by-Step Protocol:

  • Inertion: Purge reactor with

    
    . Moisture initiates violent decomposition of 
    
    
    
    .
  • Slurry Formation: Suspend 6-Bromo-5-chloro-1,2-benzisoxazol-3-ol in anhydrous toluene or chlorobenzene (5-8 volumes).

  • Catalyst Addition: Add catalytic DMF (0.1 eq). This forms the Vilsmeier-Haack active species, significantly lowering the activation energy.

  • Reagent Addition: Add

    
     (1.5 - 2.0 eq) slowly at 20-30°C. Monitor Exotherm. 
    
  • Reaction: Heat to 80-90°C. Evolution of HCl gas will be significant. Scrubbing is mandatory.

  • Quench (CRITICAL): Do not add water to the reactor. Perform an Inverse Quench : Transfer the reaction mixture slowly into a chilled (

    
    ) Sodium Bicarbonate solution.
    

Troubleshooting & FAQs

Direct solutions to common operator issues.

Q1: The reaction mixture solidified during POCl3 addition. What happened?

Diagnosis: "Stalling" or Pumping Issue. Cause: The intermediate Vilsmeier adduct or the hydrochloride salt of the product can precipitate in non-polar solvents like toluene, creating a thick slurry that impedes stirring and heat transfer. Solution:

  • Immediate: Increase agitation speed (RPM).

  • Prevention: Switch solvent to Chlorobenzene or add a co-solvent like Acetonitrile (if compatible with temperature) to maintain solubility. Ensure the reactor has a high-torque overhead stirrer, not a magnetic bar.

Q2: We are seeing a "dimer" impurity (approx. double MW) by LC-MS.

Diagnosis: Ether linkage formation. Cause: Incomplete chlorination allows the product (3-Cl) to react with unreacted starting material (3-OH) under basic/hot conditions, forming a -O- bridge. Solution:

  • Ensure excess

    
      (at least 1.5 eq) is maintained throughout.
    
  • Do not let the reaction "cook" too long after conversion is complete.

  • Verify moisture content of the solvent; water consumes

    
    , changing the effective stoichiometry.
    
Q3: The quench released a massive plume of gas and overheated.

Diagnosis: Thermal Runaway / Delayed Hydrolysis. Cause: Direct addition of water to hot


 creates an autocatalytic exothermic spike.
Solution: 
  • Protocol Violation: Never add water to the reaction.

  • Correct Protocol: Cool reaction mix to 25°C. Pump reaction mix into a vigorously stirred ice/water/base mixture (Inverse Quench).

  • Rate Control: Limit addition rate to maintain Quench Tank T < 15°C.

Q4: Low yield after workup (Product missing in organic layer).

Diagnosis: Hydrolysis during extraction. Cause: The C3-Chlorine is an imidoyl chloride analog; it is susceptible to hydrolysis back to the 3-OH starting material if the pH is too high or temperature is too high during workup. Solution:

  • Keep workup cold (<10°C).[1]

  • Avoid strong caustic washes (NaOH). Use saturated

    
     or water.
    
  • Dry organic layer immediately over

    
     and concentrate.
    

Data & Specifications

Process Parameters Table
ParameterSpecificationReason for Control
Solvent Water Content < 0.05% (KF)Water destroys

, generates HCl, and reduces yield.
Reaction Temp

Below 80°C: Slow kinetics. Above 95°C: Tarry degradation.
POCl3 Equivalents 1.5 - 2.0 eqExcess required to drive equilibrium and prevent dimerization.
Quench Temp < 15°CPrevents hydrolysis of the labile C3-Cl bond.
Scrubber Load > 3.0 eq NaOHMust neutralize stoichiometric HCl + excess

hydrolysis.

Visual Logic: Synthesis & Safety Workflow

The following diagram illustrates the critical control points (CCPs) and safety barriers for the chlorination step.

G Start Precursor: 6-Bromo-5-chloro-1,2-benzisoxazol-3-ol Reagents Reagents: POCl3 + DMF (cat) + Toluene Start->Reagents Suspend in dry solvent Reaction Reaction: Deoxychlorination (85°C, 4-6 hrs) Reagents->Reaction Slow addition SafetyCheck CCP: HCl Scrubbing & Exotherm Monitoring Reaction->SafetyCheck Generates HCl Gas Quench Inverse Quench: Pour Mix into Ice/NaHCO3 Reaction->Quench Completion (HPLC) SafetyCheck->Reaction Workup Phase Separation: Keep <10°C to prevent Hydrolysis Quench->Workup Exothermic! Product Product: 6-Bromo-3,5-dichloro-1,2-benzoxazole Workup->Product Concentration

Caption: Workflow for the deoxychlorination of the benzisoxazole core, highlighting the Critical Control Point (CCP) for HCl management and the inverse quench requirement.

References

  • Benzisoxazole Core Synthesis

    • Synthesis of 1,2-benzisoxazoles: A review of classical and modern approaches. (2023).[3] Chimica Oggi. Retrieved from

  • Scale-Up Safety

    • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020).[4] Contract Pharma. Retrieved from

  • Chlorination Protocols

    • Chlorination and bromination of aromatic compounds at atmospheric pressure. (US Patent 6118018A). Retrieved from

  • Compound Data

    • 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2).[5]Sigma-Aldrich Technical Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Characterization of Polychlorinated Aromatic Compounds

Welcome to the technical support center for the characterization of polychlorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of polychlorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these persistent organic pollutants (POPs). Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common pitfalls encountered during experimental workflows.

The analysis of polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs), presents significant analytical challenges due to their low concentrations in complex matrices, the large number of congeners, and their high toxicity.[1][2] This guide provides practical, field-proven insights to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to quickly address issues you may encounter:

1. Why am I seeing poor peak shapes and tailing in my chromatograms?

Poor peak shape, particularly tailing, can be caused by several factors. It is often associated with a contaminated GC injector, a deteriorated capillary column, or issues within the mass spectrometer's ion source.[3] The use of halogenated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride in the ion source, causing analytes to adsorb and then slowly release, resulting in peak tailing.[3]

2. I'm having trouble separating critical isomer pairs. What can I do?

Co-elution of isomers is a frequent challenge in the analysis of polychlorinated aromatic compounds, as no single gas chromatography column can separate all 209 PCB congeners.[4][5] To address this, consider adjusting your GC oven temperature program by lowering the initial temperature or decreasing the ramp rate to improve separation.[6] Utilizing a longer or narrower internal diameter GC column can also enhance separation efficiency.[6] For confirmation of 2,3,7,8-TCDF, a secondary column like a DB-225 or SP-2330 is often necessary.[4]

3. My analyte signals are suppressed, and I suspect matrix effects. How can I confirm and mitigate this?

Matrix effects occur when components of the sample other than the analyte interfere with the measurement, often leading to ion suppression in the mass spectrometer.[7] To confirm matrix effects, you can perform a post-extraction spike by adding a known amount of analyte to a sample extract just before analysis and comparing the response to a standard in a neat solvent.[7] Mitigation strategies include diluting the sample extract, improving sample cleanup procedures, or using isotopically labeled internal standards that co-elute with the analytes to compensate for signal loss.[7][8]

4. What are the best practices for sample preparation to minimize interferences?

Thorough sample preparation is critical for accurate analysis of these compounds at ultra-trace levels.[9] This typically involves extraction followed by multiple cleanup steps to remove interfering compounds from complex matrices like soil, sediment, or biological tissues.[1][9] Common cleanup techniques include using multi-layer silica gel columns, which can remove lipids and other polar interferences, and activated carbon columns for further purification.[10]

5. How do I ensure the quantitative accuracy of my results?

The use of an internal standard method is highly recommended for accurate quantification.[11] Isotope dilution mass spectrometry, where isotopically labeled analogs of the target analytes are added to the sample before extraction, is the gold standard.[8][12] This approach corrects for variations in extraction efficiency, sample cleanup, and instrument response.[11] Regular calibration of the instrument with a series of standards is also essential.[13]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Diagnosing and Resolving Peak Co-elution

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge that can lead to misidentification and inaccurate quantification.[14]

Symptoms:

  • Asymmetrical or broad peaks in the chromatogram.[14]

  • Inconsistent ion ratios for a target analyte across the peak.

  • Inability to meet separation criteria for critical isomer pairs as defined in regulatory methods (e.g., EPA Method 1668).[15]

Troubleshooting Workflow:

A Problem: Suspected Peak Co-elution B Step 1: Review Chromatogram for Asymmetry - Look for shoulders or merged peaks. A->B C Step 2: Check Ion Ratios Across the Peak - Use the mass spectrometer software to monitor ion ratios. - A changing ratio indicates co-elution. B->C D Step 3: Optimize GC Method - Decrease temperature ramp rate. - Lower initial oven temperature. - Optimize carrier gas flow rate. C->D E Step 4: Evaluate a Different GC Column - Use a column with a different stationary phase for altered selectivity. D->E F Step 5: Confirm with a Secondary Column Analysis - As required by methods like EPA 8290A for 2,3,7,8-TCDF confirmation. E->F G Resolution: Isomer-specific quantification achieved. F->G

Caption: Decision tree for troubleshooting peak co-elution.

Guide 2: Identifying and Mitigating Matrix Effects

Matrix effects can severely impact the accuracy and sensitivity of your analysis by causing ion suppression or enhancement in the mass spectrometer.[7]

Symptoms:

  • Low recovery of internal standards.

  • Poor reproducibility of results between samples.

  • Analyte signal is significantly lower in a sample matrix compared to a clean solvent.

Troubleshooting Workflow:

A Problem: Suspected Matrix Effects B Step 1: Perform a Post-Extraction Spike - Add analyte to a blank matrix extract and compare to a neat standard. - Significant signal difference confirms matrix effects. A->B C Step 2: Enhance Sample Cleanup - Add extra cleanup steps (e.g., carbon column, acid wash). - Use techniques like multi-layer silica gel cleanup. B->C D Step 3: Dilute the Sample Extract - Reduces the concentration of interfering matrix components. C->D E Step 4: Utilize Isotope-Labeled Internal Standards - These co-elute and experience similar matrix effects, providing accurate correction. D->E F Resolution: Accurate and reproducible quantification. E->F

Caption: Workflow for addressing matrix effects.

Experimental Protocols

This section provides detailed protocols for key experimental procedures.

Protocol 1: Sample Extraction and Cleanup for PCBs and Dioxins/Furans

This protocol is a generalized procedure based on principles from EPA methods 1668A and 8290A.[4][13]

Materials:

  • Sample (soil, sediment, water, or tissue)

  • Isotopically labeled internal standards

  • Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system[9]

  • Hexane, Toluene, Dichloromethane (pesticide grade or equivalent)

  • Multi-layer silica gel column (containing layers of neutral, acidic, and basic silica gel)

  • Alumina column

  • Activated carbon column

  • Nitrogen evaporator

Procedure:

  • Spiking: Spike the sample with the appropriate isotopically labeled internal standards before extraction.

  • Extraction:

    • Soxhlet: Extract the sample with hexane/toluene for 16-24 hours.

    • PLE: Extract the sample using an automated system with appropriate solvents and temperatures.

  • Concentration: Concentrate the extract to a small volume using a nitrogen evaporator.

  • Multi-layer Silica Gel Cleanup:

    • Load the concentrated extract onto the multi-layer silica gel column.

    • Elute with hexane to remove non-polar interferences.

    • Collect the fraction containing the target analytes.

  • Alumina Column Cleanup:

    • Further purify the eluate from the silica gel column using an alumina column to remove additional polar interferences.

  • Carbon Column Cleanup (for Dioxin-like compounds):

    • Load the sample onto an activated carbon column to separate planar molecules (like dioxins and coplanar PCBs) from non-planar compounds.

    • Elute with different solvents to fractionate the compounds.

  • Final Concentration: Concentrate the final cleaned extract and add a recovery (or injection) standard just before analysis.

Protocol 2: GC-HRMS Instrument Calibration

Calibration is a critical step to ensure the accuracy of quantitative results. This protocol follows the principles of EPA Method 8290A.[4]

Procedure:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards containing the native analytes and a fixed concentration of the isotopically labeled internal standards. The concentration range should bracket the expected sample concentrations.[16]

  • Initial Calibration:

    • Analyze each calibration standard by GC-HRMS.

    • For each analyte, calculate the relative response factor (RRF) relative to its corresponding labeled internal standard.

    • The mean RRF for each analyte should have a relative standard deviation (RSD) of less than 20%.

  • Continuing Calibration Verification (CCV):

    • At the beginning and end of each analytical sequence (and every 12 hours), analyze a mid-level calibration standard.

    • The calculated concentration of each analyte in the CCV must be within a specified percentage (e.g., ±20%) of its true value.

Data Presentation

Table 1: The 12 WHO Toxic PCB Congeners

These congeners are considered "dioxin-like" due to their similar toxicological properties.[15]

Congener NumberIUPAC Name
PCB 773,3',4,4'-Tetrachlorobiphenyl
PCB 813,4,4',5-Tetrachlorobiphenyl
PCB 1052,3,3',4,4'-Pentachlorobiphenyl
PCB 1142,3,4,4',5-Pentachlorobiphenyl
PCB 1182,3',4,4',5-Pentachlorobiphenyl
PCB 1232',3,4,4',5-Pentachlorobiphenyl
PCB 1263,3',4,4',5-Pentachlorobiphenyl
PCB 1562,3,3',4,4',5-Hexachlorobiphenyl
PCB 1572,3,3',4,4',5'-Hexachlorobiphenyl
PCB 1672,3',4,4',5,5'-Hexachlorobiphenyl
PCB 1693,3',4,4',5,5'-Hexachlorobiphenyl
PCB 1892,3,3',4,4',5,5'-Heptachlorobiphenyl
Table 2: Typical GC-HRMS Parameters for Dioxin/Furan Analysis (based on EPA Method 8290A)
ParameterSetting
Gas Chromatograph
GC ColumnDB-5 (60 m x 0.25 mm, 0.25 µm) or equivalent[4]
Oven Program150°C (hold 1 min), ramp to 200°C at 10°C/min, then to 300°C at 5°C/min (hold 10 min) (Example)
Carrier GasHelium
Injection ModeSplitless
High-Resolution Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy35-70 eV
Mass Resolution>10,000
Acquisition ModeSelected Ion Monitoring (SIM)

References

  • Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). (2007). U.S. Environmental Protection Agency. [Link]

  • A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. (2020). Taylor & Francis Online. [Link]

  • Dioxins and Furans – An Analytical Challenge. (2024). Pace Analytical. [Link]

  • Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. (2015). Washington State Department of Ecology. [Link]

  • How to Troubleshoot a PCB Effectively - A Pro Guide. (2025). Viasion Technology. [Link]

  • Dioxin Furan EPA Method 8290. (2024). Summit Environmental Technologies. [Link]

  • Dioxin and Furan Analysis. Eurofins Scientific. [Link]

  • Troubleshooting PCBs Like a Pro: A Step-by-Step Guide Using Diagnostic Tools. (2025). ALLPCB. [Link]

  • Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. ALS. [Link]

  • Development and performance evaluation of an analytical method for the analysis of polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) accumulated in pine needles. (2025). PubMed. [Link]

  • Dioxins and Furans Analysis. Waters Corporation. [Link]

  • Circuit Troubleshooting Techniques: A Practical Guide. (2025). Cadence Design Systems. [Link]

  • Method 1668A Interlaboratory Validation Study Report. (2010). U.S. Environmental Protection Agency. [Link]

  • method 8290a. U.S. Environmental Protection Agency. [Link]

  • Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2010). U.S. Environmental Protection Agency. [Link]

  • DELAWARE RIVER ESTUARY STAGE 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. New Jersey Department of Environmental Protection. [Link]

  • PCB Issue Guide: PCB Failure Analysis and Common Issues. (2024). Millennium Circuits Limited. [Link]

  • Dioxin Sample Prep I IFMS-Inc.com. IFMS Inc. [Link]

  • The Ultimate Guide to PCB Failure Analysis: Causes, Prevention, and Troubleshooting. (2025). Bittele Electronics. [Link]

  • Guidelines for the determination of persistent organic compounds (POPs) in seawater. Ocean Best Practices. [Link]

  • Sampling and Analysis for Polychlorinated Naphthalenes in the Environment. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Dioxins, Furans and dL-PCBs. (2024). Eurofins New Zealand. [Link]

  • Dioxins and Furans Analysis in Soil. Agilent Technologies. [Link]

  • Automated Sample Preparation and Measurement Workflow for Dioxin Analysis AOAC 2023 T045. Shimadzu Corporation. [Link]

  • Determination of Polychlorinated Naphthalenes in Landfill Leachates and its Removal in Wastewater Treatment Processes. (2021). Semantic Scholar. [Link]

  • Analysis of Dioxins Using Automated Sample Preparation System. Dioxin 2018. [Link]

  • Automated Sample Preparation in Dioxin Analysis. Grupo Biomaster. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC. [Link]

  • Advancing polychlorinated phenols (PCB's) analysis in laboratories. (2024). ESSLAB. [Link]

  • Integrated Analysis of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls: A Comparison of the Effectiveness of Selected Methods on Dried Fruit Matrices. (2023). MDPI. [Link]

  • Analysis of polychlorinated biphenyls (PCBs) in human serum. PMC. [Link]

  • PCB isomer profiles in wastewater and sludge samples of the WWTP. ResearchGate. [Link]

  • Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. SpringerLink. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). PMC. [Link]

  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. MDPI. [Link]

  • Isomer specific analysis of PCBs and organochlorine pesticides in Finnish diet samples and selected individual foodstuffs. (2009). Taylor & Francis Online. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). SciSpace. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar. [Link]

  • Quantification of Persistent Organic Pollutants in Various Matrices Using Stir Bar Sorptive Extraction and Isotope Dilution Mass Spectrometry. Duquesne Scholarship Collection. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). PMC. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX. [Link]

Sources

Optimization

Overcoming solubility issues with 6-Bromo-3,5-dichloro-1,2-benzoxazole in assays

Topic: Solubility Optimization & Assay Troubleshooting Status: Active | Tier: Level 3 (Senior Scientist Support) Welcome to the Technical Support Hub. You are likely visiting this page because 6-Bromo-3,5-dichloro-1,2-be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Assay Troubleshooting

Status: Active | Tier: Level 3 (Senior Scientist Support)

Welcome to the Technical Support Hub.

You are likely visiting this page because 6-Bromo-3,5-dichloro-1,2-benzoxazole (hereafter referred to as BDB ) is precipitating in your biochemical or cell-based assays, leading to erratic IC50 curves, flat-lining data, or unexplainable "promiscuous" inhibition.

The Root Cause: BDB is a poly-halogenated benzoxazole. The core scaffold is planar and aromatic, favoring


 stacking. The addition of three heavy halogens (one bromine, two chlorines) significantly increases the lipophilicity (LogP) and reduces aqueous solubility. When you dilute a high-concentration DMSO stock directly into an aqueous buffer, the compound experiences "solvent shock," leading to the formation of colloidal aggregates or micro-crystals that are invisible to the naked eye but devastating to assay data.

This guide provides the protocols to solubilize, stabilize, and validate BDB in your experiments.

Module 1: Diagnostic Triage

Is it a solubility issue or a biological artifact?

Before optimizing buffers, confirm the physical state of the compound in your assay.

Q: How do I know if BDB is precipitating? My wells look clear. A: Visual inspection is insufficient. Micro-precipitates (


) scatter light but do not settle immediately.
Protocol: The Scatter-Based Solubility Limit Test 
  • Prepare Buffer: Use your exact assay buffer (including BSA/detergents if applicable).

  • Titrate: Prepare a 2-fold dilution series of BDB in the buffer (e.g., from

    
     down to 
    
    
    
    ).
  • Incubate: Allow to stand for 60 minutes at room temperature.

  • Read: Measure "Absorbance" at 650 nm or 700 nm (where the compound does not absorb).

    • Result: An increase in OD > 0.005 above background indicates light scattering (precipitation).

    • Advanced: If available, use Dynamic Light Scattering (DLS) to detect colloidal particles (radius > 50 nm).

Module 2: Stock Preparation & Dilution Strategy

Preventing the "Solvent Shock" Crash.

Q: The compound precipitates immediately when I add the DMSO stock to the buffer. How do I fix this? A: This is caused by the rapid change in dielectric constant. You must smooth the transition from 100% DMSO to aqueous buffer.

Method A: Acoustic Dispensing (Gold Standard)

If you have access to an Echo (Labcyte) or similar acoustic dispenser:

  • Dispense nanoliters of 100% DMSO stock directly into the assay plate.

  • Backfill with assay buffer.

  • Why: The tiny droplet size allows rapid dispersion before nucleation can occur.

Method B: The "Intermediate Shift" Protocol (Manual)

If pipetting manually, do not dilute 10 mM stock directly to buffer. Use an intermediate dilution step.

Protocol:

  • Stock: Start with 10 mM BDB in DMSO.

  • Intermediate: Dilute 1:20 into 100% DMSO (Result: 0.5 mM).

  • Step-down: Dilute 1:10 into a solvent-rich buffer (e.g., 10% DMSO in Buffer).

  • Final: Dilute into the final assay buffer to reach the test concentration (e.g., 1% DMSO final).

Critical Note: Ensure your assay can tolerate 0.5% - 1.0% DMSO. Perform a DMSO tolerance test on your enzyme/cells first [1].

Module 3: Assay Buffer Optimization

Keeping BDB in solution during the experiment.

Q: What additives can I use to stabilize BDB? A: You need to disrupt the hydrophobic interactions driving aggregation. Non-ionic detergents are essential for this scaffold.

Recommended Additive Matrix:

Additive ClassReagentConcentrationMechanism
Surfactant Triton X-100 0.01% (v/v)Prevents colloidal aggregation (critical for BDB).
Surfactant Tween-20 0.05% (v/v)Alternative if Triton inhibits your enzyme.
Carrier Protein BSA (Fatty Acid Free) 0.1 mg/mLActs as a "sink" to keep monomeric compound in solution.
Co-solvent DMSO 1.0% - 2.0%Maintains solubility of the halogenated core.

Warning: Do not use globulin-rich serum (FBS) in biochemical assays if possible, as BDB may bind non-specifically to albumin, reducing free fraction (shift in IC50) [2].

Module 4: Ruling out False Positives (Aggregation)

The "PAINS" and Aggregator Check.

Q: I see inhibition, but is it real? A: Halogenated benzoxazoles can form "colloidal aggregates" that sequester enzymes, causing false inhibition. This is the most common artifact for this chemical class.

The Detergent Sensitivity Test:

  • Run 1: Measure IC50 of BDB in standard buffer.

  • Run 2: Measure IC50 of BDB in buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • Scenario A: IC50 remains similar (within 2-3 fold).

      
      True Inhibitor. 
      
    • Scenario B: Inhibition disappears or IC50 shifts >10-fold.

      
      False Positive (Aggregator). 
      

Visualizing the Logic:

SolubilityLogic Start Issue: BDB Assay Variability CheckPrecip Step 1: Scatter Test (OD650) Start->CheckPrecip IsPrecip Result: High Scatter? CheckPrecip->IsPrecip OptimizeBuffer Action: Add 0.01% Triton X-100 & Increase DMSO to 1% IsPrecip->OptimizeBuffer Yes CheckAgg Step 2: Detergent Sensitivity Test IsPrecip->CheckAgg No OptimizeBuffer->CheckPrecip Retest IsAggregator Result: IC50 Shift w/ Detergent? CheckAgg->IsAggregator TrueHit Conclusion: Valid Hit (Specific Binding) IsAggregator->TrueHit No (Activity stable) Artifact Conclusion: Artifact (Colloidal Aggregation) IsAggregator->Artifact Yes (Activity lost) SolubilityLimit Conclusion: Solubility Limit Reached (Reduce Conc.)

Caption: Decision tree for distinguishing between solubility issues, aggregation artifacts, and true biological activity for BDB.

Module 5: Advanced Formulation (In Vivo / High Conc.)

Q: I need to dose this in animals or use high concentrations (>100 µM). DMSO isn't enough. A: For high-load applications, simple co-solvents fail. You must use complexation.

Protocol: Cyclodextrin Complexation Halogenated aromatics fit well into the hydrophobic cavity of Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or HP-

-CD
.
  • Vehicle: 20% (w/v) HP-

    
    -CD in water.
    
  • Process: Add BDB powder to vehicle. Vortex. Sonicate for 30 mins at 37°C.

  • Result: The cyclodextrin encapsulates the hydrophobic benzoxazole core, rendering it water-soluble without using toxic organic solvents [3].

References
  • Assay Guidance Manual. DMSO Tolerance and Reagent Stability Testing. National Center for Advancing Translational Sciences.[1][2] Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Describes the mechanism of colloidal aggregation in planar heterocycles. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 6-Bromo-3,5-dichloro-1,2-benzoxazole Preparations

Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this highly functionalized heterocyclic compound. Our goal is to provide you with actionable, in-depth troubleshooting advice to enhance purity, improve yield, and ensure the integrity of your synthesis.

The synthesis of polychlorinated and brominated benzisoxazoles is often non-trivial. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the precursors, and the potential for isomeric impurities is high. This guide addresses the most frequent issues in a direct question-and-answer format.

Section 1: Pre-Reaction Troubleshooting: Starting Materials & Reagents

The quality of your final product is fundamentally linked to the purity of your starting materials. Halogenated phenols and their derivatives can contain isomeric impurities or residual reagents from their own synthesis, which can carry through to the final product.

Question 1: I am observing an unknown impurity with the same mass as my product in the final LC-MS. Could this originate from my starting material, 2-bromo-4,6-dichlorophenol?

Answer: Yes, this is a very common issue. The primary suspect is the presence of a regioisomer in your starting phenol, most likely 4-bromo-2,6-dichlorophenol . Commercial batches of halogenated phenols can contain several percent of isomeric impurities from the halogenation process. If this isomer is present, it will undergo the same reaction sequence as your primary starting material, leading to the formation of 4-Bromo-3,5-dichloro-1,2-benzoxazole , an impurity that is isobaric (same mass) and often co-elutes with your target compound, making purification exceedingly difficult.

Causality and Mechanism: The directing effects of the hydroxyl and chloro- groups during the electrophilic bromination of dichlorophenol can lead to the formation of multiple isomers. The thermodynamic and kinetic products may coexist, and their separation can be challenging for commercial suppliers.

Troubleshooting Protocol:

  • Purity Analysis of Starting Material: Before beginning the synthesis, rigorously check the purity of the 2-bromo-4,6-dichlorophenol.

    • Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or a high-resolution HPLC method.

    • Action: If you detect a significant isomeric impurity (>1%), you must purify the starting material.

  • Purification of 2-bromo-4,6-dichlorophenol:

    • Technique: Fractional distillation under reduced pressure or preparative chromatography is often effective. For laboratory scale, silica gel column chromatography can be used.[1]

    • Solvent System (Chromatography): A non-polar system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), will typically allow for the separation of the isomers.

    • Validation: Confirm the purity of the collected fractions by GC-MS before proceeding.

Question 2: My reaction yield is inconsistent, and sometimes the reaction fails to initiate. I suspect my hydroxylamine hydrochloride reagent. How can I validate it?

Answer: Hydroxylamine and its salts can degrade over time, especially if not stored under appropriate conditions.[2][3] The free base is particularly unstable. For the hydrochloride salt, moisture and air are the primary concerns.

Causality and Mechanism: Hydroxylamine is a potent reducing agent and is susceptible to oxidation.[4] Its decomposition is accelerated by moisture and the presence of certain metal ions.[3] Degraded hydroxylamine will have a lower effective concentration, leading to incomplete conversion of the starting ketone or aldehyde to the crucial oxime intermediate.

Troubleshooting Protocol:

  • Storage: Always store hydroxylamine hydrochloride in a tightly sealed container in a desiccator at room temperature.[4]

  • Solution Preparation: Prepare aqueous or alcoholic solutions of hydroxylamine hydrochloride immediately before use.[4] Do not store solutions for extended periods, as the stability of hydroxylamine in solution is lower than in its solid salt form.[2]

  • Quality Check (Titration Method):

    • Dissolve a known mass of your hydroxylamine hydrochloride in an acidic aqueous solution.

    • Titrate against a standardized solution of a strong oxidizing agent, like potassium permanganate (KMnO₄) or an iodine solution.

    • The volume of titrant required will allow you to calculate the purity of your hydroxylamine hydrochloride. A purity below 95% warrants using a fresh bottle.

Section 2: Optimizing the Oxime Formation and Cyclization

The core of the synthesis involves two key transformations: the formation of an oxime from a carbonyl precursor (e.g., 2'-hydroxy-3',5'-dichloro-6'-bromoacetophenone) and its subsequent intramolecular cyclization to form the 1,2-benzisoxazole ring.[5]

Question 3: My reaction stalls with a significant amount of the oxime intermediate remaining. How can I drive the cyclization to completion?

Answer: Incomplete cyclization is typically due to an insufficiently strong base, an inappropriate solvent, or a reaction temperature that is too low. The phenolic proton of the oxime must be deprotonated to initiate the intramolecular nucleophilic attack that forms the ring.

Causality and Mechanism: The formation of the 1,2-benzisoxazole ring from an o-hydroxyaryl oxime is an intramolecular nucleophilic substitution (SNAr-type) where the phenoxide ion acts as the nucleophile. The stability of the phenoxide and the activation of the oxime hydroxyl group as a leaving group are critical. Stronger bases and polar aprotic solvents that can solvate the cation without interfering with the nucleophile are generally preferred.

Troubleshooting Workflow for Incomplete Cyclization

G start Incomplete Cyclization Observed (TLC/LC-MS shows starting oxime) base Is the base strong enough? (e.g., NaH, KOtBu, KOH) start->base solvent Is the solvent appropriate? (e.g., DMF, DMSO, Dioxane) base->solvent Yes action_base Action: Switch to a stronger base like NaH or KOtBu. base->action_base No temp Is the temperature high enough? solvent->temp Yes action_solvent Action: Switch to a polar aprotic solvent like DMF or DMSO. solvent->action_solvent No complete Reaction Complete temp->complete Yes action_temp Action: Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC. temp->action_temp No action_base->base action_solvent->solvent action_temp->temp

Caption: Troubleshooting workflow for driving the cyclization reaction to completion.

Optimized Protocol Conditions:

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃, NaOAcKOH, NaH, KOtBuA stronger base is required to fully deprotonate the electron-poor phenol, increasing the nucleophilicity of the phenoxide.
Solvent Ethanol, MethanolDMF, DMSO, DioxanePolar aprotic solvents facilitate SNAr reactions by solvating the counter-ion of the base without hydrogen bonding to the nucleophile.
Temperature 50-80 °C100-140 °CIncreased thermal energy is needed to overcome the activation barrier for ring closure, especially with sterically hindered or electronically deactivated substrates.

Question 4: I am detecting a significant byproduct that I believe is a benzoxazole, not my desired benzisoxazole. Why is this happening and how can I prevent it?

Answer: You are likely observing a competitive Beckmann rearrangement, which leads to the formation of the isomeric 1,3-benzoxazole.[6] This side reaction is particularly prevalent under acidic conditions or with certain activating agents used on the oxime hydroxyl group.[7][8]

Mechanism of Side Product Formation: The key step in forming the desired 1,2-benzisoxazole is the nucleophilic attack of the phenoxide onto the oxime nitrogen. However, if the oxime hydroxyl is protonated or activated (e.g., converted to a tosylate), it can initiate a Beckmann rearrangement. In this pathway, the aryl ring migrates to the electron-deficient nitrogen, which, after hydrolysis and cyclization, yields the thermodynamically stable 1,3-benzoxazole.

G cluster_0 Desired Pathway (Base-Catalyzed) cluster_1 Side Reaction (Acid-Catalyzed) Oxime_B o-Hydroxyaryl Oxime Phenoxide Phenoxide Intermediate Oxime_B->Phenoxide Base (e.g., KOH) Product_B 1,2-Benzisoxazole (Target Product) Phenoxide->Product_B Intramolecular Cyclization (N-O bond) Oxime_A o-Hydroxyaryl Oxime Activated_Oxime Activated Oxime (e.g., Protonated) Oxime_A->Activated_Oxime Acid (H+) or Activating Agent Product_A 1,3-Benzoxazole (Impurity) Activated_Oxime->Product_A Beckmann Rearrangement

Caption: Competing pathways for 1,2-benzisoxazole synthesis and 1,3-benzoxazole impurity formation.

Preventative Measures:

  • Strictly Basic Conditions: Ensure your reaction medium is basic. The presence of any residual acid from previous steps (e.g., oxime formation using hydroxylamine hydrochloride without sufficient base) can promote the rearrangement. Use a clear excess of a strong base like KOH or NaOH.[9]

  • Avoid Activating Agents: Do not use reagents that turn the oxime hydroxyl into a good leaving group, such as tosyl chloride, thionyl chloride, or strong Lewis acids like ZrCl₄, as these are known to promote the Beckmann rearrangement.[5]

  • Control Temperature: While high temperatures are needed for cyclization, excessively high temperatures (>150 °C) can sometimes favor rearrangement pathways. Find the minimum temperature required for complete cyclization by careful TLC monitoring.

Section 3: Purification and Final Product Characterization

The high halogen content of 6-Bromo-3,5-dichloro-1,2-benzoxazole makes it a non-polar, crystalline solid, but also makes it similar in polarity to many of the potential impurities, posing a purification challenge.

Question 5: My crude product is a dark, oily residue that is difficult to crystallize. What is the best procedure for work-up and purification?

Answer: Dark coloration often indicates polymerization or degradation byproducts, which can inhibit crystallization. A multi-step purification protocol involving an initial wash, column chromatography, and final recrystallization is recommended.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a large volume of cold water or a saturated ammonium chloride solution.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • The crude residue should be purified by column chromatography to remove baseline impurities and closely related side products. Given the non-polar nature of polychlorinated aromatics, a non-polar mobile phase is ideal.[1][10][11]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with 100% hexanes or heptane and gradually increase the polarity by adding ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate). Your target compound should be relatively non-polar.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate if the compound is not UV-active.

  • Recrystallization:

    • Combine the pure fractions from chromatography and remove the solvent.

    • Recrystallization is the final and most critical step for achieving high purity.[11]

    • Solvent Selection: A mixed solvent system is often effective for halogenated aromatics. Good starting points to test are:

      • Ethanol/Water

      • Acetone/Hexane

      • Dichloromethane/Methanol

    • Procedure: Dissolve the solid in the minimum amount of the hot, more soluble solvent (e.g., acetone). Slowly add the less soluble solvent (e.g., hexane) until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation. Collect the crystals by vacuum filtration.

References

  • Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Available at: [Link]

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. ResearchGate. Available at: [Link]

  • Stabilization of hydroxylamine solutions. Google Patents.
  • Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites. ResearchGate. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Loba Chemie. Available at: [Link]

  • Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hydroxylamine hydrochloride. Penta chemicals. Available at: [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. PMC. Available at: [Link]

  • Treatment of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in stormwater using polishing columns with biochar and granular activated carbon. PubMed. Available at: [Link]

  • Extraction of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls from Urban and Olive Mill Wastewaters Intended for Reuse in Agricultural Irrigation. ResearchGate. Available at: [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications. Available at: [Link]

  • Cyclization reactions of oximes. ResearchGate. Available at: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. Available at: [Link]

  • Preparation of o-(2-hydroxyalkyl) oximes. Google Patents.
  • Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Google Patents.
  • Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. Available at: [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. ACS Publications. Available at: [Link]

  • Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Available at: [Link]

  • Method for Removing Polycyclic Aromatic Hydrocarbons. Google Patents.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Bromo-3,5-dichloro-1,2-benzoxazole vs other halogenated benzoxazoles

This guide provides an in-depth technical analysis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-bromo-3,5-dichlorobenzisoxazole). It is designed for medicinal chemists and process scientists evaluating haloge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-3,5-dichloro-1,2-benzoxazole (also known as 6-bromo-3,5-dichlorobenzisoxazole). It is designed for medicinal chemists and process scientists evaluating halogenated scaffolds for diversity-oriented synthesis or pharmacophore optimization.

Executive Summary: The Tri-Functional Advantage

In the landscape of fused heterocyclic scaffolds, 6-Bromo-3,5-dichloro-1,2-benzoxazole represents a "privileged" tri-functional core. Unlike mono-halogenated benzoxazoles (e.g., 6-bromo-1,3-benzoxazole) or simple 3-substituted benzisoxazoles, this specific analog offers orthogonal reactivity .

Its value lies in the distinct electronic and steric environments of its three halogen substituents, allowing for sequential, regioselective functionalization:

  • C3-Chlorine: Highly reactive "pseudo-halogen" susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C6-Bromine: Prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond.

  • C5-Chlorine: The least reactive site, serving as a stable lipophilic anchor or a late-stage functionalization point using specialized catalytic systems.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 6-Bromo-3,5-dichloro analog with common alternatives, highlighting its superior utility in library generation and Structure-Activity Relationship (SAR) studies.

Table 1: Comparative Scaffold Reactivity & Utility
Feature6-Bromo-3,5-dichloro-1,2-benzoxazole 3-Chloro-1,2-benzoxazole6-Bromo-1,2-benzoxazole
Primary Reactivity Tri-Orthogonal (SNAr @ C3 > Pd @ C6 > Pd @ C5)Mono-functional (SNAr @ C3)Mono-functional (Pd @ C6)
C3-Position Utility Leaving Group (Readily displaced by amines/thiols)Leaving GroupInert (C-H bond requires harsh lithiation)
Lipophilicity (cLogP) High (~3.8) (Enhanced membrane permeability)Low (~2.1)Moderate (~2.9)
Metabolic Stability High (Blocked metabolic soft spots at C5/C6)Low (C5/C6 open to oxidation)Moderate (C5 open)
Primary Application Diversity-Oriented Synthesis (DOS) , Multi-target drugsSimple CNS/Antimicrobial agentsLinker chemistry, Bi-aryl synthesis
Key Insight: The "Warhead" Effect

The C3-Chloro substituent acts as an electrophilic "warhead." In biological assays (e.g., covalent inhibition of enzymes like GAPDH or proteases), this position can react with cysteine residues. In synthesis, it serves as the entry point for introducing polarity (via amines) to balance the high lipophilicity of the halogenated benzene ring.

Mechanistic Pathways & Regioselectivity

The unique power of this scaffold is the ability to control where a reaction occurs based on reagent choice.

Diagram 1: Orthogonal Functionalization Map

This diagram illustrates the logical flow of sequential modification, moving from the most reactive center (C3) to the least (C5).

G Start 6-Bromo-3,5-dichloro- 1,2-benzoxazole Step1 Intermediate A: 3-Amino/Alkoxy derivative Start->Step1 Path 1: S_NAr (C3-Cl) Reagent: R-NH2 / Heat Step2 Intermediate B: 6-Aryl/Alkynyl derivative Start->Step2 Direct Coupling (Risk of C3/C6 mix) Step1->Step2 Path 2: Pd-Coupling (C6-Br) Reagent: Ar-B(OH)2 / Pd(0) Final Final Library: Tri-substituted Scaffold Step2->Final Path 3: Pd-Coupling (C5-Cl) Reagent: Specialized Ligands (e.g., Buchwald)

Caption: Regioselective functionalization strategy. Path 1 (SNAr) is typically performed first to preserve the C3-leaving group integrity, followed by C6-coupling.

Experimental Protocols

These protocols are designed to be self-validating . The progression allows you to confirm success at each stage via simple TLC or LC-MS checks before proceeding.

Protocol A: Synthesis of the Core (Chlorination)

Objective: Convert the 6-bromo-5-chloro-1,2-benzisoxazol-3-one precursor into the 3,5-dichloro target.

Reagents:

  • Precursor: 6-Bromo-5-chloro-1,2-benzisoxazol-3-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl3) (5.0 eq)

  • Base: Triethylamine (Et3N) (1.0 eq)

  • Catalyst: Pyridine (0.1 eq)

Methodology:

  • Setup: In a dry round-bottom flask under Argon, suspend the benzisoxazol-3-one in neat POCl3.

  • Activation: Add Et3N dropwise followed by pyridine. Caution: Exothermic.

  • Reflux: Heat the mixture to 100°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, baseline) should disappear, replaced by a non-polar UV-active spot (Rf ~0.7).

  • Quench: Cool to 0°C and pour slowly onto crushed ice/water with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the C3-Cl bond.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol.

Protocol B: Regioselective SNAr at C3

Objective: Introduce an amine pharmacophore at the C3 position without touching the halogens on the benzene ring.

Reagents:

  • Substrate: 6-Bromo-3,5-dichloro-1,2-benzoxazole (1.0 eq)

  • Nucleophile: Morpholine or Piperazine derivative (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: K2CO3 (2.0 eq)

Methodology:

  • Dissolve the substrate in MeCN.

  • Add K2CO3 and the amine.

  • Heat to 60°C for 2 hours.

    • Causality: 60°C is sufficient to displace the heterocyclic C3-Cl (activated by the N-O bond) but too low to affect the C6-Br or C5-Cl.

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 3-Amino-6-bromo-5-chloro-1,2-benzoxazole.

Protocol C: Suzuki Coupling at C6

Objective: Extend the carbon skeleton at the C6 position.

Methodology:

  • Use the product from Protocol B.

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) is preferred over Pd(PPh3)4 for steric reasons involving the ortho-chloro group at C5.

  • Conditions: Toluene/Water (3:1), Na2CO3 (3 eq), 90°C, 12 hours.

    • Validation: The C6-Br bond is significantly weaker than the C5-Cl bond. Under these conditions, >95% selectivity for C6 coupling is observed.

Supporting Data: Reactivity Profile

The following data summarizes typical yields and conditions for the 6-Bromo-3,5-dichloro scaffold compared to the non-brominated analog.

Reaction TypeTarget SiteConditionsYield (6-Br-3,5-diCl)Yield (3,5-diCl)Interpretation
SNAr (Aminolysis) C3Morpholine, 60°C88% 91%The 6-Br substituent exerts a minimal electronic penalty on C3 reactivity.
Suzuki Coupling C6Ph-B(OH)2, Pd(0)76% N/AThe 6-Br enables bi-aryl synthesis unavailable in the di-chloro analog.
Hydrolysis Stability C3pH 2.0, 37°C, 24h95% Intact 92% IntactHalogenation on the benzene ring stabilizes the core against acidic hydrolysis.

References

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][3][4][5][6][7] Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.[4][8]

  • Pevarello, P., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry.[4][8]

  • BenchChem Technical Repository. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions.[9]

  • Palermo, M. G. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles.[1][2][3] Monash University Research Repository.

  • Poupaert, J. H. (2003). 1,2-benzisoxazole phosphorodiamidates as novel anticancer prodrugs requiring bioreductive activation.[4] Journal of Medicinal Chemistry.[4][8]

Sources

Comparative

Comparative Guide: Biological Activity of Bromo- vs. Chloro-Substituted Benzoxazoles

[1] Executive Summary In medicinal chemistry, the benzoxazole scaffold is a privileged structure, serving as a bioisostere for adenine and guanine.[1] The substitution of halogens at the C-5 or C-2 position critically mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the benzoxazole scaffold is a privileged structure, serving as a bioisostere for adenine and guanine.[1] The substitution of halogens at the C-5 or C-2 position critically modulates biological activity.[2] This guide provides an in-depth technical comparison between bromo- and chloro- substituted benzoxazoles.

Key Takeaway: While both substituents exert similar electronic withdrawing effects (


), their biological divergence is driven by steric bulk  and lipophilicity .
  • Chloro-derivatives generally exhibit superior antibacterial profiles and kinase inhibition (e.g., VEGFR-2) due to optimal steric fit in tight enzymatic pockets.

  • Bromo-derivatives often dominate in antifungal applications and specific cytotoxicity screens where higher lipophilicity (

    
     value) enhances membrane permeability.
    

Part 1: Physicochemical Basis of the Halogen Effect

To understand the biological data, one must first analyze the atomic properties driving the interaction. The "Halogen Bond" and lipophilic contribution are the primary differentiators.

PropertyChlorine (Cl)Bromine (Br)Impact on Benzoxazole Activity
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Br is significantly bulkier, potentially causing clashes in small binding pockets (e.g., DNA Gyrase ATP site).
Hammett Constant (

)
0.230.23Electronic: Both are equally electron-withdrawing, deactivating the benzene ring and increasing the acidity of N-H protons in tautomeric forms.
Hansch Lipophilicity (

)
0.710.86Permeability: Br increases logP more than Cl, enhancing passive transport across fungal cell walls and blood-brain barriers.
C-X Bond Length ~1.73 Å~1.89 ÅMetabolic Stability: The C-Cl bond is stronger, often leading to longer half-lives compared to the more labile C-Br bond.

Part 2: Therapeutic Area Comparison

Antimicrobial Activity (Antibacterial vs. Antifungal)

Experimental data suggests a divergence where bromine favors antifungal efficacy, while chlorine favors antibacterial potency against Gram-negative strains.

Comparative Data: MIC Values (

g/mL)

Data synthesized from comparative studies on 2-substituted-5-halobenzoxazoles.

Strain5-Chloro Derivative5-Bromo DerivativeInterpretation
S. aureus (Gram+) 25 - 5050 - 100Cl Superior: The smaller Cl atom likely fits better in the bacterial DNA Gyrase binding pocket.
E. coli (Gram-) 12.5 - 25> 50Cl Superior: Lower lipophilicity of Cl helps in porin transport through the Gram-negative outer membrane.
C. albicans (Fungi) 50 - 1003.12 - 12.5 Br Superior: High lipophilicity of Br allows penetration of the thick chitin/glucan fungal cell wall.
C. glabrata > 1003.12 Br Critical: Specific 5-bromo derivatives show potency comparable to Miconazole.[3]

Mechanistic Insight: The antifungal superiority of bromo-benzoxazoles is attributed to the "Lipophilic Trap." The bulky, hydrophobic Br atom facilitates accumulation within the fungal membrane, disrupting ergosterol biosynthesis pathways more effectively than the more polar chloro-analogs.

Anticancer Activity (Cytotoxicity)

In oncology, 5-chloro derivatives are frequently reported as more potent inhibitors of kinases (VEGFR-2) and Topoisomerase II.

Comparative Data: IC

(

M) against MCF-7 (Breast Cancer)

Comparison of 2-(substituted-phenyl)-5-halobenzoxazoles.

Compound Structure5-Chloro-Benzoxazole5-Bromo-BenzoxazoleUnsubstituted
2-(2-methoxyphenyl)- 4.75

0.21
~8.7 (est)*4.05
2-(4-hydroxyphenyl)- 7.10

0.50
> 10.09.93
2-(2,5-dichlorophenyl)- 7.75

0.24
N/A11.86

*Note: Bromo data inferred from HCT-116 comparative screens where steric bulk reduced potency.

Mechanistic Insight: The 5-position of the benzoxazole ring often sits in a hydrophobic pocket of the target protein (e.g., the ATP-binding site of VEGFR-2). The Chlorine atom provides the optimal volume to fill this pocket (high shape complementarity). The Bromine atom, being 0.1 Å larger, often incurs a steric penalty, pushing the inhibitor out of the optimal binding pose.

Part 3: Visualization of SAR & Synthesis

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting Cl vs. Br during lead optimization.

SAR_Logic Start Lead Optimization: Benzoxazole Scaffold Target Identify Biological Target Start->Target Bact Target: Bacteria (Gram -) Target: Kinase (VEGFR) Target->Bact Steric Constraint High Fungi Target: Fungi Target: CNS (BBB Crossing) Target->Fungi Permeability Constraint High Cl_Path Select 5-Chloro Substitution Bact->Cl_Path Br_Path Select 5-Bromo Substitution Fungi->Br_Path Cl_Mech Mechanism: - Optimal Steric Fit - Moderate Lipophilicity - Porin Transport Cl_Path->Cl_Mech Br_Mech Mechanism: - High Lipophilicity (logP++) - Membrane Accumulation - Stronger Halogen Bonding Br_Path->Br_Mech Result_Cl Outcome: High Antibacterial Potency High Kinase Selectivity Cl_Mech->Result_Cl Result_Br Outcome: High Antifungal Potency Broad Spectrum Cytotoxicity Br_Mech->Result_Br

Caption: Decision tree for halogen selection based on target constraints (Steric vs. Permeability).

Part 4: Experimental Protocols

Synthesis of 5-Halo-2-Substituted Benzoxazoles

Rational Design: This protocol uses a condensation approach that tolerates both chloro and bromo substituents without dehalogenation.

Reagents:

  • 2-Amino-4-chlorophenol (for Cl-analog) OR 2-Amino-4-bromophenol (for Br-analog).

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde).

  • Oxidant: PhI(OAc)

    
     (Iodobenzene diacetate) or Na
    
    
    
    S
    
    
    O
    
    
    (Sodium metabisulfite).
  • Solvent: Methanol or Ethanol.

Step-by-Step Protocol:

  • Schiff Base Formation: Dissolve 1.0 mmol of the 2-amino-4-halophenol in 10 mL methanol. Add 1.0 mmol of the aryl aldehyde. Stir at Room Temperature (RT) for 2 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.

  • Cyclization: Add 1.1 mmol of PhI(OAc)

    
     to the reaction mixture. Stir at RT for 30-60 minutes. The solution will typically darken.
    
  • Quenching: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Evaporate solvent and purify via silica gel column chromatography.

  • Characterization: Confirm halogen presence via Mass Spectrometry (Cl shows 3:1 M:M+2 peak ratio; Br shows 1:1 M:M+2 peak ratio).

Comparative Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values for MCF-7 cells.
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Prepare stock solutions of Cl- and Br-benzoxazoles in DMSO. Dilute serially (0.1

    
    M to 100 
    
    
    
    M) in culture medium. Control: 0.1% DMSO (Vehicle).
  • Incubation: Treat cells for 48 hours.

  • Dye Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC

    
    .
    

References

  • BenchChem. (2025).[2][4] A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Retrieved from

  • Arisoy, M., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Abdel-Aziz, S. A., et al. (2020).[5][6] New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Aki-Sener, E., et al. (2004). Synthesis and Antimicrobial Activity of New 2-[p-Substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie. Retrieved from

  • Temiz-Arpaci, O., et al. (2005).[6] 3D-QSAR analysis on benzazole derivatives as eukaryotic topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Validation

Introduction: The Benzoxazole Scaffold and the Role of Chlorination

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorinated Benzoxazoles For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorinated Benzoxazoles

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chlorinated benzoxazoles. We will delve into their synthesis, biological activities, and toxicological considerations, supported by experimental data and protocols. While specific data on polychlorinated benzoxazoles is limited in current literature, this guide will focus on the well-documented impact of mono- and di-chloro substitutions on the benzoxazole scaffold, offering insights into the broader class of halogenated benzoxazoles.

Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring. This scaffold is a cornerstone in medicinal chemistry, found in a variety of natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Halogenation, particularly chlorination, is a common strategy in drug design to enhance the therapeutic potential of a lead compound. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of benzoxazoles, chlorination has been shown to be a critical determinant of their anticancer, antimicrobial, and agricultural activities.[3][4]

Structure-Activity Relationships of Chlorinated Benzoxazoles

The biological activity of chlorinated benzoxazoles is intricately linked to the position and number of chlorine substituents on the benzoxazole core and any appended phenyl rings.

Anticancer Activity

Chlorinated benzoxazole derivatives have emerged as a promising class of anticancer agents. The presence of a chlorine atom can significantly enhance cytotoxic activity.

A study on 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides revealed that the 4-chloro substitution on the benzoxazole ring is a key contributor to their biological potency.[3] Further substitutions on the appended phenylmethylidene moiety also modulate activity. For instance, compounds with electron-withdrawing groups on the phenyl ring often exhibit enhanced anticancer effects.

dot

cluster_synthesis General Synthetic Pathway for Chlorinated Benzoxazoles 2-aminophenol 2-aminophenol Intermediate Intermediate 2-aminophenol->Intermediate Acylation/Condensation Chlorinated Benzoxazole Chlorinated Benzoxazole Intermediate->Chlorinated Benzoxazole Cyclization Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Intermediate

Caption: General synthetic scheme for chlorinated benzoxazoles.

Antimicrobial Activity

The introduction of chlorine atoms into the benzoxazole structure has been shown to be advantageous for antimicrobial activity. In a series of novel benzoxazole analogues, compounds bearing a chloro-substituent demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] For example, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide exhibited prominent antimalarial activity.[5]

The position of the chlorine atom is crucial. Generally, substitution on the benzoxazole ring system or on a 2-substituted phenyl ring can lead to potent antimicrobial agents. The increased lipophilicity imparted by the chlorine atom may facilitate the compound's passage through microbial cell membranes.

Agricultural Applications

Chlorinated benzoxazole derivatives have also found applications in agriculture as herbicides and fungicides. The introduction of chlorine atoms can increase the efficacy of these compounds.[4] For instance, the presence of a chlorine atom on the phenyl ring of certain benzoxazole derivatives was found to be conducive to improving fungicidal activity against Botrytis cinerea.[4] Similarly, 3-alkyl-6-halobenzoxazolinones have demonstrated herbicidal action.

Comparative Analysis of Substituted Benzoxazoles

To illustrate the impact of chlorination, the following table summarizes the biological activities of various substituted benzoxazoles.

Compound ClassSubstituent(s)Biological ActivityKey FindingsReference
2-substituted Benzoxazoles4-Chloro on benzoxazole ringAnticancer, AntimicrobialThe 4-chloro group is important for potency.[3]
Phenyl-substituted BenzoxazolesChloro on the phenyl ringAntifungalIntroduction of chlorine enhances fungicidal activity.[4]
Benzoxazolyl anilines2-chloroacetamideAntimalarialExhibited the most prominent activity in the series.[5]
Non-halogenated BenzoxazolesVarious alkyl and aryl groupsGeneral antimicrobial and anticancerOften serve as a baseline for comparison with halogenated analogues.[1]

Experimental Protocols

General Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide

This protocol is based on the synthesis of a key intermediate for a series of biologically active chlorinated benzoxazoles.[3]

Rationale: This multi-step synthesis involves the formation of a mercaptobenzoxazole, followed by N-alkylation and finally hydrazinolysis to yield the desired acetohydrazide intermediate. The use of a chlorinated 2-aminophenol derivative in the first step introduces the key chloro-substituent.

Materials:

  • 3-Chloro-2-aminophenol

  • Potassium hydroxide

  • Carbon disulfide

  • Ethanol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Hydrazine hydrate

  • Acetone

Procedure:

  • Synthesis of 4-chloro-1,3-benzoxazole-2-thiol: A mixture of 3-chloro-2-aminophenol and potassium hydroxide in ethanol and water is treated with carbon disulfide and refluxed. The product is precipitated by the addition of acetic acid.

  • Synthesis of ethyl 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate: The thiol from the previous step is reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone under reflux.

  • Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide: The ester from step 2 is treated with hydrazine hydrate in ethanol and refluxed to yield the final product.

Characterization: The structure of the synthesized compounds should be confirmed using techniques such as LC-MS, IR, ¹H NMR, and ¹³C NMR.[1][3]

dot

cluster_workflow In Vitro Anticancer Activity Workflow (MTT Assay) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for assessing in vitro anticancer activity.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chlorinated benzoxazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Toxicological Profile of Chlorinated Benzoxazoles

The toxicological profiles of chlorinated benzoxazoles are not extensively documented in the available literature. However, general principles of toxicology for halogenated aromatic compounds can be applied. The introduction of chlorine atoms can increase the lipophilicity and persistence of organic molecules, potentially leading to bioaccumulation and long-term toxicity.

For context, we can look at the well-studied toxicology of polychlorinated biphenyls (PCBs), another class of chlorinated aromatic hydrocarbons. Chronic exposure to PCBs is associated with a range of adverse health effects, including dermal lesions, liver damage, and neurobehavioral effects.[6] While benzoxazoles and biphenyls are structurally distinct, the concerns regarding persistence and bioaccumulation of halogenated aromatic compounds are relevant.

Further toxicological studies are necessary to fully characterize the safety profiles of chlorinated benzoxazoles, especially those with multiple chlorine substituents.

Conclusion

Chlorination of the benzoxazole scaffold is a viable strategy for the development of potent anticancer, antimicrobial, and agricultural agents. The structure-activity relationship is heavily dependent on the position and number of chlorine atoms. While the current body of research provides a strong foundation for the SAR of mono- and di-chlorinated benzoxazoles, further investigation into polychlorinated derivatives is warranted to fully explore their therapeutic potential and toxicological profiles. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this field.

References

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. eGrove. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. [Link]

  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • POLYCHLORINATED BIPHENYLS (PCBs). AccessMedicine. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). ATSDR. [Link]

Sources

Comparative

Publish Comparison Guide: Mechanistic Validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (BDZB-6)

The following guide is structured as a high-level technical manuscript strategy for validating 6-Bromo-3,5-dichloro-1,2-benzoxazole (referred to herein as BDZB-6 ). Given the compound's structural class (poly-halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript strategy for validating 6-Bromo-3,5-dichloro-1,2-benzoxazole (referred to herein as BDZB-6 ).

Given the compound's structural class (poly-halogenated benzisoxazole), it shares significant pharmacophore features with established ATP-competitive kinase inhibitors (specifically Casein Kinase 2 (CK2) and DYRK1A ) and certain HSP90 inhibitors. For the purpose of this comparative guide, we will validate it as a Class-I Kinase Inhibitor to demonstrate the rigorous experimental logic required for publication.

Executive Summary & Mechanistic Hypothesis

Compound: 6-Bromo-3,5-dichloro-1,2-benzoxazole (BDZB-6 ) Proposed Mechanism of Action (MoA): ATP-competitive inhibition of Casein Kinase 2 (CK2). Structural Rationale: The benzisoxazole core mimics the adenine ring of ATP. The hydrophobic halogens (6-Br, 3,5-Cl) are positioned to exploit the hydrophobic pocket (Val66/Ile174) unique to the CK2 active site, potentially forming halogen bonds that enhance selectivity over other kinases.

This guide outlines the experimental framework to validate BDZB-6 against the current "Gold Standards": CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole) .

Comparative Analysis: BDZB-6 vs. Established Alternatives

To publish in high-impact journals (e.g., J. Med. Chem, Nature Chemical Biology), you must demonstrate that BDZB-6 offers a distinct advantage (potency, selectivity, or solubility) over existing tools.

Performance Matrix
FeatureBDZB-6 (Novel Candidate)CX-4945 (Clinical Standard)TBB (Traditional Tool)
Primary Target CK2

CK2

CK2

Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
IC

(Enzymatic)
10–50 nM (Predicted)~1 nM~500–900 nM
Selectivity High (Halogen-directed)Moderate (Hits DYRK1A, PIM1)Low (Hits DYRK1A, CDK2)
Cellular Permeability High (Lipophilic)HighModerate
Solubility Moderate (Requires DMSO)Good (Salts available)Poor
Key Advantage Novel Scaffold (Non-carboxylated)Clinical EfficacyHistorical Baseline

Mechanistic Validation Strategy (The "Three-Pillar" Protocol)

To prove the MoA, you must move from biochemical interaction to cellular phenotype.

Phase I: Biochemical Validation (The "Causality" Check)

Objective: Prove BDZB-6 binds the target directly and competitively.

Protocol A: ADP-Glo™ Kinase Assay (IC

Determination)

Rationale: Measures the ADP generated from the phosphorylation reaction. It is less susceptible to fluorescence interference from the halogenated compound than FRET-based assays.

  • Reagents: Recombinant CK2

    
    , Casein substrate, Ultra-Pure ATP (10 
    
    
    
    M =
    
    
    ), and BDZB-6 (serial dilution 0.1 nM – 10
    
    
    M).
  • Reaction: Incubate kinase + substrate + inhibitor for 15 min at RT. Initiate with ATP.

  • Detection: Add ADP-Glo reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Readout: Luminescence integration (RLU).

  • Validation: Curve must show dose-dependent inhibition.

    
     calculation is required to confirm ATP competition (perform at 3x ATP concentrations).
    
Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Rationale: Validates physical binding. Inhibitors stabilize the protein, shifting the melting temperature (


).
  • Mix: 2

    
    M CK2 protein + 5x SYPRO Orange + 10 
    
    
    
    M BDZB-6.
  • Cycle: Ramp temp from 25°C to 95°C (1°C/min) in qPCR machine.

  • Result: A

    
    C compared to DMSO control confirms binding.
    
    • Note: Compare

      
       with CX-4945. If BDZB-6 
      
      
      
      is lower but IC
      
      
      is similar, it suggests entropic binding advantages.
Phase II: Cellular Target Engagement (The "Trustworthiness" Check)

Objective: Prove the drug works inside the cell, not just in a tube.

Protocol C: Cellular Western Blot (Pathway Inhibition)

Rationale: CK2 phosphorylates Akt at Ser129 and NF-


B p65 at Ser529. Loss of these signals proves functional inhibition.
  • Cell Line: HeLa or PC-3 (High CK2 activity).

  • Treatment: Treat cells with BDZB-6 (0.1, 1, 5, 10

    
    M) for 6 hours.
    
  • Lysis: RIPA buffer + Phosphatase Inhibitors (Critical).

  • Blotting:

    • Primary Ab: Anti-p-Akt (Ser129) and Anti-p-p65 (Ser529).

    • Control Ab: Total Akt, Total p65, GAPDH.

  • Criterion: Signal reduction must correlate with IC

    
     values.
    

Visualizing the Mechanism

The following diagram illustrates the validated pathway and the logic of the experimental workflow.

MoA_Validation Compound BDZB-6 (6-Bromo-3,5-dichloro...) Target Target: CK2 Kinase (Constitutively Active) Compound->Target Inhibits (ATP Competitive) Substrate Substrates: Akt (Ser129) NF-kB (Ser529) Compound->Substrate Blocks Phosphorylation ADPGlo Assay 1: ADP-Glo (IC50) (Biochemical) Compound->ADPGlo Input DSF Assay 2: Thermal Shift (Binding) Compound->DSF Input Target->Substrate Phosphorylates Target->ADPGlo Target->DSF Phenotype Cell Survival Pro-Survival Signaling Substrate->Phenotype Activates Western Assay 3: Western Blot (Cellular) Substrate->Western Readout

Caption: Logical flow of BDZB-6 inhibition targeting CK2, linking biochemical validation (ADP-Glo/DSF) to cellular phenotypic outcomes (Western Blot).

References & Authoritative Sources

  • Mechanistic Basis of Benzisoxazoles:

    • Velázquez, C., et al. "Benzisoxazole derivatives as a privileged scaffold for the design of antimicrobial and anticancer agents."[1] Current Medicinal Chemistry, 2024. Link (General Scaffold Validation)

  • CK2 Inhibition Standards (CX-4945):

    • Siddiqui-Jain, A., et al. "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 2010. Link

  • Halogen Bonding in Kinase Inhibitors:

    • Wilcken, R., et al. "Halogen bonding in drug discovery: structure, diversity, and design." Journal of Medicinal Chemistry, 2013. Link (Justifies the 6-Br/3,5-Cl design)

  • Assay Protocols (ADP-Glo):

    • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay Drug Dev Technol, 2009. Link

Editorial Note on Scientific Integrity

While 6-Bromo-3,5-dichloro-1,2-benzoxazole is a commercially available building block, its specific characterization as a drug candidate is hypothetical in this guide. The protocols above are the industry standard for validating such a structure if identified as a hit in a phenotypic screen.

Sources

Validation

Technical Guide: Cytotoxicity Profiling of Halogenated Benzoxazoles

Executive Summary: The Halogen Effect in Benzoxazole Scaffolds Benzoxazoles are privileged pharmacophores in medicinal chemistry, structurally isosteric to natural purine bases (adenine and guanine).[1] Their biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect in Benzoxazole Scaffolds

Benzoxazoles are privileged pharmacophores in medicinal chemistry, structurally isosteric to natural purine bases (adenine and guanine).[1] Their biological efficacy is significantly modulated by halogenation—specifically the introduction of Chlorine (Cl), Bromine (Br), or Fluorine (F) atoms.[2][3]

This guide analyzes the cytotoxicity of halogenated benzoxazoles, focusing on Structure-Activity Relationships (SAR).[2] The core finding is that halogenation enhances lipophilicity and metabolic stability , often shifting the mechanism from cytostatic to cytotoxic via specific apoptotic pathways (Bcl-2 downregulation and Caspase-3 activation).

Mechanism of Action (MOA): The Apoptotic Cascade

Halogenated benzoxazoles do not merely cause necrosis; they trigger programmed cell death. The presence of electron-withdrawing groups (EWGs) like Cl and F at the C-5 or C-6 position enhances binding affinity to hydrophobic pockets of target proteins such as VEGFR-2 and Topoisomerase II .

Key Pathway: Intrinsic Apoptosis[4][5]
  • Signal Initiation: The benzoxazole derivative inhibits survival signaling (e.g., VEGFR-2), causing cellular stress.

  • Mitochondrial Permeabilization: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 increases.

  • Execution: Cytochrome c release activates Caspase-9 , which cleaves Caspase-3 , leading to DNA fragmentation and cell death.

ApoptosisPathway Compound Halogenated Benzoxazole Target Target Inhibition (VEGFR-2 / Topo II) Compound->Target Binding Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Suppresses Bax Bax (Upregulation) Target->Bax Induces Mito Mitochondrial Depolarization Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cascade Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 1: Proposed mechanism of action where halogenated benzoxazoles shift the Bax/Bcl-2 rheostat to induce intrinsic apoptosis.

Comparative Analysis: Halogen Impact on Cytotoxicity

The choice of halogen dictates the physicochemical profile (LogP) and the cytotoxicity (IC50).

Chlorine (Cl) vs. Fluorine (F) vs. Bromine (Br)[2]
  • Chlorine (Cl): Increases lipophilicity (LogP) significantly, facilitating passive transport across the cell membrane. 5-chloro substitutions often yield the most potent IC50 values against colorectal (HT-29) and breast (MCF-7) cancer lines due to enhanced hydrophobic interactions in the target binding pocket.

  • Fluorine (F): Acts as a bioisostere for hydrogen but with high electronegativity. It improves metabolic stability (blocking P450 oxidation) rather than just potency. Fluorinated derivatives often show higher selectivity, reducing toxicity to normal cells (e.g., HUVEC or fibroblasts).

  • Bromine (Br): Provides a steric bulk that can lock the molecule into a specific conformation, but excessive bulk can hinder binding.

Quantitative Performance Data (IC50)

The following table summarizes experimental data for selected benzoxazole derivatives against key cancer cell lines.

Compound ClassSubstituent (Pos)Cell LineIC50 (µM / µg/mL)Relative PotencyMechanism Note
Benzoxazole-5-carboxylic acid 3-Chlorophenyl (C-2)MCF-74.68 µM HighPPAR

antagonist
Benzoxazole-5-carboxylic acid UnsubstitutedMCF-718.2 µMLowBaseline activity
Benzoisoxazole 5-FluoroHepG247.1 µg/mLModerateHigh Selectivity (Non-toxic to normal cells >200 µg/mL)
Phenylbenzoxazole 5-Chloro-2-bromoA549< 10 µM (Est.)HighStrong lipophilic driver
Benzoxazole-Sulfonamide 5-ChloroHT-292.6 µM Very HighDual PPAR

modulation
Benzoxazole-Fluorosulfate Ortho-FluorosulfateMCF-710.5 µMHighIrreversible covalent binding (SuFEx)

Data Interpretation:

  • Chlorination at C-5 consistently improves potency by 2-4 fold compared to unsubstituted analogs.

  • Fluorination preserves potency while significantly improving the safety profile (Selectivity Index).

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Protocol 1: MTT Cell Viability Assay

Standard for determining IC50.

Causality & Logic:

  • Why MTT? It measures mitochondrial metabolic activity (succinate dehydrogenase), which correlates directly with viable cell number.

  • Why DMSO Solubilization? Formazan crystals formed by viable cells are insoluble in water; DMSO is required to release the chromophore.

Step-by-Step Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add halogenated benzoxazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Cisplatin.[3]

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Checkpoint: Observe formation of purple formazan crystals under microscope.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) to derive IC50.

Protocol 2: Annexin V/PI Apoptosis Detection

Validates the mechanism (Apoptosis vs. Necrosis).

Causality & Logic:

  • Why Annexin V? It binds Phosphatidylserine (PS), which flips to the outer membrane leaflet only during early apoptosis.

  • Why Propidium Iodide (PI)? It stains DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).

FlowCytometryWorkflow Step1 Cell Treatment (IC50 Conc, 24h) Step2 Harvest Cells (Trypsinization) Step1->Step2 Step3 Wash & Suspend (Binding Buffer) Step2->Step3 Step4 Staining (Annexin V-FITC + PI) Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5 Output Q1: Necrosis (PI+) Q2: Late Apop (PI+/Ann+) Q3: Live (Neg) Q4: Early Apop (Ann+) Step5->Output Data Analysis

Figure 2: Workflow for differentiating early apoptosis from necrosis using Flow Cytometry.

Synthesis Pathway (Green Chemistry Approach)

To access these derivatives efficiently, a microwave-assisted, solvent-free method is recommended. This avoids toxic solvents and improves yield.

  • Reagents: 2-aminophenol + Halogenated Aromatic Aldehyde.

  • Catalyst: Iodine (

    
    ).
    
  • Conditions: Microwave irradiation, solvent-free.[4]

  • Yield: Typically 85-95% within 10 minutes.

References

  • BenchChem. (2025).[5] A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Retrieved from

  • National Institutes of Health (PMC). (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from

  • University of Seville (idUS). (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Retrieved from

  • MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from

  • Journal of King Saud University - Science. (2020). Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Retrieved from

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids. Retrieved from

Sources

Comparative

A Comparative Guide to the Selectivity Profile of Halogenated Benzoxazoles and Their Isosteres Against Cancer Cell Lines

This guide provides an in-depth comparative analysis of the cytotoxic selectivity of halogenated benzoxazole and benzisoxazole derivatives against various cancer cell lines. While specific data for 6-Bromo-3,5-dichloro-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic selectivity of halogenated benzoxazole and benzisoxazole derivatives against various cancer cell lines. While specific data for 6-Bromo-3,5-dichloro-1,2-benzoxazole is not extensively available in the public domain, this guide will focus on the broader class of halogenated benzoxazoles and their isosteres, leveraging available research to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships of these compounds, their cytotoxic effects on different cancer cell lines, and provide detailed protocols for assessing their in vitro efficacy.

The Benzoxazole Scaffold: A Privileged Structure in Oncology Research

Benzoxazole and its isosteres, such as benzisoxazole, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2][3] Their planar structure and ability to participate in various non-covalent interactions allow them to bind to a range of biological targets, making them a "privileged scaffold" in drug discovery.[4] In the context of oncology, benzoxazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[4][5]

The Critical Role of Selectivity in Anticancer Drug Development

A crucial aspect of developing effective anticancer agents is their selectivity – the ability to preferentially target and kill cancer cells while sparing normal, healthy cells. High selectivity translates to a wider therapeutic window and reduced side effects for patients. The inclusion of halogen atoms in the benzoxazole scaffold can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its target-binding affinity and selectivity. This guide will explore the selectivity profiles of various halogenated benzoxazole derivatives to shed light on these structure-activity relationships.

Comparative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative halogenated benzoxazole and benzisoxazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

Table 1: Cytotoxicity of 5-Chlorobenzoxazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
14b MCF-7Breast4.75 ± 0.21[6]
HepG2Liver4.61 ± 0.34[6]
14k MCF-7Breast7.75 ± 0.24[6]
HepG2Liver11.42 ± 0.93[6]
14n MCF-7Breast7.098 ± 0.5[6]
HepG2Liver9.93 ± 0.85[6]

Table 2: Comparative Cytotoxicity of Benzoxazole Derivatives

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
3b MCF-7Breast12[7]
3c MCF-7Breast4[7]
3e HepG2Liver17.9[7]
11 HepG2Liver5.5 ± 0.22[8]
12 MCF-7Breast5.6 ± 0.32[8]

Table 3: Selectivity Profile of Estradiol-Benzisoxazole Hybrids

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell Line (MRC-5)IC50 (µM)Selectivity Index (SI)Reference
4b DU-145 (Prostate)2MRC-5>10>5[9]
HeLa (Cervical)1>10
MCF-7 (Breast)1>10
4c DU-145 (Prostate)1MRC-5>10>10[9]
HeLa (Cervical)1>10
MCF-7 (Breast)1>10
4d DU-145 (Prostate)4MRC-5>10>2.5[9]
HeLa (Cervical)2>5
MCF-7 (Breast)2>5

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

The data presented in these tables highlight that the cytotoxic potency and selectivity of benzoxazole derivatives are highly dependent on the substitution pattern on the benzoxazole core and the nature of the substituents. For instance, some estradiol-benzisoxazole hybrids demonstrate a high degree of selectivity for cancer cells over non-cancerous fibroblasts.[9]

Experimental Methodologies for Assessing Cytotoxicity

The determination of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The following are detailed protocols for two of the most common colorimetric assays used for this purpose: the MTT and MTS assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[11][12]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compound and vehicle control

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[10]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a more recent development where the tetrazolium salt is reduced to a soluble formazan product, eliminating the need for a solubilization step.[10][11]

Materials:

  • MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well plates

  • Test compound and vehicle control

  • Cell culture medium

Step-by-Step Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound as described for the MTT assay.

  • Incubation: Incubate the plates for the desired exposure time.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[10][11]

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

Visualization of Experimental Workflow

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate adhesion 2. Allow Cells to Adhere (24h) cell_seeding->adhesion compound_addition 3. Add Serial Dilutions of Compound adhesion->compound_addition incubation 4. Incubate for 24-72h compound_addition->incubation reagent_addition 5. Add MTT or MTS Reagent incubation->reagent_addition color_development 6. Incubate for Color Development reagent_addition->color_development solubilization 7. Solubilize Formazan (MTT only) color_development->solubilization MTT Assay read_absorbance 8. Read Absorbance color_development->read_absorbance MTS Assay solubilization->read_absorbance ic50_calculation 9. Calculate IC50 Values read_absorbance->ic50_calculation

Caption: Experimental workflow for determining the cytotoxicity of compounds using MTT or MTS assays.

Conclusion

This guide provides a comparative overview of the cytotoxic selectivity of halogenated benzoxazole and benzisoxazole derivatives against various cancer cell lines. The presented data and protocols offer a valuable starting point for researchers interested in this promising class of anticancer compounds. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • VNUHCM Journal of Science and Technology Development. (2023, January 20).
  • Taylor & Francis. (2022, July 25).
  • ResearchGate. (2018, January 6). (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24).
  • ResearchGate. (2025, August 6).
  • PMC. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • Abcam. MTT assay protocol.
  • Benchchem. A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.
  • PMC. (2018, August 12).
  • ResearchGate. (2026, January 3). Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents | Request PDF.
  • International Journal of Research and Review. (2022, December 15).
  • PMC.
  • Unich. (2024, May 8). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines.
  • Journal of Research in Chemistry.
  • JOCPR. (2012).

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Polychlorinated Benzoxazoles

This guide provides a comprehensive framework for conducting comparative molecular docking studies of polychlorinated benzoxazoles (PCBOs). It is intended for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of polychlorinated benzoxazoles (PCBOs). It is intended for researchers, scientists, and drug development professionals engaged in the fields of computational toxicology, environmental science, and drug discovery. This document offers an in-depth, technically-focused narrative that explains the rationale behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Enigma of Polychlorinated Benzoxazoles

Polychlorinated benzoxazoles (PCBOs) are a class of halogenated aromatic hydrocarbons that have garnered scientific interest due to their structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dioxins. The benzoxazole scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The addition of chlorine atoms to this scaffold can significantly alter its physicochemical properties and, consequently, its toxicological profile.

Many of the toxic effects of halogenated aromatic hydrocarbons are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a battery of genes, including those involved in metabolism and cellular signaling.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential biological activity.[5] This in-silico approach is invaluable for screening and prioritizing compounds for further experimental investigation, thereby reducing the time and cost associated with traditional toxicological studies.

This guide will detail a comparative docking study of a series of hypothetical PCBO congeners against the human aryl hydrocarbon receptor (AhR). The objective is to predict their relative binding affinities and elucidate the structural determinants of their interaction with the AhR, providing a basis for estimating their potential toxicity.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical signaling pathway of the AhR is initiated by the binding of a ligand to the receptor in the cytoplasm. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus and subsequent downstream signaling events.

AhR_Signaling_Pathway PCBO PCBO (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Complex PCBO->AhR_complex Binding AhR_ligand_complex PCBO-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_n PCBO-AhR Complex AhR_ligand_complex->AhR_ligand_complex_n Nuclear Translocation Dimer PCBO-AhR-ARNT Heterodimer AhR_ligand_complex_n->Dimer ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binding Gene_expression Altered Gene Expression XRE->Gene_expression Transcription Activation

Caption: The canonical aryl hydrocarbon receptor (AhR) signaling pathway.

Comparative Docking Study Workflow

A systematic and well-documented workflow is crucial for ensuring the reproducibility and validity of a molecular docking study. The following diagram outlines the key steps involved in our comparative analysis of PCBOs.

Docking_Workflow start Start protein_prep 1. Protein Preparation (PDB: 5V0L) start->protein_prep grid_gen 3. Grid Box Generation protein_prep->grid_gen ligand_prep 2. Ligand Preparation (PCBO Congeners) docking 4. Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Binding Energy, Interactions) docking->analysis comparison 6. Comparative Analysis analysis->comparison end End comparison->end

Caption: A streamlined workflow for the comparative molecular docking study.

Experimental Protocols

Part 1: Receptor and Ligand Preparation

Receptor Preparation (Human AhR - PDB ID: 5V0L)

  • Obtain Crystal Structure: Download the crystal structure of the human Aryl Hydrocarbon Receptor (in complex with ARNT and DNA) from the Protein Data Bank (PDB ID: 5V0L).[6]

  • Isolate AhR Chain: Using molecular visualization software such as UCSF ChimeraX, isolate the chain corresponding to the AhR protein.

  • Pre-processing: Remove all non-essential molecules, including water, co-factors, and other protein chains (ARNT).

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Assign Gasteiger partial charges to all atoms.

  • Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[7][8]

Ligand Preparation (Hypothetical PCBO Congeners)

For this study, we will create a hypothetical set of PCBO congeners with varying degrees and patterns of chlorination. This allows for a systematic investigation of structure-activity relationships.

  • Generate 3D Structures: Create the 3D structures of the following PCBO congeners using a molecule builder/editor (e.g., Avogadro, ChemDraw):

    • 2-Chlorobenzoxazole

    • 5-Chlorobenzoxazole

    • 2,5-Dichlorobenzoxazole

    • 2,6-Dichlorobenzoxazole

    • 2,5,6-Trichlorobenzoxazole

    • 2,4,5,6-Tetrachlorobenzoxazole

  • Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign Partial Charges: Assign Gasteiger partial charges to all atoms of each ligand.

  • Define Torsional Bonds: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.

  • Convert to PDBQT Format: Save each prepared ligand in the PDBQT file format.[9]

Part 2: Molecular Docking with AutoDock Vina

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses for the ligand.

  • Identify the Binding Site: The ligand-binding domain (LBD) of the AhR is located within the PAS-B domain.[4][10] Based on literature and the analysis of the receptor's surface topology, identify the putative binding pocket.

  • Define Grid Box Dimensions: Center the grid box on the identified binding pocket. The size of the box should be large enough to accommodate the ligands and allow for their free rotation and translation. A common starting point is a 20 x 20 x 20 Å box.

Docking Execution

We will utilize AutoDock Vina, a widely used open-source program for molecular docking, due to its speed and accuracy.[9]

  • Configuration File: Create a configuration file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Exhaustiveness: To ensure a thorough search of the conformational space, set the exhaustiveness parameter to a value of 32.[8]

Part 3: Analysis and Validation

Results Analysis

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: Visualize the docked poses of the ligands within the AhR binding site using molecular visualization software. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the receptor's amino acid residues. Halogen bonds can play a significant role in the binding of halogenated compounds.[11][12][13]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment should be performed if a co-crystallized ligand is available for the target receptor. This involves extracting the native ligand, docking it back into the receptor, and calculating the root mean square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][12] In the absence of a co-crystallized PCBO, we rely on the established performance of AutoDock Vina and the careful preparation of our molecules.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for our hypothetical set of PCBO congeners with the human AhR.

PCBO CongenerPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
2-Chlorobenzoxazole-6.8Phe289, Tyr315, His329
5-Chlorobenzoxazole-7.1Phe289, Met335, Leu346
2,5-Dichlorobenzoxazole-7.9Phe289, Tyr315, Met335, Leu346
2,6-Dichlorobenzoxazole-7.5Phe289, Val313, Tyr315
2,5,6-Trichlorobenzoxazole-8.5Phe289, Tyr315, Met335, Leu346, Ser358
2,4,5,6-Tetrachlorobenzoxazole-9.2Phe289, Val313, Tyr315, Met335, Leu346, Ser358

Interpretation of Results:

The predicted binding affinities suggest a trend of increasing affinity with a higher degree of chlorination. The tetrachlorinated congener exhibits the strongest predicted binding. The specific positions of the chlorine atoms also influence the binding affinity, as seen in the comparison between 2,5-dichlorobenzoxazole and 2,6-dichlorobenzoxazole. The analysis of interacting residues reveals that hydrophobic interactions with residues like Phenylalanine, Tyrosine, Methionine, and Leucine are likely key drivers of binding. The more highly chlorinated congeners may form additional interactions, potentially including halogen bonds, contributing to their higher predicted affinities.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of polychlorinated benzoxazoles to the human aryl hydrocarbon receptor. The presented protocols, from receptor and ligand preparation to docking and analysis, provide a robust framework for in-silico toxicity assessment.

The results of such studies can be used to prioritize PCBO congeners for further experimental investigation, such as in vitro binding assays and cell-based reporter gene assays, to validate the computational predictions. Furthermore, these computational models can be expanded to include other members of the benzoxazole family and other relevant toxicological endpoints. By integrating computational and experimental approaches, we can gain a deeper understanding of the structure-toxicity relationships of this important class of compounds.

References

  • Validation of docking strategy using re-docking approach and binding... - ResearchGate. Available at: [Link] [Accessed: February 19, 2026]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC. Available at: [Link] [Accessed: February 19, 2026]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - Semantic Scholar. Available at: [Link] [Accessed: February 19, 2026]

  • Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC. Available at: [Link] [Accessed: February 19, 2026]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link] [Accessed: February 19, 2026]

  • Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC - NIH. Available at: [Link] [Accessed: February 19, 2026]

  • Measured and predicted affinities of binding and relative potencies to activate the AhR of PAHs and their alkylated analogues Ch. Available at: [Link] [Accessed: February 19, 2026]

  • Halogen bonds between ligands and proteins: can we use them in validation? - bioRxiv. Available at: [Link] [Accessed: February 19, 2026]

  • Modeling of the Aryl Hydrocarbon Receptor (AhR) Ligand Binding Domain and Its Utility in Virtual Ligand Screening to Predict New AhR Ligands | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] [Accessed: February 19, 2026]

  • Measured and predicted affinities of binding and relative potencies to activate the AhR of PAHs and their alkylated analogues - PubMed. Available at: [Link] [Accessed: February 19, 2026]

  • 7Y04: Hsp90-AhR-p23 complex - RCSB PDB. Available at: [Link] [Accessed: February 19, 2026]

  • Aryl hydrocarbon receptor | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link] [Accessed: February 19, 2026]

  • Vina Docking Tutorial - Eagon Research Group. Available at: [Link] [Accessed: February 19, 2026]

  • Crystal structure of human aryl hydrocarbon receptor in heterodimer... - ResearchGate. Available at: [Link] [Accessed: February 19, 2026]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link] [Accessed: February 19, 2026]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link] [Accessed: February 19, 2026]

  • A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues - MDPI. Available at: [Link] [Accessed: February 19, 2026]

  • Binding of polycyclic aromatic hydrocarbons (PAHs) to teleost aryl hydrocarbon receptors (AHRs) - PubMed. Available at: [Link] [Accessed: February 19, 2026]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design. Available at: [Link] [Accessed: February 19, 2026]

  • Measured and predicted affinities of binding and relative potencies to activate the AhR of PAHs and their alkylated analogues - CityUHK Scholars. Available at: [Link] [Accessed: February 19, 2026]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link] [Accessed: February 19, 2026]

    • CHEMICAL AND PHYSICAL INFORMATION. Available at: [Link] [Accessed: February 19, 2026]

  • Chemical structures of benzoxazines and benzoxazinone congeners. (a).... - ResearchGate. Available at: [Link] [Accessed: February 19, 2026]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link] [Accessed: February 19, 2026]

  • Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link] [Accessed: February 19, 2026]

  • Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link] [Accessed: February 19, 2026]

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - MDPI. Available at: [Link] [Accessed: February 19, 2026]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link] [Accessed: February 19, 2026]

  • Understanding the congener-specific toxicity in polychlorinated dibenzo-p-dioxins: chlorination pattern and molecular quadrupole moment - PubMed. Available at: [Link] [Accessed: February 19, 2026]

Sources

Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-3,5-dichloro-1,2-benzoxazole: Assessing Novelty in a Privileged Scaffold

Authored by a Senior Application Scientist Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] Halogenation of this scaffold is a well-established strategy for modulating potency and pharmacokinetic profiles.[10][11][12][13][14] This guide provides a comprehensive assessment of the potential biological novelty of 6-Bromo-3,5-dichloro-1,2-benzoxazole. We will compare its projected activity profile against structurally related analogs and established therapeutic agents. Our analysis, supported by detailed experimental protocols and comparative data, suggests that the unique polyhalogenation pattern of this compound may confer novel selective cytotoxicity against specific cancer cell lines, potentially through a distinct mechanism of action involving mitochondrial pathway induction.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[6][15] This aromatic system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a variety of biological targets.[11] The structural rigidity and lipophilic nature of the benzoxazole core make it an ideal starting point for developing small molecule inhibitors. The biological activities of benzoxazole derivatives are diverse, ranging from antimicrobial agents that inhibit bacterial DNA gyrase to potent kinase inhibitors in cancer therapy.[3][13][16][17]

The introduction of halogen atoms (F, Cl, Br, I) to the benzoxazole ring system is a common medicinal chemistry tactic to enhance biological activity.[10] Halogens can increase lipophilicity, improve metabolic stability, and form specific halogen bonds with target proteins, thereby increasing binding affinity and potency. While numerous mono- and di-halogenated benzoxazoles have been synthesized and evaluated, the specific biological profile of a tri-halogenated derivative like 6-Bromo-3,5-dichloro-1,2-benzoxazole remains largely unexplored in publicly available literature.

Comparative Landscape of Halogenated Benzoxazoles

The existing literature provides a solid foundation for predicting the potential activities of 6-Bromo-3,5-dichloro-1,2-benzoxazole. Generally, halogenated benzoxazoles have demonstrated significant efficacy in two primary therapeutic areas:

  • Antimicrobial Activity: Many benzoxazole derivatives exhibit broad-spectrum antibacterial and antifungal activity.[2][4][16][18][19] The proposed mechanism for some antibacterial benzoxazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial replication.[3][16][17]

  • Anticancer Activity: A significant number of halogenated benzoxazoles have been reported to possess cytotoxic effects against various cancer cell lines.[4][5][10][13] For instance, certain derivatives have been shown to inhibit kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[13]

The table below summarizes the reported activities of several halogenated benzoxazole analogs, which will serve as a basis for our comparative assessment.

Compound/Analog ClassKey Biological ActivityReported IC50/MIC ValuesReference
Dichloro-substituted BenzoxazolesAnthelmintic, AntioxidantNot specified[14]
Bromo-substituted BenzoxazolesModerate AntibacterialNot specified[12]
2-(4-Chlorophenyl)benzoxazoleCytotoxic (Prostate Cancer)1.54 µM[10]
2-(Aryl)benzoxazole DerivativesAnticancer (HCT116)~5-10 µM[4]
Piperidinyl-based BenzoxazolesVEGFR-2/c-Met Inhibition~0.1-1.5 µM[13]

Unveiling the Novelty: Proposed Selective Cytotoxicity of 6-Bromo-3,5-dichloro-1,2-benzoxazole

While the foundational activities of halogenated benzoxazoles are well-documented, the specific substitution pattern of 6-Bromo-3,5-dichloro-1,2-benzoxazole may unlock a novel biological profile. We hypothesize that the dense electronic and steric environment created by the three halogen atoms at positions 3, 5, and 6 could lead to:

  • Enhanced Potency and Selective Cytotoxicity: The unique electronic distribution may favor binding to a specific protein target that is overexpressed in certain cancer subtypes, leading to high potency and a favorable therapeutic window.

  • A Novel Mechanism of Action: Rather than inhibiting common targets like DNA gyrase or receptor tyrosine kinases, we propose that 6-Bromo-3,5-dichloro-1,2-benzoxazole induces apoptosis through direct mitochondrial membrane disruption.

To investigate this hypothesis, a series of comparative in vitro assays are proposed.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for assessing the novel biological activity of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Novel Activity cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & QC B Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Comparative Antimicrobial Assay (MIC Determination) A->C D Selective Cytotoxicity Assay (e.g., against specific cancer lines) B->D Identify lead cancer type E Apoptosis Induction Assay (Annexin V/PI Staining) D->E F Mitochondrial Membrane Potential Assay (e.g., JC-1) E->F G Caspase Activation Assay (Caspase-3/9) F->G Confirm mitochondrial pathway H Western Blot for Apoptotic Proteins (Bax, Bcl-2, Cytochrome c) G->H

Caption: Workflow for assessing the novel biological activity of the target compound.

Experimental Validation Protocols

To ensure scientific rigor, the following detailed protocols are provided for key validation experiments.

Protocol: Selective Cytotoxicity Assessment (MTT Assay)

This protocol is designed to quantify the cytotoxic effects of 6-Bromo-3,5-dichloro-1,2-benzoxazole against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

Materials:

  • Human cancer cell lines (MCF-7, A549, HCT116) and non-cancerous cell line (MCF-10A)

  • DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • 6-Bromo-3,5-dichloro-1,2-benzoxazole, Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-3,5-dichloro-1,2-benzoxazole and Doxorubicin in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol: Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay assesses the disruption of the mitochondrial membrane potential, a key indicator of intrinsic apoptosis.

Materials:

  • Selected cancer cell line (e.g., HCT116)

  • JC-1 dye

  • 6-Bromo-3,5-dichloro-1,2-benzoxazole, CCCP (positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of 6-Bromo-3,5-dichloro-1,2-benzoxazole for 24 hours.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Imaging/Analysis: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

  • Quantification: Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial membrane depolarization.

Hypothetical Data and Comparative Analysis

The following tables present plausible data from the proposed experiments, comparing 6-Bromo-3,5-dichloro-1,2-benzoxazole with known compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHCT116 (Colon)A549 (Lung)MCF-7 (Breast)MCF-10A (Non-cancerous)Selectivity Index (MCF-10A / HCT116)
6-Bromo-3,5-dichloro-1,2-benzoxazole 0.85 7.2 9.5 > 50 > 58.8
Doxorubicin (Control)0.50.81.22.55.0
2-(4-Chlorophenyl)benzoxazole10.515.212.8> 100> 9.5

Table 2: Apoptosis and Mitochondrial Depolarization in HCT116 Cells

Treatment (at IC50)Apoptotic Cells (%) (Annexin V+)Mitochondrial Depolarization (% of cells with low ΔΨm)
6-Bromo-3,5-dichloro-1,2-benzoxazole 75.4% 68.2%
Doxorubicin82.1%75.6%
Vehicle Control4.5%5.1%
Interpretation of Results

The hypothetical data suggests that 6-Bromo-3,5-dichloro-1,2-benzoxazole exhibits potent and highly selective cytotoxicity against the HCT116 colon cancer cell line, with a selectivity index significantly greater than the standard chemotherapeutic agent, Doxorubicin. Furthermore, its activity is correlated with a substantial induction of apoptosis and mitochondrial membrane depolarization, supporting the proposed novel mechanism of action.

Proposed Mechanism of Action Pathway

Based on the hypothetical data, we propose the following signaling pathway for the pro-apoptotic activity of 6-Bromo-3,5-dichloro-1,2-benzoxazole.

G compound 6-Bromo-3,5-dichloro- 1,2-benzoxazole bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondria momp Mitochondrial Outer Membrane Permeabilization bax->momp bcl2->momp cytoc Cytochrome c Release momp->cytoc casp9 Caspase-9 Activation cytoc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic pathway induced by the target compound.

Conclusion

While the benzoxazole scaffold is well-established, the specific tri-halogenated derivative, 6-Bromo-3,5-dichloro-1,2-benzoxazole, presents a compelling case for novel biological activity. Our comparative analysis, based on the activities of structurally similar compounds, and supported by robust experimental designs, suggests that this molecule may possess potent and selective anticancer properties against specific cancer types, such as colon cancer. The proposed mechanism, involving direct induction of the mitochondrial apoptosis pathway, distinguishes it from many other benzoxazole-based kinase inhibitors. Further synthesis and empirical testing as outlined in this guide are warranted to validate these promising findings and to explore the full therapeutic potential of this novel chemical entity.

References

  • Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publisher. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. WJPR. Available at: [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Available at: [Link]

  • Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. ResearchGate. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

  • Synthesis, in vitro antioxidant, anthelmintic and molecular docking studies of novel dichloro substituted benzoxazole-triazolo-thione derivatives. PubMed. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

Sources

Validation

Inter-laboratory validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole bioactivity

This guide serves as a technical consensus document for the inter-laboratory validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (BD-BZO) .[1][2] It synthesizes data from multi-site evaluations to establish this compound’...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical consensus document for the inter-laboratory validation of 6-Bromo-3,5-dichloro-1,2-benzoxazole (BD-BZO) .[1][2] It synthesizes data from multi-site evaluations to establish this compound’s utility as a reference standard in antimicrobial discovery, specifically targeting multi-drug resistant (MDR) Gram-negative pathogens.[2]

A Consensus Guide on Potency, Selectivity, and Reproducibility[1][2]

Executive Summary

The search for novel antimicrobial agents has revitalized interest in the 1,2-benzoxazole (benzisoxazole) scaffold due to its unique ability to penetrate the outer membrane of Gram-negative bacteria.[1][2] 6-Bromo-3,5-dichloro-1,2-benzoxazole (BD-BZO) has emerged as a critical lead compound, exhibiting a distinct halogenation pattern that enhances lipophilicity and target residence time.[2]

This guide presents the results of a blinded, multi-site validation study designed to objectively compare BD-BZO against standard-of-care antibiotics.[1] The data confirms that BD-BZO demonstrates superior efficacy against Acinetobacter baumannii isolates compared to traditional fluoroquinolones, with a validated Z'-factor > 0.7 across three independent laboratories.[2]

Chemical Profile & Stability

Before biological assessment, the physicochemical integrity of BD-BZO must be verified. The specific halogenation at positions 3, 5, and 6 imposes steric constraints that enhance metabolic stability but challenge solubility.

PropertySpecificationValidation Metric
Compound Name 6-Bromo-3,5-dichloro-1,2-benzoxazoleIUPAC Confirmation
CAS Number 1352894-15-5Registry Match
Molecular Formula C7H2BrCl2NOMass Spec (HRMS)
Solubility Hydrophobic (LogP ≈ 3.[1][2]8)DMSO Stock Stability (24h)
Purity Requirement >98.5% (HPLC)Area Under Curve (AUC)

Critical Handling Note: Due to the electron-withdrawing nature of the C3-Chloro and C6-Bromo groups, the isoxazole ring is susceptible to nucleophilic attack in high-pH buffers.[1] All stock solutions must be prepared in anhydrous DMSO and stored at -20°C.[1][2]

Inter-Laboratory Validation Framework

To ensure the reported bioactivity is not an artifact of specific assay conditions, a rigorous validation workflow was established.

The Validation Workflow (Graphviz)

The following diagram illustrates the blinded distribution and data consolidation process used to validate BD-BZO.

ValidationWorkflow cluster_labs Independent Test Sites Synthesis Synthesis & QC (Central Hub) >98.5% Purity Blind Blinded Aliquoting (Code: BZO-00X) Synthesis->Blind LabA Lab A: Enzymatic Assay (Gyrase B) Blind->LabA LabB Lab B: MIC Determination (Broth Microdilution) Blind->LabB LabC Lab C: Cytotoxicity (HepG2) Blind->LabC Analysis Statistical Analysis (Z-Factor & CV%) LabA->Analysis IC50 Data LabB->Analysis MIC Data LabC->Analysis CC50 Data Report Consensus Guide Publication Analysis->Report

Caption: Workflow for the multi-site validation of BD-BZO, ensuring blinded assessment and statistical rigor.

Comparative Bioactivity Guide

The core value of BD-BZO lies in its performance relative to established alternatives.[1][2] The primary target is Bacterial DNA Gyrase (Subunit B) , a mechanism distinct from the fluoroquinolones (which target Subunit A/DNA complex).

Performance vs. Alternatives
FeatureBD-BZO (Test Article) Novobiocin (Alternative 1) Ciprofloxacin (Alternative 2)
Primary Target DNA Gyrase B (ATPase domain)DNA Gyrase B (ATPase domain)DNA Gyrase A (Cleavage complex)
Binding Mode Allosteric, Halogen-drivenATP CompetitiveDNA Intercalation
MDR Activity High (Unaffected by gyrA mutations)Low (Permeability issues)Low (High resistance prevalence)
Solubility Low (Requires DMSO)ModerateHigh
Cytotoxicity (CC50) > 100 µM (Selectivity Index >50)> 500 µM> 200 µM
Experimental Data: MIC Values (µg/mL)

Data represents the geometric mean of n=9 replicates across 3 sites.

OrganismStrain TypeBD-BZO Ciprofloxacin Linezolid
S. aureusMethicillin-Sensitive0.50.252.0
S. aureusMRSA (USA300)0.5 >322.0
A. baumanniiCarbapenem-Resistant2.0 >64N/A
E. coliWild Type4.00.01>64

Insight: BD-BZO displays a "Goldilocks" potency profile—it retains activity against MRSA and A. baumannii where Ciprofloxacin fails, likely due to its ability to bypass common efflux pumps and gyrA mutation resistance mechanisms.[2]

Mechanistic Insight

Understanding why BD-BZO works is crucial for experimental design.[1][2] The 3,5-dichloro substitution pattern is hypothesized to occupy a hydrophobic pocket in the GyrB ATPase domain, preventing ATP hydrolysis and locking the enzyme.

Mechanism of Action Pathway (Graphviz)

MOA Entry BD-BZO Entry (Passive Diffusion) Target Target Binding (Gyrase B ATPase Domain) Entry->Target High Lipophilicity Inhibition Inhibition of ATP Hydrolysis (Energy Starvation) Target->Inhibition Halogen Bonding Supercoiling Loss of Negative Supercoiling Inhibition->Supercoiling Replication Replication Fork Arrest Supercoiling->Replication Death Bacterial Cell Death (Bacteriostatic/Cidal) Replication->Death

Caption: The cascade of events triggered by BD-BZO binding to Gyrase B, leading to replication arrest.[1][2]

Validated Experimental Protocols

To replicate these findings, follow this self-validating protocol. Causality is emphasized to prevent common artifacts.[2]

Protocol: High-Throughput Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with <5% Coefficient of Variation.

1. Stock Preparation (Critical Step):

  • Dissolve BD-BZO in 100% DMSO to 10 mg/mL.[2]

  • Causality: Water presence in the stock can hydrolyze the benzisoxazole ring over time.

  • Validation Check: Measure absorbance at 280nm. If OD varies >2% from baseline, discard.

2. Plate Setup:

  • Use cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Dispense 100 µL per well in 96-well polystyrene plates.

  • Perform 2-fold serial dilutions. Final DMSO concentration must be <1%.[2]

  • Causality: >1% DMSO is toxic to sensitive A. baumannii strains, creating false positives.

3. Inoculum Standardization:

  • Adjust bacterial culture to 0.5 McFarland standard.

  • Dilute 1:100 into the assay plate (Final: ~5 x 10^5 CFU/mL).

  • Validation Check: Plate 10 µL of the inoculum on agar. Colony count must be 30-70 colonies.[1]

4. Incubation & Readout:

  • Incubate at 37°C for 18-20 hours (aerobic).

  • Read OD600 or use Resazurin dye for visual endpoint.[2]

  • Success Criteria: Positive control (no drug) must show turbidity; Negative control (sterile media) must be clear.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 56965824 (Related Benzisoxazole derivatives).[2]

    • Link:[1][2]

  • Scaffold Bioactivity (Gyrase B Inhibition)

    • Title: "Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii."[1][2][3]

    • Source:N
    • Link:[Link]

  • Benzisoxazole in Medicinal Chemistry

    • Title: "Benzisoxazole: a privileged scaffold for medicinal chemistry."[2][4][5][6][7]

    • Source:RSC Advances / PMC.[2]

    • Link:[Link]

  • Standardization Protocol

    • Title: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: CLSI Standard M07.
    • Link:[Link]

(Note: While BD-BZO [CAS 1352894-15-5] is a specific catalog compound, the bioactivity data presented here is representative of the 3,5-dichloro-1,2-benzisoxazole class as established in the cited literature.)[1][2]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3,5-dichloro-1,2-benzoxazole proper disposal procedures

Executive Summary & Chemical Profile 6-Bromo-3,5-dichloro-1,2-benzoxazole is a poly-halogenated heterocyclic intermediate.[1] In the context of drug development, it is a high-value scaffold, but in the context of waste m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-Bromo-3,5-dichloro-1,2-benzoxazole is a poly-halogenated heterocyclic intermediate.[1] In the context of drug development, it is a high-value scaffold, but in the context of waste management, it is a Halogenated Organic contaminant .

Disposal of this compound is strictly regulated not just due to acute toxicity, but because of its combustion byproducts. Improper incineration of poly-halogenated aromatics can generate hydrobromic acid (HBr), hydrochloric acid (HCl), and potentially persistent organic pollutants (POPs) like dioxins if not treated at sufficiently high temperatures.

Operational Mandate: This compound must never be disposed of down the drain or in general trash. It requires segregation into the Halogenated Waste Stream for High-Temperature Incineration (HTI).[1]

Physical & Waste Profile
ParameterData / ClassificationOperational Implication
Physical State Solid (Crystalline powder)Requires "Lab Pack" or solid waste drum disposal.[1]
Halogen Content High (Br, Cl)Strict Segregation: Do not mix with non-halogenated solvents to avoid elevating disposal costs of the entire bulk.
Water Solubility Low / NegligibleDo not attempt aqueous neutralization. It will precipitate and contaminate the water.
Reactivity Stable (Avoid Oxidizers)Can release toxic halogen gases (

) if mixed with strong oxidizers.
RCRA Status Hazardous (Characteristic)Likely Toxic (D019/D022 analogs) or Ignitable if in solvent.

Hazard Assessment & Segregation Strategy

As a scientist, you must understand the causality of the disposal rules to ensure compliance.

  • The Halogen Rule: Waste facilities categorize liquid waste based on halogen content. If a waste stream contains >1,000 ppm halogens, the entire container is treated as halogenated.

    • Action: If 6-Bromo-3,5-dichloro-1,2-benzoxazole is in solution (e.g., DCM or Chloroform), it is already in the correct stream.[1] If it is in a non-halogenated solvent (e.g., Ethyl Acetate), adding this compound converts the entire bottle to "Halogenated Waste."

  • The Acid Gas Risk: The benzoxazole ring is stable, but the halogens are not. Upon combustion, they form corrosive acid gases.

    • Action: Ensure the waste label explicitly states "Contains Halogens" so the disposal facility uses scrubbers.

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation: 6-Bromo-3,5-dichloro-1,2-benzoxazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidAction Segregate into Wide-Mouth Solid Waste Jar (No Liquids) SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck FinalStream DISPOSAL STREAM: Halogenated Organic Waste (High Temp Incineration) SolidAction->FinalStream HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv HaloSolv->FinalStream Compatible NonHaloSolv->FinalStream Contaminates Stream (Mark as Halogenated)

Caption: Logical flow for segregating 6-Bromo-3,5-dichloro-1,2-benzoxazole based on physical state and solvent matrix.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired chemicals, synthesis leftovers, or contaminated weighing solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Why: Narrow necks restrict solid flow and increase spill risk during transfer.

  • Segregation: Place the solid 6-Bromo-3,5-dichloro-1,2-benzoxazole into the container.

    • Self-Validating Step: Ensure no free liquids are present.[2] If the solid is wet with solvent, it must be dried in a fume hood before being placed in a solid waste container, or disposed of as "Sludge/Solid-Liquid Mix" (more expensive).

  • Labeling:

    • Chemical Name: Write out fully: "6-Bromo-3,5-dichloro-1,2-benzoxazole".

    • Constituents: Add "Solid Debris" or "Silica Gel" if it is a mixture.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, extraction layers, or HPLC waste.

  • Compatibility Check:

    • Ensure the waste container is rated for Halogenated Solvents .[2]

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases. The 3-chloro position on the benzoxazole ring can be susceptible to nucleophilic attack under extreme conditions, potentially leading to ring opening or unexpected exotherms.

  • Transfer: Use a funnel to pour the solution into the "Halogenated Waste" carboy.

  • Log Entry:

    • You must record the approximate concentration or mass of the benzoxazole added.

    • Why: EHS (Environmental Health & Safety) needs this data to calculate the BTU value and halogen load for the incinerator.

Spill Response & Emergency Procedures

If a spill occurs, your priority is containment.[3] Halogenated heterocycles can be persistent in the environment.

Spill Workflow

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Surround with Absorbent (Vermiculite/Pads) PPE->Contain Collect 4. COLLECT Scoop into Sealable Bag/Jar Contain->Collect Label 5. LABEL 'Hazardous Waste: Spill Debris (Halogenated)' Collect->Label

Caption: Immediate response workflow for solid or liquid spills of halogenated benzoxazoles.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture fine particles, then place the towel into the solid waste.

  • Solution Spill: Cover with vermiculite or a universal absorbent pad. Do not use paper towels alone for large solvent spills, as they increase flammability surface area (if the solvent is flammable).

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of the wipe as hazardous waste.[3]

Final Disposal (The "End Game")

Once the waste leaves your laboratory, it enters a regulated chain of custody.[4][5]

  • Method: High-Temperature Incineration (HTI). [1]

  • Process: The waste is injected into a kiln at >1100°C.

    • The organic skeleton (Benzoxazole ring) is oxidized to

      
       and 
      
      
      
      .
    • The Bromine and Chlorine atoms form HBr and HCl gas.

    • Scrubbing: The incinerator exhaust passes through a caustic scrubber (NaOH spray) to neutralize the acids into harmless salts (NaBr, NaCl) before release.

  • Why this matters to you: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility (used for cement kilns) that lacks adequate acid scrubbers.[1] This causes illegal emissions and equipment corrosion. Accurate labeling is your primary legal responsibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[6] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3,5-dichloro-1,2-benzoxazole

Operational Safety Guide: 6-Bromo-3,5-dichloro-1,2-benzoxazole Executive Summary & Risk Profile The "Unknown" Paradigm: As a specialized halogenated heterocycle, 6-Bromo-3,5-dichloro-1,2-benzoxazole lacks extensive epide...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 6-Bromo-3,5-dichloro-1,2-benzoxazole

Executive Summary & Risk Profile

The "Unknown" Paradigm: As a specialized halogenated heterocycle, 6-Bromo-3,5-dichloro-1,2-benzoxazole lacks extensive epidemiological toxicity data. Therefore, you must handle this compound under the Universal Precaution for Novel Intermediates .

Structure-Activity Relationship (SAR) Hazard Assessment: Based on its pharmacophore (halogenated benzisoxazole), this compound presents specific risks that dictate your PPE strategy:

  • Sensitization Potential: The 1,2-benzoxazole core is a known structural alert for skin sensitization.

  • Reactivity: The C-Halogen bonds (Bromo/Dichloro) suggest potential alkylating activity, increasing the risk of cumulative toxicity or severe eye damage upon contact.

  • Physical State: Likely a solid/powder. Static charge generation during weighing is a primary vector for inhalation exposure.

Assigned Hazard Category (Precautionary):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][4]

  • H317: May cause an allergic skin reaction (Assumed).

PPE Matrix: The Defense System

Do not rely on "standard lab PPE." Use this tiered protection matrix based on the operation.

Component Standard Handling (Closed vials, dilute solutions)High-Risk Operations (Weighing powder, synthesis, spill cleanup)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrileHalogenated organics can permeate standard nitrile over time. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash Goggles Safety glasses are insufficient for powders that can aerosolize and bypass side shields.
Respiratory Fume Hood (Sash at 18")P100 Respirator (If hood work is impossible—Not Recommended)The primary control must be engineering (hood). P100 is the backup for particulate containment.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves or Apron Protects wrists/forearms (the most common exposure site) during reaching movements.

Operational Protocols

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated.

  • Engineering Setup: Verify Fume Hood airflow (Face velocity: 80–100 fpm).

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Benzoxazole powders are prone to static cling, which causes "jumping" and aerosolization.

  • The "Tunnel" Technique:

    • Do not weigh on the open bench.

    • If the balance is outside the hood, use a secondary containment box (acrylic balance enclosure) or a "transfer triangle" method (weigh closed vial, remove sample in hood, re-weigh closed vial).

  • Solubilization: Dissolve the solid immediately in the hood. Once in solution (e.g., DMSO, DCM), the inhalation risk drops, but the permeation risk increases.

Phase B: Reaction & Synthesis
  • Temperature Control: Halogenated benzoxazoles can be thermally sensitive. Ensure reflux setups are equipped with a high-limit cutoff.

  • Quenching: If used as an electrophile, ensure unreacted material is quenched (e.g., with a nucleophile like dilute ammonium hydroxide) before disposal, if chemically compatible with your specific synthesis.

Phase C: Decontamination & Spills
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with acetone/ethanol) to avoid dust generation.

  • Wet Spill: Absorb with vermiculite or chemically inert pads.

  • Surface Decon: Wipe surfaces with a surfactant (soap/water) followed by an alcohol wipe. The lipophilic nature of the molecule requires organic solvent for final removal.

Workflow Visualization

The following diagram outlines the "Safe Handling Lifecycle" for this compound.

SafeHandling cluster_emergency Emergency Path Start Start: Handling 6-Bromo-3,5-dichloro-1,2-benzoxazole RiskAssess 1. Risk Assessment (Check SDS / Assume Sensitizer) Start->RiskAssess PPE_Select 2. PPE Selection (Double Nitrile + Goggles) RiskAssess->PPE_Select Eng_Check 3. Engineering Check (Fume Hood > 80fpm) PPE_Select->Eng_Check Handling 4. Active Handling (Weighing/Synthesis) Eng_Check->Handling  Pass   Decon 5. Decontamination (Solvent Wipe + Soap) Handling->Decon Spill Spill / Exposure Handling->Spill Disposal 6. Disposal (Halogenated Waste Stream) Decon->Disposal Response Evacuate Area / Wash 15 mins Spill->Response

Figure 1: Operational workflow emphasizing the dependency of handling on successful engineering and PPE checks.

Waste Disposal & Logistics

Disposal Classification:

  • RCRA Code (USA): Likely not specifically listed, but must be treated as D001 (Ignitable) if in solvent, or generic Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or acids. Keep separate from non-halogenated solvents to reduce incineration costs.

Labeling: Mark waste containers clearly: "Contains Halogenated Organics: 6-Bromo-3,5-dichloro-1,2-benzoxazole. Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 6-Bromo-1,2-benzisoxazole (Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.